Feruloylacetyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C33H46N7O20P3S |
|---|---|
Molekulargewicht |
985.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-5-(4-hydroxy-3-methoxyphenyl)-3-oxopent-4-enethioate |
InChI |
InChI=1S/C33H46N7O20P3S/c1-33(2,28(46)31(47)36-9-8-23(43)35-10-11-64-24(44)13-19(41)6-4-18-5-7-20(42)21(12-18)55-3)15-57-63(53,54)60-62(51,52)56-14-22-27(59-61(48,49)50)26(45)32(58-22)40-17-39-25-29(34)37-16-38-30(25)40/h4-7,12,16-17,22,26-28,32,42,45-46H,8-11,13-15H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)/b6-4+/t22-,26-,27-,28+,32-/m1/s1 |
InChI-Schlüssel |
KBVPPTKWCRMUEW-KEJNSVKLSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Enzymatic Synthesis of Feruloyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of feruloylacetyl-CoA, a critical intermediate in various biosynthetic pathways. This document details the core methodologies, presents quantitative data in a structured format, and visualizes the key processes for enhanced understanding.
Introduction
Feruloyl-CoA is a key activated intermediate in the phenylpropanoid pathway, serving as a precursor for the biosynthesis of lignin, flavonoids, and other valuable natural products.[1] Its synthesis is primarily catalyzed by the enzyme 4-coumarate-CoA ligase (4CL) or a more specific feruloyl-CoA synthetase (FCS).[1][2] These enzymes facilitate the ATP-dependent ligation of ferulic acid to coenzyme A (CoA), forming a high-energy thioester bond.[2][3] This guide outlines the established protocols for the in vitro enzymatic synthesis of feruloyl-CoA, providing researchers with the necessary information to produce this important molecule for downstream applications in drug development and metabolic engineering.
Enzymatic Reaction Pathway
The synthesis of feruloyl-CoA from ferulic acid is a two-step process catalyzed by 4CL or FCS. The reaction proceeds via an acyl-adenylate intermediate. First, the carboxyl group of ferulic acid attacks the α-phosphate of ATP, releasing pyrophosphate and forming a feruloyl-AMP intermediate. Subsequently, the thiol group of Coenzyme A attacks the carbonyl carbon of the feruloyl-AMP intermediate, displacing AMP and forming the final product, feruloyl-CoA.[4]
Caption: Enzymatic synthesis of Feruloyl-CoA from ferulic acid, ATP, and Coenzyme A, catalyzed by 4CL or FCS.
Experimental Protocols
General Protocol for Feruloyl-CoA Synthesis
This protocol is a generalized procedure based on common methodologies found in the literature.[2][5][6] Specific conditions may need to be optimized depending on the source and purity of the enzyme.
Materials:
-
Purified 4-coumarate-CoA ligase (4CL) or Feruloyl-CoA synthetase (FCS)
-
Ferulic acid
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer or Tris-HCl buffer
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0 or 100 mM Tris-HCl, pH 7.5).[5][6]
-
Add the following components to the reaction mixture to the final concentrations indicated in Table 1.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at the optimal temperature (typically 25-37°C) for a specified duration (e.g., 30 minutes to 16 hours).[2][6]
-
Monitor the formation of feruloyl-CoA spectrophotometrically by measuring the increase in absorbance at approximately 345-346 nm.[2][5][7]
-
The reaction can be stopped by adding a quenching agent like methanol.[4][8]
-
The product, feruloyl-CoA, can be purified using reverse-phase high-performance liquid chromatography (HPLC).[9]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the enzymatic synthesis and analysis of feruloyl-CoA.
References
- 1. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 8. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Feruloylacetyl-CoA Biosynthesis Pathway in Curcuma longa
Audience: Researchers, scientists, and drug development professionals.
Abstract
Curcuma longa, commonly known as turmeric, is a plant of significant medicinal and economic importance, largely due to its production of curcuminoids, a class of bioactive polyphenolic compounds. The biosynthesis of these compounds, particularly the formation of the key intermediate feruloylacetyl-CoA, is a complex process involving multiple enzymatic steps. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Curcuma longa, detailing the enzymatic players, their genetic basis, and the overall metabolic flux. This document summarizes quantitative data on enzyme kinetics, provides detailed experimental protocols for pathway analysis, and includes visual diagrams to elucidate the intricate molecular processes. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.
Introduction
The curcuminoids, including curcumin, demethoxycurcumin, and bisdemethoxycurcumin, are the principal secondary metabolites responsible for the therapeutic properties of turmeric, which include anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] The biosynthesis of these diarylheptanoids originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various hydroxycinnamoyl-CoA esters. In Curcuma longa, feruloyl-CoA is a critical precursor that is condensed with malonyl-CoA to form the key intermediate, this compound (also referred to as feruloyldiketide-CoA).[1][3] This intermediate is then further elongated and cyclized to yield the curcuminoid scaffold. Understanding the intricacies of the this compound biosynthesis pathway is paramount for efforts aimed at enhancing curcuminoid production through metabolic engineering and for the development of novel therapeutics.
The Core Biosynthetic Pathway
The biosynthesis of this compound in Curcuma longa is a multi-step process that begins with the phenylpropanoid pathway and culminates in the action of specialized type III polyketide synthases.
Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA
The initial steps of the pathway convert L-phenylalanine to feruloyl-CoA through the sequential action of several key enzymes:
-
Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, marking the entry point into the phenylpropanoid pathway.[2][4][5][6][7]
-
Cinnamate-4-hydroxylase (C4H): C4H hydroxylates trans-cinnamic acid to produce p-coumaric acid.[2][4]
-
4-coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[2][4]
-
p-coumaroyl shikimate transferase (CST) / hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT): These enzymes transfer the p-coumaroyl group to a shikimate or quinate molecule.[2][4][8][9]
-
p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H) / p-coumarate 3-hydroxylase (C3H): This hydroxylase introduces a hydroxyl group at the 3' position of the aromatic ring of the p-coumaroyl-shikimate/quinate.[1][4]
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): CCoAOMT methylates the newly introduced hydroxyl group to yield feruloyl-CoA.[2][4][8][9]
Formation of this compound
The final step in the formation of the key intermediate is catalyzed by a specialized type III polyketide synthase:
-
Diketide-CoA synthase (DCS): This novel enzyme catalyzes the condensation of one molecule of feruloyl-CoA with one molecule of malonyl-CoA to produce this compound, releasing CO2 and CoA.[1][3][10] DCS is a unique type III PKS as it releases the product as a CoA-bound ester.[1]
Downstream Conversion to Curcuminoids
This compound serves as a substrate for another class of type III polyketide synthases, the curcumin synthases (CURS), which exist in multiple isoforms (CURS1, CURS2, and CURS3).[11][12] CURS enzymes catalyze the condensation of this compound with another molecule of a hydroxycinnamoyl-CoA (such as feruloyl-CoA or p-coumaroyl-CoA) to form the diarylheptanoid backbone of curcuminoids.[1][3] The specific combination of substrates utilized by the CURS isoforms determines the final curcuminoid produced (curcumin, demethoxycurcumin, or bisdemethoxycurcumin).[2][9]
Quantitative Data
The following tables summarize the available quantitative data for key enzymes in the this compound and curcuminoid biosynthesis pathway in Curcuma longa.
Table 1: Kinetic Properties of Diketide-CoA Synthase (DCS)
| Substrate | S50 (μM) | kcat (s-1) | Hill Slope | Reference |
| Feruloyl-CoA | 46 | 0.02 | 1.8 | [9] |
Note: The kinetic properties for feruloyl-CoA were calculated based on its allosteric properties, exhibiting a sigmoidal curve.[9]
Table 2: Substrate Specificity of Curcumin Synthase (CURS) Isoforms
| Enzyme | Preferred Substrate(s) | Reference |
| CURS1 | Feruloyl-CoA | [13] |
| CURS2 | Feruloyl-CoA | [9][13] |
| CURS3 | Feruloyl-CoA and p-coumaroyl-CoA | [9] |
Experimental Protocols
This section outlines generalized methodologies for key experiments used to study the this compound biosynthesis pathway.
Gene Cloning and Expression Analysis
Objective: To isolate and quantify the expression levels of genes encoding biosynthetic enzymes (e.g., PAL, C4H, 4CL, DCS, CURS).
Methodology:
-
RNA Extraction: Total RNA is extracted from various tissues of Curcuma longa (e.g., rhizomes, leaves) using a suitable RNA isolation kit or a CTAB-based method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Gene Cloning (RT-PCR and RACE):
-
RT-PCR (Reverse Transcription Polymerase Chain Reaction): Degenerate or specific primers are designed based on conserved regions of the target gene from other plant species. These primers are used to amplify a partial cDNA fragment.
-
RACE (Rapid Amplification of cDNA Ends): To obtain the full-length cDNA sequence, 5' and 3' RACE are performed using gene-specific primers designed from the partial fragment and adapter primers.
-
-
Sequence Analysis: The amplified PCR products are cloned into a suitable vector (e.g., pUC19) and sequenced. The resulting sequences are analyzed using bioinformatics tools to confirm gene identity.[14]
-
Gene Expression Analysis (qRT-PCR):
-
Gene-specific primers are designed for the target biosynthetic genes and a reference gene (e.g., actin).
-
Quantitative real-time PCR (qRT-PCR) is performed using the synthesized cDNA, SYBR Green, or a probe-based detection method.
-
The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.
-
Recombinant Enzyme Expression and in vitro Assays
Objective: To characterize the enzymatic activity and substrate specificity of the biosynthetic enzymes.
Methodology:
-
Expression Vector Construction: The full-length coding sequence of the target gene is cloned into an E. coli expression vector (e.g., pET vector).
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG.[15]
-
Protein Purification: The recombinant protein is purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Enzyme Assays:
-
The standard reaction mixture contains the purified enzyme, the substrate(s) (e.g., feruloyl-CoA and malonyl-CoA for DCS), and a suitable buffer.
-
The reaction is incubated at an optimal temperature (e.g., 50°C for CURS1) for a specific duration.[16]
-
The reaction is stopped, and the products are extracted.
-
-
Product Analysis (HPLC): The reaction products are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.[3][15][17] The retention times and spectra of the products are compared with authentic standards.
Visualizations
This compound Biosynthesis Pathway
Caption: The this compound biosynthesis pathway in Curcuma longa.
Experimental Workflow for Gene Analysis
Caption: Workflow for gene cloning and expression analysis.
Conclusion
The biosynthesis of this compound is a critical juncture in the production of medicinally important curcuminoids in Curcuma longa. This pathway is well-defined, involving a series of enzymatic conversions from the primary metabolite L-phenylalanine. The identification and characterization of key enzymes, particularly the type III polyketide synthases DCS and CURS, have significantly advanced our understanding of curcuminoid biosynthesis.[1][3] The quantitative data and experimental protocols presented in this guide offer a solid foundation for future research in this area. Further elucidation of the regulatory mechanisms governing this pathway will be crucial for the successful metabolic engineering of Curcuma longa and heterologous hosts for enhanced curcuminoid production, ultimately benefiting the pharmaceutical and nutraceutical industries.
References
- 1. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of curcuminoids and gingerols in turmeric (Curcuma longa) and ginger (Zingiber officinale): identification of curcuminoid synthase and hydroxycinnamoyl-CoA thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enzyme-database.org [enzyme-database.org]
- 11. Curcumin synthase - Wikipedia [en.wikipedia.org]
- 12. ijfmr.com [ijfmr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uniprot.org [uniprot.org]
- 17. Frontiers | A Combinatorial Approach to Optimize the Production of Curcuminoids From Tyrosine in Escherichia coli [frontiersin.org]
role of Feruloylacetyl-CoA in curcuminoid biosynthesis
An In-depth Technical Guide on the Role of Feruloylacetyl-CoA in Curcuminoid Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Curcuminoids, the bioactive polyphenolic compounds responsible for the vibrant yellow color of turmeric (Curcuma longa), have garnered significant scientific interest for their therapeutic potential. The biosynthesis of these molecules is a specialized branch of the phenylpropanoid pathway, distinguished by the involvement of unique Type III polyketide synthases (PKS). A pivotal, yet transient, intermediate in this pathway is This compound , also known as feruloyldiketide-CoA. This guide elucidates the formation and subsequent utilization of this compound, detailing the enzymatic machinery, reaction kinetics, and experimental methodologies used to characterize this critical step in curcuminoid production.
The Core Biosynthetic Pathway: A Two-Enzyme System
The biosynthesis of curcumin in C. longa is not accomplished by a single enzyme but through the sequential action of two distinct Type III PKSs: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) [1][2][3]. This enzymatic partnership is central to the formation of the curcuminoid scaffold from phenylpropanoid precursors.
Formation of this compound by Diketide-CoA Synthase (DCS)
The first committed step in the assembly of the curcuminoid backbone is catalyzed by DCS. This enzyme performs a decarboxylative condensation of a starter molecule, feruloyl-CoA , with an extender unit, malonyl-CoA [1][2]. The product of this reaction is this compound (feruloyldiketide-CoA)[1]. A unique characteristic of DCS is that it releases the product as a CoA-bound thioester, a rare function among Type III PKSs[1].
Utilization of this compound by Curcumin Synthase (CURS)
The this compound produced by DCS serves as a key substrate for the second enzyme, CURS[1]. CURS catalyzes the final condensation step to form the diarylheptanoid structure of curcumin. The proposed mechanism involves CURS binding a second molecule of feruloyl-CoA (as the starter substrate) to its active site cysteine residue[1]. Subsequently, this compound enters the active site, where it is hydrolyzed to its corresponding β-keto acid[1]. This β-keto acid then acts as the extender substrate, undergoing a decarboxylative condensation with the enzyme-bound feruloyl moiety to yield curcumin[1]. While CURS can synthesize curcumin from feruloyl-CoA and malonyl-CoA on its own, its efficiency is remarkably low[1]. The presence of DCS, which supplies the this compound intermediate, accelerates the rate of curcumin synthesis by approximately 15-fold[1].
Visualization of the Biosynthetic Pathway
The sequential enzymatic reactions involving this compound are critical for efficient curcumin synthesis.
Caption: The core curcuminoid biosynthetic pathway in C. longa.
Quantitative Data
The efficiency of the two-enzyme system has been quantified, highlighting the synergistic relationship between DCS and CURS. The kinetic properties of DCS and the three identified CURS isoforms reveal differences in their substrate preferences, which accounts for the natural diversity of curcuminoids (curcumin, demethoxycurcumin, and bisdemethoxycurcumin) found in turmeric[4].
Table 1: Enzyme Activity in Curcumin Synthesis
| Enzyme(s) Present | Substrates | Product Formation Rate (nmol/liter/h) | Citation |
|---|---|---|---|
| CURS alone | Feruloyl-CoA, Malonyl-CoA | 85 ± 8 | [1] |
| DCS + CURS | Feruloyl-CoA, Malonyl-CoA | 1300 ± 230 |[1] |
Table 2: Kinetic Parameters of Curcuminoid Biosynthesis Enzymes from C. longa
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Citation |
|---|---|---|---|---|
| DCS | Feruloyl-CoA | 46 (S₅₀)¹ | 0.02 | [5] |
| Malonyl-CoA | 11 | 0.02 | [5] | |
| CURS1 | Feruloyl-CoA | 1.8 | 0.015 | [5] |
| CURS2 | Feruloyl-CoA | 3.5 | 0.013 | [5] |
| CURS3 | Feruloyl-CoA | 2.5 | 0.014 | [5] |
| p-Coumaroyl-CoA | 3.2 | 0.012 | [5] |
¹DCS exhibits allosteric (sigmoidal) kinetics for feruloyl-CoA, so the S₅₀ (substrate concentration at half-maximal velocity) is reported instead of Km. The Hill slope was 1.8.[5]
Experimental Protocols
Characterization of the curcuminoid biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Protocol: Recombinant Enzyme Production in E. coli
This protocol describes the cloning and expression of His-tagged DCS and CURS enzymes, based on methodologies used in foundational studies[1].
-
Gene Amplification: The full-length coding sequences for DCS and CURS are amplified from C. longa rhizome cDNA using gene-specific primers.
-
Vector Ligation: The amplified PCR products are cloned into an expression vector (e.g., pET series) containing an N-terminal His-tag sequence.
-
Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.7.
-
Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 12-18 hours to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. After washing, the protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Verification: Protein purity and concentration are assessed by SDS-PAGE and a Bradford assay, respectively.
Protocol: In Vitro Coupled Enzyme Assay for Curcumin Production
This assay quantifies the production of curcumin from primary substrates through the synergistic action of DCS and CURS[1].
-
Reaction Mixture Preparation: Prepare a total reaction volume of 100 µL in a microcentrifuge tube. The mixture should contain:
-
100 mM potassium phosphate buffer (pH 7.0)
-
100 µM feruloyl-CoA
-
100 µM malonyl-CoA
-
2 µg of purified recombinant DCS
-
2 µg of purified recombinant CURS
-
-
Control Reactions: Prepare parallel control reactions, including one with CURS only (omitting DCS) and a no-enzyme control.
-
Incubation: Initiate the reaction by adding the enzymes. Incubate the mixture at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 10 µL of 20% (v/v) hydrochloric acid.
-
Product Extraction: Extract the curcuminoids by adding 200 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Sample Preparation for HPLC: Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Dissolve the dried residue in 50 µL of methanol for HPLC analysis.
Protocol: HPLC Analysis of Curcuminoids
This protocol outlines a common method for separating and quantifying curcuminoids produced in enzyme assays[5][6][7].
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis or Diode-Array Detector (DAD)[7].
-
Mobile Phase:
-
Chromatographic Conditions:
-
Quantification: Create a standard curve by injecting known concentrations of an authentic curcumin standard. Identify and quantify the curcumin peak in the experimental samples by comparing its retention time and peak area to the standard curve.
Protocol: Gene Expression Analysis by RT-qPCR
Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the transcript levels of DCS and CURS in different plant tissues, providing insight into the regulation of the pathway[8][9].
-
RNA Isolation: Isolate total RNA from C. longa tissues (e.g., rhizome, leaf) using a plant-specific RNA extraction kit or a CTAB-based method[8]. Ensure the removal of genomic DNA by treating with DNase I[8].
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers[10].
-
qPCR Reaction Setup: Prepare the qPCR reaction in a total volume of 20-25 µL, containing:
-
SYBR Green Master Mix (or a probe-based master mix)
-
0.2-0.5 µM of each forward and reverse gene-specific primer for DCS or CURS.
-
Diluted cDNA template.
-
-
Thermal Cycling: Perform the reaction on a real-time PCR instrument with typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15-30 seconds and 60°C for 1 minute[11].
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Determine the cycle threshold (Ct) for each gene[12]. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (DCS, CURS) to a stably expressed reference gene (e.g., actin or α-tubulin)[10].
Experimental Workflow Visualization
The process of characterizing the enzymes involved in curcuminoid biosynthesis follows a logical progression from gene to function.
Caption: Workflow for functional characterization of curcuminoid biosynthesis enzymes.
References
- 1. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of multiple curcumin synthases from the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hygeiajournal.com [hygeiajournal.com]
- 6. asianpubs.org [asianpubs.org]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Associating gene expressions with curcuminoid biosynthesis in turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
Identifying Feruloyl-CoA in Plant Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying Feruloyl-Coenzyme A (Feruloyl-CoA) in plant extracts. Feruloyl-CoA is a critical intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of secondary metabolites in plants, including lignin, flavonoids, and other phenolic compounds with significant biological activities. The accurate identification and quantification of Feruloyl-CoA are paramount for understanding plant metabolism, developing new therapeutic agents, and engineering plants with desired traits.
Data Presentation: Quantitative Analysis of Feruloyl-CoA and Related Metabolites
The absolute quantification of Feruloyl-CoA in plant tissues is challenging due to its low abundance and high reactivity. Consequently, published data often reports relative changes in its pool size under different genetic or environmental conditions. The following table summarizes findings on the levels of Feruloyl-CoA and its downstream products in various plant species.
| Plant Species | Genetic Modification/Condition | Analyzed Tissue | Key Findings | Reference |
| Arabidopsis thaliana | Wild Type | - | Feruloyl-CoA is a known intermediate in the phenylpropanoid pathway. | [1] |
| Rosa roxburghii | Fruit Development (30, 60, 90 days after flowering) | Fruit | A high expression of 4-coumarate-CoA ligase (4CL) was correlated with a high accumulation of ferulic acid, a downstream product of Feruloyl-CoA, suggesting a dynamic Feruloyl-CoA pool during fruit development. | [2] |
| *Hybrid Aspen (Populus tremula × tremuloides) | Overexpression of FERULOYL-CoA 6′-HYDROXYLASE 1 (F6′H1) | Xylem | Overexpression of F6'H1, which converts Feruloyl-CoA to 6'-hydroxyferuloyl-CoA, led to a significant decrease in lignin content, indicating a redirection of the Feruloyl-CoA pool. | [3] |
Note: The presented data is largely qualitative or semi-quantitative due to the inherent difficulties in measuring absolute concentrations of Feruloyl-CoA. Future research employing advanced analytical techniques is needed to establish a comprehensive quantitative profile of this metabolite across the plant kingdom.
Experimental Protocols
Protocol 1: Extraction and Quantification of Feruloyl-CoA from Plant Tissue using LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of Feruloyl-CoA from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
1. Sample Preparation and Extraction:
-
Plant Material: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness.
-
Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.
-
Extraction:
-
Weigh 50-100 mg of the homogenized powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid or 5% sulfosalicylic acid in water) to precipitate proteins and stabilize acyl-CoAs.
-
Add an internal standard (e.g., a stable isotope-labeled Feruloyl-CoA or a structurally similar acyl-CoA not present in the plant) to each sample for accurate quantification.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Use a C18 SPE cartridge to remove interfering compounds.
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate Feruloyl-CoA from other metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Feruloyl-CoA and the internal standard.
-
Feruloyl-CoA: The exact m/z transitions will depend on the instrument and can be optimized by infusing a standard. A common precursor ion is the [M+H]+ ion.
-
Internal Standard: Monitor the corresponding transitions for the chosen internal standard.
-
-
Data Analysis: Quantify Feruloyl-CoA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a Feruloyl-CoA standard.
-
Protocol 2: Structural Elucidation of Feruloyl-CoA using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of isolated compounds. This protocol is intended for a purified or semi-purified sample of Feruloyl-CoA.
1. Sample Preparation:
-
Purify Feruloyl-CoA from the plant extract using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
2. NMR Analysis:
-
1D NMR:
-
¹H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their coupling patterns. This can help to identify the characteristic protons of the feruloyl and Coenzyme A moieties.
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish the connectivity of the spin systems in the feruloyl and Coenzyme A parts.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the feruloyl moiety to the Coenzyme A thioester linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be useful for confirming the stereochemistry of the double bond in the feruloyl group.
-
3. Data Interpretation:
-
Compare the acquired NMR spectra with published data for Feruloyl-CoA or structurally similar compounds.
-
Use the combination of 1D and 2D NMR data to fully assign all proton and carbon signals and confirm the structure of Feruloyl-CoA.
Mandatory Visualization
Caption: The Phenylpropanoid Pathway highlighting Feruloyl-CoA.
Caption: Experimental workflow for identifying Feruloyl-CoA.
References
An In-depth Technical Guide to Feruloyl-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloyl-coenzyme A (Feruloyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway in plants, serving as a precursor to a diverse array of secondary metabolites with significant biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological roles of Feruloyl-CoA. It is designed to be a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.
Chemical Structure and Properties
Feruloyl-CoA is an acyl-CoA thioester formed from the activation of ferulic acid with coenzyme A. This activation is a crucial step that prepares ferulic acid for various enzymatic transformations within the cell.
Chemical Structure:
The structure of Feruloyl-CoA consists of a feruloyl group linked to the thiol group of coenzyme A. The feruloyl moiety is derived from ferulic acid (4-hydroxy-3-methoxycinnamic acid).
Molecular Formula: C31H44N7O19P3S[1][2]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 943.7 g/mol | [1][2] |
| Monoisotopic Mass | 943.16255437 Da | [1][2] |
| XLogP3-AA (Computed) | -3.9 | [1][2] |
| Hydrogen Bond Donor Count (Computed) | 10 | [3] |
| Hydrogen Bond Acceptor Count (Computed) | 23 | [3] |
| Rotatable Bond Count (Computed) | 23 | [3] |
| Topological Polar Surface Area (Computed) | 418 Ų | [1] |
| Melting Point | Data not available for Feruloyl-CoA. For ferulic acid: 168-172 °C. | [4] |
| Solubility | Data not available for Feruloyl-CoA. Ferulic acid is soluble in solvents like DMSO, PEG-400, methanol, and ethanol, but has low solubility in water.[5][6][7][8][9] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of Feruloyl-CoA.
-
Mass Spectrometry: The mass spectrum of Feruloyl-CoA is a key tool for its identification. The LIPID MAPS Structure Database provides the exact mass of Feruloyl-CoA as 943.162554.[3]
-
UV-Vis Spectroscopy: Feruloyl-CoA exhibits a characteristic UV absorption maximum. In one study, the formation of feruloyl-CoA was monitored by measuring the absorbance increase at 345 nm.[12] The UV spectrum of the precursor, ferulic acid, shows absorption maxima at approximately 322 nm and 235 nm.[13][14]
Biological Significance and Signaling Pathways
Feruloyl-CoA is a central molecule in plant secondary metabolism, primarily within the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a wide range of compounds, including lignin, flavonoids, and coumarins.
Phenylpropanoid Pathway
The general phenylpropanoid pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. A series of hydroxylation and methylation reactions, involving enzymes like caffeoyl-CoA O-methyltransferase, convert p-coumaroyl-CoA to feruloyl-CoA. Feruloyl-CoA then serves as a substrate for various enzymes that lead to the synthesis of monolignols (precursors to lignin) and other phenolic compounds.
References
- 1. Feruloyl-CoA | C31H44N7O19P3S | CID 139031281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Feruloyl-CoA | C31H44N7O19P3S | CID 11966129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LIPID MAPS [lipidmaps.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Thermodynamic solubility and solvation behavior of ferulic acid in different (PEG-400 + water) binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000954) [hmdb.ca]
- 12. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Feruloyl-CoA Producing Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloyl-coenzyme A (feruloyl-CoA) is a key activated intermediate in the phenylpropanoid pathway in a variety of organisms. This thioester of ferulic acid and coenzyme A serves as a central precursor for the biosynthesis of a wide array of valuable natural products, including lignin, flavonoids, and aromatic aldehydes like vanillin. The enzymatic production and metabolic engineering of pathways leading to feruloyl-CoA are of significant interest for the sustainable production of pharmaceuticals, flavorings, and other high-value chemicals. This technical guide provides an in-depth overview of organisms known to produce feruloyl-CoA, the associated biosynthetic pathways, quantitative data on related bioprocesses, and detailed experimental protocols for extraction and analysis.
Organisms Producing Feruloyl-CoA
The biosynthesis of feruloyl-CoA is most prominently observed in plants, where it is a crucial component of cell wall lignification. However, several microorganisms, both native and genetically engineered, are also capable of its synthesis.
-
Plants: A wide range of plant species produce feruloyl-CoA as part of their secondary metabolism. Notable examples include:
-
Bacteria: Certain bacteria possess the enzymatic machinery to metabolize ferulic acid, which involves the formation of feruloyl-CoA.
-
Streptomyces sp. : Strains of this genus are known to degrade lignin-derived aromatic compounds, a process that includes the conversion of ferulic acid to feruloyl-CoA by the enzyme feruloyl-CoA synthase (FCS)[4][5].
-
Pseudomonas fluorescens : This bacterium metabolizes ferulic acid via a CoA-dependent pathway[6].
-
-
Genetically Engineered Microorganisms: Due to its metabolic importance, the feruloyl-CoA biosynthetic pathway has been heterologously expressed in model organisms for the production of derived compounds.
Biosynthetic Pathways of Feruloyl-CoA
There are two primary pathways for the biosynthesis of feruloyl-CoA.
-
Direct Ligation of Ferulic Acid: This pathway involves the direct activation of ferulic acid with coenzyme A, catalyzed by a feruloyl-CoA synthase (FCS) or a similar 4-coumaroyl-CoA ligase (4CL)-like enzyme. This single-step conversion is ATP-dependent. This pathway is utilized by organisms like Streptomyces sp.
-
CoA-Ester-Dependent Phenylpropanoid Pathway: This pathway, predominantly found in plants, starts with an earlier precursor in the phenylpropanoid pathway, typically p-coumaric acid. The key steps are: a. Activation: p-Coumaric acid is first activated to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL). b. Hydroxylation: The p-coumaroyl-CoA is then hydroxylated to form caffeoyl-CoA. c. Methylation: Finally, caffeoyl-CoA is methylated by a caffeoyl-CoA O-methyltransferase (CCoAOMT) to yield feruloyl-CoA[1].
Signaling Pathway Diagram: Plant Phenylpropanoid Pathway to Feruloyl-CoA
Caption: Plant biosynthesis of feruloyl-CoA via the CoA-ester-dependent pathway.
Signaling Pathway Diagram: Microbial (Streptomyces) Pathway
Caption: Direct activation of ferulic acid to feruloyl-CoA in Streptomyces.
Quantitative Data
Direct quantitative data on the production titers and yields of the intracellular intermediate feruloyl-CoA are scarce in the literature. It is typically consumed rapidly in downstream pathways. However, data on the kinetics of key enzymes and the productivity of processes for closely related precursors and derivatives provide valuable insights.
Table 1: Kinetic Properties of Feruloyl-CoA Synthetase (Fcs) from Streptomyces sp. strain V-1
| Parameter | Value | Reference |
| Substrate | Ferulic Acid | [4][5] |
| Km | 0.35 mM | [4][5] |
| Vmax | 78.2 U mg-1 | [4][5] |
| kcat | 67.7 s-1 | [4][5] |
| kcat/Km | 193.4 mM-1 s-1 | [4][5] |
| Optimal pH | 7.0 | [4][5] |
| Optimal Temperature | 30°C | [4][5] |
Table 2: Production of Feruloyl-CoA Precursors and Derivatives in Engineered E. coli
| Product | Host Strain | Titer/Productivity | Precursor/Carbon Source | Reference |
| Ferulic Acid | E. coli JM109(DE3) | 212 mg/L | L-tyrosine | [1][3] |
| Ferulic Acid | E. coli C41(DE3) | 196 mg/L | Simple carbon sources | [7] |
| Vanillin | Recombinant E. coli | 8.7 ± 0.2 mM/h | Ferulic Acid | [8] |
| Protocatechualdehyde | Recombinant E. coli | 7.1 ± 0.3 mM/h | Caffeic Acid | [8] |
| Benzaldehyde | Recombinant E. coli | 6.2 ± 0.3 mM/h | Cinnamic Acid | [8] |
Experimental Protocols
In Vitro Enzymatic Synthesis of Feruloyl-CoA
This protocol is adapted for the synthesis of feruloyl-CoA using a purified 4-coumaroyl-CoA ligase (4CL) or feruloyl-CoA synthase (FCS).
Materials:
-
Purified 4CL or FCS enzyme
-
Ferulic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate buffer (50 mM, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing:
-
Ferulic acid (400 µM)
-
Coenzyme A (800 µM)
-
ATP (2.5 mM)
-
MgCl2 (5 mM)
-
Purified enzyme (e.g., 40 µg/mL) in 50 mM potassium phosphate buffer (pH 7.4).
-
-
Incubate the reaction mixture at 30°C in the dark with gentle mixing (e.g., 200 rpm) overnight.
-
Monitor the reaction progress by observing the absorbance increase at 345 nm, which corresponds to the formation of the feruloyl-CoA thioester bond[9].
-
Terminate the reaction by boiling or adding a quenching solvent.
-
Purify the synthesized feruloyl-CoA using reverse-phase HPLC.
Extraction of Acyl-CoAs from Bacterial Cells
This protocol provides a general method for extracting short- to medium-chain acyl-CoAs, including feruloyl-CoA, from bacterial cultures.
Materials:
-
Ice-cold 75% Methanol containing 5% acetic acid
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vortex mixer
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting: Pellet bacterial cells from a culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove residual medium.
-
Extraction: Resuspend the cell pellet in a 20-fold excess (v/w) of ice-cold 75% methanol with 5% acetic acid. The acidic methanol helps to lyse the cells, quench metabolism, and stabilize the acyl-CoA molecules[2].
-
Lysis and Precipitation: Vortex the sample vigorously for 30 minutes at 4°C to ensure complete lysis and protein precipitation.
-
Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Dry the extract completely using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).
Quantification of Feruloyl-CoA by LC-MS/MS
Instrumentation:
-
UHPLC system coupled to a triple-quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm)[6][10].
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)[10].
-
Mobile Phase B: Methanol[10].
-
Gradient: A linear gradient from low to high percentage of mobile phase B over approximately 15-20 minutes.
-
Flow Rate: 0.2 mL/min[10].
-
Column Temperature: Room temperature or controlled at 25°C.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode (optimization required).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using precursor and product ion pairs specific to feruloyl-CoA.
-
Quantification: Absolute quantification is achieved by using a standard curve prepared with a purified feruloyl-CoA standard.
Experimental Workflow Diagram
Caption: Workflow for extraction and quantification of feruloyl-CoA.
Conclusion
Feruloyl-CoA is a pivotal metabolite for the production of a diverse range of valuable bioproducts. While naturally produced in plants and some microorganisms, metabolic engineering of chassis organisms like E. coli holds significant promise for industrial-scale production of feruloyl-CoA-derived compounds. The pathways for its biosynthesis are well-characterized, and robust analytical methods for its detection and quantification are established. Although direct high-titer accumulation of feruloyl-CoA is not a common metabolic engineering goal due to its role as an intermediate, enhancing the flux through this molecule is a key strategy for optimizing the production of downstream products. This guide provides a foundational understanding for researchers and professionals aiming to harness the biosynthetic potential of feruloyl-CoA.
References
- 1. Ferulic acid production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferulic acid production by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of two Streptomyces enzymes that convert ferulic acid to vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Recombinant Feruloyl-CoA Synthetase for the Synthesis of Feruloyl-acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of recombinant Feruloyl-CoA synthetase (FCS), a pivotal enzyme in the biosynthesis of Feruloyl-CoA. This molecule is a key precursor for a variety of high-value compounds, including vanillin and novel bioplastics, making FCS a significant enzyme for biotechnological applications.[1][2] This document details the enzymatic synthesis of Feruloyl-CoA, protocols for recombinant enzyme production and activity assays, and a summary of the biochemical properties of various FCS enzymes.
Introduction to Feruloyl-CoA Synthetase
Feruloyl-CoA synthetase (EC 6.2.1.34), also known as trans-feruloyl-CoA synthase, catalyzes the CoA-thioesterification of ferulic acid (FA) to form feruloyl-CoA, a reaction that requires ATP and Coenzyme A (CoA).[2][3] This activation of ferulic acid is the initial and often rate-limiting step in microbial catabolic pathways that convert lignin-derived aromatic compounds into valuable chemicals.[2] The enzyme is a member of the acid-thiol ligase family and is crucial for channeling ferulic acid into downstream metabolic pathways.[3] The reaction catalyzed by FCS is as follows:
(E)-ferulate + ATP + CoA ⇌ (E)-feruloyl-CoA + AMP + diphosphate[4]
Biochemical Properties of Recombinant Feruloyl-CoA Synthetases
Several Feruloyl-CoA synthetases have been recombinantly expressed and characterized from various prokaryotic sources. The following tables summarize the key quantitative data for some of these enzymes, providing a comparative overview of their biochemical properties.
Table 1: Kinetic Parameters of Recombinant Feruloyl-CoA Synthetases
| Enzyme Source | Km (mM) for Ferulic Acid | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) |
| Metagenome (FCS1) | 0.1 | 36.8 | 45.9 | 371.6 |
| Streptomyces sp. V-1 | Not Reported | Not Reported | 67.7 | Not Reported |
Note: 1 U = 1 µmol of product formed per minute.
Table 2: Optimal Conditions and Stability of Recombinant Feruloyl-CoA Synthetases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | pH Stability | Thermostability |
| Metagenome (FCS1) | 9.0 | 37 | Stable at alkaline pH | Retains activity up to 45°C |
| Streptomyces sp. V-1 | 7.0 | 30 | Significant activity loss below pH 5.0 and above pH 11.0 | Denatures at 45°C |
| Bacterial Consortium (FCS3) | Stable at alkaline pH | Room Temperature | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the recombinant expression, purification, and activity assay of Feruloyl-CoA synthetase.
Recombinant Expression and Purification of FCS
This protocol is based on the successful expression and purification of a bacterial Feruloyl-CoA synthase (FCS3).[1]
Objective: To produce and purify recombinant FCS for biochemical characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the FCS gene with an affinity tag (e.g., His-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Affinity chromatography column (e.g., Ni-NTA)
-
SDS-PAGE reagents
Procedure:
-
Transform the expression vector into a suitable E. coli host strain.
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant FCS with elution buffer.
-
Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Feruloyl-CoA Synthetase Activity Assay
This spectrophotometric assay is a widely used method to determine the activity of FCS by measuring the formation of feruloyl-CoA.[2][5]
Objective: To quantify the enzymatic activity of purified FCS.
Principle: The formation of the thioester bond in feruloyl-CoA results in an increase in absorbance at 345 nm. The molar extinction coefficient for feruloyl-CoA at 345 nm is approximately 1.9 x 104 M-1cm-1.[2]
Materials:
-
Purified FCS enzyme
-
Potassium phosphate buffer (100 mM, pH 7.0-7.8)
-
Magnesium chloride (MgCl2)
-
Ferulic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Spectrophotometer capable of reading at 345 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes to equilibrate.[2]
-
Initiate the reaction by adding ATP to a final concentration of 2.0 mM.[2][5]
-
Immediately monitor the increase in absorbance at 345 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute under the specified conditions.
Visualizing the Process: Pathways and Workflows
The following diagrams illustrate the key biological pathway and the experimental workflow for producing and assaying recombinant Feruloyl-CoA synthetase.
Caption: Biosynthetic pathway for Feruloyl-CoA synthesis from Ferulic Acid.
Caption: Experimental workflow for recombinant FCS production and characterization.
Conclusion
Recombinant Feruloyl-CoA synthetase is a versatile biocatalyst with significant potential in various biotechnological applications, particularly in the valorization of lignin-derived streams. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working on the synthesis of Feruloyl-CoA and its derivatives. Further research, including protein engineering efforts, may lead to the development of FCS variants with enhanced catalytic efficiency and substrate specificity, further expanding their industrial utility.[6]
References
- 1. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Engineering for Feruloylacetyl-CoA Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Feruloylacetyl-CoA is a key precursor for the biosynthesis of a wide range of valuable natural products, including flavonoids, stilbenoids, and other phenylpropanoids with significant therapeutic potential. The development of microbial cell factories for the sustainable and scalable production of this compound is a critical area of research in metabolic engineering and synthetic biology. This technical guide provides an in-depth overview of the core strategies, quantitative data, experimental protocols, and biosynthetic pathways involved in engineering microorganisms for this compound production.
Biosynthetic Pathways for Feruloyl-CoA Production
The production of feruloyl-CoA in engineered microbes typically starts from common aromatic amino acids like L-tyrosine or L-phenylalanine, or directly from supplemented precursor molecules such as p-coumaric acid or ferulic acid. Two primary enzymatic routes have been successfully implemented: the 4-coumarate:CoA ligase (4CL) dependent pathway and the feruloyl-CoA synthetase (FCS) pathway.
The 4-Coumarate:CoA Ligase (4CL) and Caffeoyl-CoA O-methyltransferase (CCoAOMT) Pathway
This pathway involves the conversion of p-coumaric acid to p-coumaroyl-CoA by 4CL, followed by hydroxylation to caffeoyl-CoA, and subsequent methylation by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to yield feruloyl-CoA. This route is prevalent in plants for the biosynthesis of lignin and other phenylpropanoids.[1][2]
The Feruloyl-CoA Synthetase (FCS) Pathway
A more direct route involves the direct ligation of coenzyme A to ferulic acid, catalyzed by a feruloyl-CoA synthetase (FCS).[3][4] This approach is advantageous when ferulic acid is used as a direct substrate, bypassing several enzymatic steps.
Quantitative Data on Feruloyl-CoA Production and Enzyme Kinetics
The efficiency of microbial feruloyl-CoA production is dependent on the host organism, the specific enzymes used, and the fermentation conditions. The following tables summarize key quantitative data from various studies.
Table 1: Microbial Production of Feruloyl-CoA and Derivatives
| Host Organism | Engineered Pathway | Precursor | Product | Titer (mg/L) | Reference |
| E. coli | Os4CL, HvCHS | Ferulic acid | Homoeriodictyol | ~52 | [5] |
| E. coli | TAL, HpaBC, 4CL, AtCAT | Tyrosine | Ethyl Caffeate | 116.7 | [5] |
| E. coli | TAL, 4CL, STS, aroG, tyrA | Glucose | Resveratrol | 89.8 | [5] |
| E. coli | FCS mutants | Phenylpropanoid acids | Aromatic aldehydes | 4.1 - 8.7 mM/h | [6][7] |
| Lactobacillus sp. | Endogenous | Wheat bran | Ferulic acid | 0.282 | [8] |
Table 2: Kinetic Properties of Key Enzymes in Feruloyl-CoA Biosynthesis
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (U/mg) | Catalytic Efficiency (kcat/Km) (mM-1s-1) | Reference |
| Feruloyl-CoA Synthetase (FCS1) | Soil metagenome | Ferulic acid | 100 | 36.8 | 371.6 | [9] |
| 4-Coumarate:CoA Ligase (4CL-9) | Hybrid Poplar | 4-Coumaric acid | - | - | - | [10] |
| 4-Coumarate:CoA Ligase (4CL-9) | Hybrid Poplar | Ferulic acid | - | - | - | [10] |
| 4-Coumarate:CoA Ligase (4CL-9) | Hybrid Poplar | Cinnamic acid | - | - | - | [10] |
| Caffeoyl-CoA O-methyltransferase (COMT I) | Tobacco | Caffeoyl-CoA | - | - | Higher than free acids | [11] |
| Caffeoyl-CoA O-methyltransferase (COMT II) | Tobacco | Caffeoyl-CoA | - | - | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the metabolic engineering of a feruloyl-CoA producing microbial strain.
Gene Cloning and Expression Vector Construction
The following workflow outlines the general steps for cloning the necessary biosynthetic genes into an expression vector.
Protocol:
-
Gene Identification and Primer Design: Identify the target genes (e.g., 4CL, CCoAOMT, FCS) from suitable donor organisms. Design primers with appropriate restriction sites for cloning into the chosen expression vector.
-
PCR Amplification: Amplify the target genes from the genomic DNA or cDNA of the donor organism using high-fidelity DNA polymerase.
-
Vector and Insert Preparation: Digest both the expression vector and the PCR products with the selected restriction enzymes. Purify the digested vector and insert using a gel extraction kit.
-
Ligation: Ligate the digested insert into the prepared vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Selection and Verification: Plate the transformed cells on selective agar plates containing the appropriate antibiotic. Screen the resulting colonies by colony PCR and verify the correct insertion by Sanger sequencing.[12][13]
Microbial Fermentation for Feruloyl-CoA Production
Protocol for Shake Flask Cultivation:
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.[14]
-
Production Culture: Inoculate 50 mL of production medium (e.g., M9 minimal medium supplemented with glucose and necessary trace elements) in a 250 mL flask with the overnight culture to an initial OD600 of 0.1.[15]
-
Induction: Grow the culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. If a precursor like ferulic acid is required, add it to the culture at this stage.[14]
-
Post-Induction Growth: Reduce the temperature to 20-30°C and continue the cultivation for 12-48 hours.[14][15]
-
Harvesting and Analysis: Harvest the cells by centrifugation. The intracellular metabolites can be extracted for analysis, and the supernatant can be analyzed for secreted products.
Note on Optimization: Fermentation conditions such as temperature, pH, inducer concentration, and medium composition should be optimized for each specific strain and target product.[15][16][17]
Enzyme Activity Assay for Feruloyl-CoA Synthetase
Principle: The formation of feruloyl-CoA from ferulic acid, CoA, and ATP is monitored spectrophotometrically by measuring the increase in absorbance at 345 nm, which corresponds to the formation of the thioester bond.[9][18]
Reaction Mixture (1 mL):
-
100 mM Potassium phosphate buffer (pH 7.0-7.8)
-
2.5 mM MgCl2
-
0.5-0.7 mM Ferulic acid
-
2.0 mM ATP
-
0.4 mM Coenzyme A
-
Appropriate amount of cell-free extract or purified enzyme
Procedure:
-
Prepare the reaction mixture without ATP.
-
Add the enzyme and pre-incubate at 30-37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Monitor the increase in absorbance at 345 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the specific activity based on the molar extinction coefficient of feruloyl-CoA (ε345nm = 1.9 x 104 M-1cm-1).[9]
Quantification of Feruloyl-CoA by LC-MS/MS
Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of intracellular acyl-CoA species.[19]
Sample Preparation:
-
Quench the metabolism of a known number of cells rapidly, for example, by using cold methanol.
-
Extract the intracellular metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Centrifuge to remove cell debris and filter the supernatant.
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., aqueous formic acid and acetonitrile).
-
Detect and quantify the target molecules using multiple reaction monitoring (MRM) in a tandem mass spectrometer. The specific transitions for feruloyl-CoA would need to be determined.
Conclusion
The metabolic engineering of microorganisms for this compound production is a rapidly advancing field with significant potential for the sustainable production of valuable natural products. The choice of biosynthetic pathway, host organism, and fermentation strategy are critical factors for achieving high titers and yields. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and optimize their own microbial production platforms for this compound and its derivatives. Further research into enzyme engineering to improve catalytic efficiency and substrate specificity, as well as the optimization of fermentation processes, will continue to drive the field forward.
References
- 1. researchgate.net [researchgate.net]
- 2. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 4. Cloning and Characterization of the Ferulic Acid Catabolic Genes of Sphingomonas paucimobilis SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jmpas.com [jmpas.com]
- 9. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tobacco O-Methyltransferases Involved in Phenylpropanoid Metabolism. The Different Caffeoyl-Coenzyme A/5-Hydroxyferuloyl-Coenzyme A 3/5-O-Methyltransferase and Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Classes Have Distinct Substrate Specificities and Expression Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CLONING OF FERULIC ACID ESTERASE GENES - WESTERN REGIONAL RES CENTER [portal.nifa.usda.gov]
- 14. Comparison of Enzyme Secretion and Ferulic Acid Production by Escherichia coli Expressing Different Lactobacillus Feruloyl Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of fermentation conditions for the production of recombinant feruloyl esterase from Burkholderia pyrrocinia B1213 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of fermentation conditions for the production of recombinant feruloyl esterase from Burkholderia pyrrocinia B1213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of fermentation conditions for the production of recombinant feruloyl esterase BpFaeT132C-D143C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Feruloylacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloylacetyl-CoA is a key intermediate in various metabolic pathways, including the biosynthesis of lignin and other phenylpropanoid compounds in plants. Accurate quantification of this molecule is crucial for understanding these pathways and for applications in biotechnology and drug development, particularly in the context of engineering metabolic pathways for the production of valuable natural products. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is compiled from established procedures for the analysis of related acyl-CoAs and hydroxycinnamoyl-CoAs.
Experimental Protocols
Sample Preparation
The accurate analysis of this compound is highly dependent on the proper extraction and preparation of the sample, as these compounds are often present in low concentrations within complex biological matrices.[1]
a) For Plant or Animal Tissues:
-
Homogenization: Rapidly freeze the tissue sample in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue into a fine powder.
-
Extraction: To the powdered tissue, add an ice-cold extraction solution. A common approach is to use a buffered organic solvent mixture. For example, homogenize the tissue in 2 ml of 100 mM KH2PO4, followed by the addition of 2.0 ml of 2-propanol and vortexing.[1] Alternatively, an extraction with an acidified acetonitrile solution can be effective.[2] For improved recovery, an internal standard such as heptadecanoyl-CoA can be added to the initial homogenization buffer.[1]
-
Precipitation and Clarification: Precipitate proteins and other macromolecules by adding a suitable agent if necessary and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated material.
-
Purification (Optional but Recommended): Solid Phase Extraction (SPE) can be employed for sample cleanup and concentration. C18 cartridges are suitable for retaining acyl-CoAs, which can then be eluted with a higher concentration of organic solvent.
b) For Cell Cultures:
-
Cell Harvesting: Rinse the cultured cells with ice-cold phosphate-buffered saline (PBS).[2]
-
Lysis and Extraction: Scrape the cells in ice-cold PBS and centrifuge to obtain a cell pellet.[2] Resuspend the pellet in ice-cold deionized water containing an acid, such as 0.6% formic acid.[2] Add acetonitrile, vortex thoroughly, and sonicate to ensure complete cell lysis and extraction.[2]
-
Clarification: Centrifuge the extract at high speed (e.g., 20,000 x g for 2 minutes) to pellet any insoluble material.[3]
-
Final Preparation: Transfer the supernatant to an HPLC vial for analysis.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
HPLC System: A binary or quaternary pump system with a degasser, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH2PO4 buffer or 50 mM ammonium acetate in water.[1][3] The pH should be maintained around 6-7.
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Feruloyl-CoA can be detected at 260 nm (for the adenine moiety of CoA) or more specifically at approximately 345 nm, which corresponds to the absorbance maximum of the feruloyl group.[1][4] Monitoring at 345 nm is recommended for higher selectivity.
Elution Gradient
A gradient elution is necessary to separate this compound from other cellular components and related acyl-CoAs. The following is a suggested starting gradient that may require optimization based on the specific sample matrix and HPLC system.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
Data Presentation
The following table summarizes typical quantitative data that can be obtained from this HPLC protocol. Note that these values are illustrative and will vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Analyte | This compound |
| Retention Time | Dependent on the specific gradient and column, but expected to be in the mid-to-late part of the gradient. |
| Detection Wavelength | 345 nm (primary), 260 nm (secondary) |
| Linear Range | Typically in the low µM to mM range (e.g., 1-100 µM) |
| Limit of Detection (LOD) | Expected to be in the low ng/mL range. For similar compounds, LODs of around 102 ng/mL have been reported.[5] |
| Limit of Quantification (LOQ) | Expected to be in the mid-to-high ng/mL range. For similar compounds, LOQs of around 310 ng/mL have been reported.[5] |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Signaling Pathway Context (Illustrative)
The analysis of this compound is often relevant in the context of the phenylpropanoid pathway. The following diagram illustrates a simplified section of this pathway leading to lignin biosynthesis.
Caption: Simplified Phenylpropanoid Pathway to Lignin.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. duke-nus.edu.sg [duke-nus.edu.sg]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Note: LC-MS/MS Method for the Quantitative Analysis of Feruloyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Feruloyl-Coenzyme A (Feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignin, flavonoids, and other phenolic compounds that are crucial for plant development, defense, and interaction with the environment. The quantification of Feruloyl-CoA is essential for understanding the metabolic flux through this pathway and for metabolic engineering efforts aimed at enhancing the production of valuable natural products. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Feruloyl-CoA in biological matrices.
Experimental Protocols
Sample Preparation (from Plant Tissue)
This protocol is adapted from methods for extracting acyl-CoAs from plant tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, tobacco leaves)
-
Liquid nitrogen
-
Extraction Buffer: 2.5% (w/v) 5-Sulfosalicylic acid (SSA) in water
-
Internal Standard (IS) solution (e.g., [¹³C₃]-Acetyl-CoA or another stable isotope-labeled acyl-CoA)
-
Microcentrifuge tubes (1.5 mL)
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, optional for cleanup)
Procedure:
-
Harvest and immediately flash-freeze approximately 100 mg of plant tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Transfer the powdered tissue to a pre-weighed 1.5 mL microcentrifuge tube.
-
Add 500 µL of ice-cold Extraction Buffer and a known amount of the Internal Standard solution.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
(Optional) For cleaner samples, the supernatant can be further purified using a C18 SPE cartridge.
-
Transfer the final supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for Feruloyl-CoA:
To determine the precursor ion (Q1) for Feruloyl-CoA, the molecular weight of ferulic acid (194.18 g/mol ) and Coenzyme A (767.53 g/mol ) are used. The formation of the thioester bond results in the loss of a water molecule (18.015 g/mol ).
-
Molecular Weight of Feruloyl-CoA = (194.18 + 767.53) - 18.015 = 943.695 g/mol
-
Precursor Ion [M+H]⁺ (Q1): m/z 944.7
Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.2 g/mol ) and a fragment corresponding to the adenosine diphosphate (m/z 428.1).[1]
-
Product Ion 1 (Quantifier): m/z 437.5 (944.7 - 507.2)
-
Product Ion 2 (Qualifier): m/z 428.1
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Dwell Time (ms) |
| Feruloyl-CoA (Quantifier) | 944.7 | 437.5 | 35 | 100 |
| Feruloyl-CoA (Qualifier) | 944.7 | 428.1 | 30 | 100 |
| Internal Standard | User Defined | User Defined | User Defined | 100 |
Collision energies should be optimized for the specific instrument.
Data Presentation
The following table summarizes the expected quantitative performance of this LC-MS/MS method, based on typical values for similar acyl-CoA analyses.[2][3]
| Parameter | Feruloyl-CoA |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
Biosynthesis Pathway of Feruloyl-CoA
Caption: Biosynthesis pathway of Feruloyl-CoA from Phenylalanine.
Experimental Workflow for Feruloyl-CoA Quantification
Caption: Experimental workflow for Feruloyl-CoA quantification.
References
Application Note: Enzymatic Assay for Feruloylacetyl-CoA Synthetase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Feruloyl-CoA synthetase (FCS), also known as trans-feruloyl-CoA synthase, is a key enzyme in the metabolic pathways of phenylpropanoids, particularly in the degradation of ferulic acid.[1][2] It catalyzes the ATP-dependent formation of a high-energy thioester bond between ferulic acid and coenzyme A (CoA), producing feruloyl-CoA.[3] This activated intermediate is a precursor for the biosynthesis of various valuable natural products, including vanillin.[4][5] The development of a robust and reliable enzymatic assay for FCS is crucial for characterizing enzyme kinetics, screening for inhibitors, and engineering metabolic pathways for biotechnological applications.
This application note provides detailed protocols for a continuous spectrophotometric assay and an endpoint high-performance liquid chromatography (HPLC)-based assay to determine the activity of Feruloyl-CoA synthetase.
Enzymatic Reaction
Feruloyl-CoA synthetase catalyzes the following reaction:
Ferulic Acid + ATP + Coenzyme A ⇌ Feruloyl-CoA + AMP + Pyrophosphate[3]
The reaction is dependent on the presence of Mg²⁺ as a cofactor.[3]
Visualization of the Enzymatic Reaction
Caption: Enzymatic reaction catalyzed by Feruloyl-CoA Synthetase.
Metabolic Pathway Context
In several microorganisms, Feruloyl-CoA is an intermediate in the conversion of ferulic acid to vanillin. This pathway involves two key enzymes: Feruloyl-CoA synthetase (FCS) and Enoyl-CoA hydratase/aldolase (Ech).
Visualization of the Ferulic Acid to Vanillin Pathway
Caption: CoA-dependent pathway for the conversion of ferulic acid to vanillin.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay
This assay continuously monitors the formation of Feruloyl-CoA by measuring the increase in absorbance at 345 nm, which is characteristic of the thioester bond.[2]
Materials and Reagents
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Magnesium chloride (MgCl₂)
-
ATP
-
Coenzyme A (CoA)
-
Ferulic acid
-
Purified Feruloyl-CoA synthetase
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 345 nm
Procedure
-
Prepare a master mix containing the buffer, MgCl₂, CoA, and ferulic acid at the desired final concentrations.
-
Pipette the master mix into the cuvettes or wells of a microplate.
-
Add the purified enzyme to the master mix and mix gently.
-
Initiate the reaction by adding ATP.
-
Immediately start monitoring the increase in absorbance at 345 nm at a constant temperature (e.g., 30°C) for a set period (e.g., 5-10 minutes).
-
Record the rate of absorbance change (ΔA/min).
Data Analysis
Calculate the enzyme activity using the Beer-Lambert law:
Activity (U/mL) = (ΔA/min) / (ε * l) * (V_total / V_enzyme) * 10^6
Where:
-
ΔA/min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of Feruloyl-CoA at 345 nm (approximately 10,000 M⁻¹cm⁻¹).[2]
-
l is the path length of the cuvette in cm.
-
V_total is the total reaction volume in mL.
-
V_enzyme is the volume of enzyme solution added in mL.
-
One unit (U) is defined as the amount of enzyme that produces 1 µmol of Feruloyl-CoA per minute.
Data Presentation
| Parameter | Value |
| Wavelength (λ) | 345 nm |
| Temperature | 30°C |
| pH | 7.0 |
| Molar Extinction Coeff. (ε) | 10,000 M⁻¹cm⁻¹ |
| Reagent | Final Concentration |
| Potassium Phosphate Buffer | 100 mM |
| MgCl₂ | 2.5 mM |
| ATP | 2 mM |
| Coenzyme A | 0.4 mM |
| Ferulic Acid | 0.7 mM |
Protocol 2: Endpoint HPLC-Based Assay
This method provides a direct measurement of the Feruloyl-CoA produced at the end of the enzymatic reaction by separating and quantifying the product using reverse-phase HPLC.
Materials and Reagents
-
All reagents from Protocol 1.
-
Quenching solution (e.g., 10% perchloric acid or formic acid).
-
HPLC system with a C18 column and a UV detector.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Feruloyl-CoA standard.
Procedure
-
Set up the enzymatic reaction as described in Protocol 1 (steps 1-4).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the components using a suitable gradient of mobile phases A and B.
-
Detect Feruloyl-CoA by monitoring the absorbance at a specific wavelength (e.g., 345 nm).
-
Quantify the Feruloyl-CoA peak by comparing its area to a standard curve prepared with a known concentration of Feruloyl-CoA standard.
Data Presentation
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Detection Wavelength | 345 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Experimental Workflow Visualization
Caption: Workflow for Feruloyl-CoA Synthetase enzymatic assays.
Alternative Assay Principle: Coupled-Enzyme Assay
An alternative to direct detection methods is a coupled-enzyme assay. In this approach, the product, Feruloyl-CoA, is used as a substrate in a subsequent reaction that generates a readily detectable signal. For instance, a hypothetical coupled reaction could involve an enzyme that specifically oxidizes Feruloyl-CoA, producing hydrogen peroxide (H₂O₂). The H₂O₂ can then be used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, leading to a color change or fluorescence that can be measured over time. While specific coupled assays for Feruloyl-CoA are not widely reported, the principle is adapted from general acyl-CoA synthetase assays.[6][7][8]
Visualization of Coupled-Enzyme Assay Principle
Caption: Principle of a hypothetical coupled-enzyme assay for FCS.
The protocols described in this application note provide robust and reliable methods for the determination of Feruloyl-CoA synthetase activity. The continuous spectrophotometric assay is ideal for high-throughput screening and kinetic analysis, while the HPLC-based assay offers direct and accurate quantification of the product. The choice of assay will depend on the specific research needs and available instrumentation. These tools are invaluable for advancing our understanding of phenylpropanoid metabolism and for the development of novel biotechnological applications.
References
- 1. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 2. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. realgenelabs.com [realgenelabs.com]
Application Notes and Protocols for Utilizing Feruloylacetyl-CoA in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloylacetyl-CoA is a specialized acyl-coenzyme A (CoA) derivative that holds potential as a substrate for probing the activity and substrate specificity of various enzymes, particularly those involved in secondary metabolism and polyketide biosynthesis. Its unique structure, combining a feruloyl group with an acetyl-CoA moiety, makes it an interesting candidate for investigating enzymes such as polyketide synthases (PKSs), chalcone synthases (CHSs), and hydroxymethylglutaryl-CoA synthases (HMGCS). These enzymes are often involved in pathways leading to the production of bioactive compounds with therapeutic potential.
This document provides detailed application notes and protocols for the synthesis, purification, and use of this compound in enzyme kinetic studies. It is designed to guide researchers in exploring the enzymatic landscape that may utilize this novel substrate, thereby facilitating drug discovery and the elucidation of metabolic pathways.
Potential Enzyme Classes and Their Relevance
While this compound is not a commonly studied substrate, based on the known promiscuity of certain enzyme classes, the following are prime candidates for investigation:
-
Polyketide Synthases (PKSs): These enzymes catalyze the biosynthesis of polyketides, a diverse group of natural products. PKSs are known to accept a variety of starter and extender units. This compound could potentially serve as a starter unit for PKS assembly lines, leading to the generation of novel polyketide structures.
-
Chalcone Synthases (CHSs): As key enzymes in flavonoid biosynthesis, CHSs catalyze the condensation of a p-coumaroyl-CoA molecule with three malonyl-CoA molecules. Given that some CHSs exhibit broad substrate specificity towards aromatic and aliphatic CoA esters, this compound presents an intriguing alternative substrate.[1][2]
-
Hydroxymethylglutaryl-CoA Synthase (HMGCS): This enzyme is central to the mevalonate pathway, responsible for cholesterol and isoprenoid biosynthesis.[3] HMGCS catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA. The structural similarity of this compound to the natural substrates suggests it could be investigated as a substrate or inhibitor.[4]
Synthesis and Purification of this compound
The synthesis of this compound can be approached through chemo-enzymatic methods, adapting established protocols for other acyl-CoA esters.[5][6]
Protocol 1: Chemo-Enzymatic Synthesis of this compound
This protocol is a hypothetical adaptation based on methods for synthesizing other acyl-CoA molecules. Optimization will be required.
Materials:
-
Feruloylacetic acid
-
Coenzyme A (CoA) lithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
HPLC system with a C18 column for purification and analysis
-
Lyophilizer
Procedure:
-
Activation of Feruloylacetic Acid:
-
Dissolve feruloylacetic acid and a slight molar excess of NHS in anhydrous dioxane or THF.
-
Add a molar equivalent of DCC (or EDC) to the solution.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-ester of feruloylacetic acid.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain the crude feruloylacetyl-NHS ester.
-
-
Coupling with Coenzyme A:
-
Dissolve the crude feruloylacetyl-NHS ester in a minimal amount of dioxane or THF.
-
In a separate vial, dissolve Coenzyme A lithium salt in cold 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add the NHS-ester solution to the CoA solution with gentle stirring.
-
Maintain the pH of the reaction mixture at 7.5-8.0 by adding small aliquots of 1 M sodium bicarbonate if necessary.
-
Allow the reaction to proceed on ice for 2-4 hours.
-
-
Purification:
-
Purify the resulting this compound by reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in an aqueous solution of ammonium acetate or formic acid.
-
Monitor the elution profile at a wavelength where the feruloyl group absorbs (around 320-340 nm).
-
Collect the fractions containing the desired product.
-
-
Lyophilization and Storage:
-
Pool the pure fractions and lyophilize to obtain this compound as a solid.
-
Store the lyophilized powder at -80°C to prevent degradation.
-
Enzyme Kinetics Assays
The choice of assay for determining enzyme kinetics with this compound will depend on the enzyme being studied and the expected reaction products. Two general and robust methods are presented here: a spectrophotometric assay and an LC-MS/MS-based assay.
Protocol 2: Spectrophotometric Assay using DTNB (Ellman's Reagent)
This assay is suitable for enzymes that release free Coenzyme A (CoASH) as a product. The released CoASH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm.[7][8][9]
Materials:
-
Purified enzyme of interest (e.g., HMGCS, CHS)
-
This compound substrate stock solution
-
Second substrate as required by the enzyme (e.g., malonyl-CoA for CHS, acetoacetyl-CoA for HMGCS)
-
DTNB (Ellman's Reagent) solution (10 mM in reaction buffer)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with appropriate cofactors like MgCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of CoASH in the reaction buffer.
-
Add DTNB solution to each standard.
-
Measure the absorbance at 412 nm and plot it against the CoASH concentration to generate a standard curve.
-
-
Enzyme Reaction:
-
In a 96-well plate, set up the reaction mixtures containing reaction buffer, the second substrate (if applicable), and varying concentrations of this compound.
-
Initiate the reaction by adding the purified enzyme.
-
Include appropriate controls: no enzyme, no this compound, and no second substrate.
-
Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (e.g., by adding a quenching agent like 5% trichloroacetic acid, or by heat inactivation, ensuring compatibility with the DTNB assay).
-
Add the DTNB solution to each well.
-
Incubate for 5 minutes at room temperature to allow for color development.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the experimental readings.
-
Use the CoASH standard curve to determine the amount of CoASH produced.
-
Calculate the initial reaction velocity (V₀) at each substrate concentration.
-
Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Data Presentation:
| Substrate Concentration (µM) | Initial Velocity (µM/min) |
| [S]₁ | V₁ |
| [S]₂ | V₂ |
| [S]₃ | V₃ |
| ... | ... |
Kinetic Parameters:
| Parameter | Value |
| Kₘ (µM) | Calculated Value |
| Vₘₐₓ (µM/min) | Calculated Value |
| k꜀ₐₜ (s⁻¹) | Calculated Value |
| k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Calculated Value |
Protocol 3: LC-MS/MS-Based Assay
This method is highly sensitive and specific, allowing for the direct quantification of the substrate (this compound) consumption and the formation of the product(s). This is particularly useful when the reaction does not release free CoASH or when multiple products are formed.[10][11][12]
Materials:
-
Purified enzyme of interest
-
This compound substrate stock solution
-
Second substrate as required by the enzyme
-
Reaction Buffer
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system with a C18 column
Procedure:
-
Develop an LC-MS/MS Method:
-
Optimize the chromatographic separation of this compound and the expected product(s) on a C18 column.
-
Develop a Multiple Reaction Monitoring (MRM) method for the specific detection and quantification of the analytes. This involves identifying the precursor ion and a specific product ion for both this compound and the product. A neutral loss of 507 is a common fragmentation pattern for acyl-CoAs.[10]
-
-
Enzyme Reaction:
-
Set up reaction mixtures in microcentrifuge tubes containing reaction buffer, the second substrate (if applicable), and varying concentrations of this compound.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for different time points to ensure the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold quenching solution containing a suitable internal standard (e.g., a structurally similar acyl-CoA not present in the reaction).
-
-
Sample Preparation:
-
Vortex the quenched reaction mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining and the amount of product formed at each time point by comparing their peak areas to that of the internal standard.
-
Calculate the initial reaction velocity (V₀) for product formation or substrate consumption at each initial this compound concentration.
-
Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Data Presentation:
| Substrate Concentration (µM) | Product Formed (µM) | Initial Velocity (µM/min) |
| [S]₁ | P₁ | V₁ |
| [S]₂ | P₂ | V₂ |
| [S]₃ | P₃ | V₃ |
| ... | ... | ... |
Kinetic Parameters:
| Parameter | Value |
| Kₘ (µM) | Calculated Value |
| Vₘₐₓ (µM/min) | Calculated Value |
| k꜀ₐₜ (s⁻¹) | Calculated Value |
| k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Calculated Value |
Visualizations
Hypothetical Signaling Pathway Involving Feruloyl-CoA Derivatives
The following diagram illustrates a hypothetical pathway where feruloyl-CoA derivatives could be involved, leading to the biosynthesis of specialized secondary metabolites. This is based on known pathways for lignin and coumarin biosynthesis.[13][14]
Caption: Hypothetical metabolic pathways involving feruloyl-CoA and its potential derivative, this compound.
Experimental Workflow for Enzyme Kinetics
The diagram below outlines the general workflow for conducting enzyme kinetic studies with this compound.
Caption: General experimental workflow for enzyme kinetic analysis using this compound.
Conclusion
The use of this compound as a substrate in enzyme kinetics opens up new avenues for exploring the plasticity of enzyme active sites and for the potential discovery of novel enzymatic reactions and products. The protocols and application notes provided herein offer a comprehensive starting point for researchers to embark on such investigations. It is important to reiterate that due to the novelty of this substrate, the provided protocols for synthesis and enzyme assays should be considered as templates that may require optimization for specific enzymes and experimental conditions. Rigorous characterization of reaction products will be essential to validate any observed enzymatic activity.
References
- 1. Substrate specificity of chalcone synthase from Petroselinum hortense. Formation of phloroglucinol derivatives from aliphatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative acetyltransferase assay (DTNB based) [bio-protocol.org]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular characterization of a feruloyl-CoA 6'-hydroxylase involved in coumarin biosynthesis in Clematis terniflora DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Feruloylacetyl-CoA in Metabolic Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Feruloylacetyl-CoA is a key intermediate in the phenylpropanoid pathway, serving as a precursor for a wide array of valuable natural products, including flavonoids, stilbenoids, and other polyketides.[1][2] Metabolic engineering efforts have focused on harnessing this precursor to produce these high-value compounds in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.[3][4][5] These engineered microbes offer a sustainable and scalable platform for the production of pharmaceuticals, nutraceuticals, and other fine chemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolic engineering.
Biosynthetic Pathways
The biosynthesis of feruloyl-CoA and its subsequent conversion into flavonoids and other polyketides involves a series of enzymatic reactions. A generalized pathway is depicted below.
Feruloyl-CoA Biosynthesis Pathway
Caption: Biosynthesis of Feruloyl-CoA from L-Phenylalanine.
Flavonoid Biosynthesis from Feruloyl-CoA
Caption: Production of Flavonoids from Feruloyl-CoA.
Quantitative Data
The production of various flavonoids and other polyketides has been reported in metabolically engineered microorganisms. The following tables summarize some of the reported production titers.
Table 1: Flavonoid Production in Engineered E. coli
| Product | Precursor | Host Strain | Titer (mg/L) | Reference |
| Naringenin | p-Coumaric acid | E. coli | 20.8 | [6] |
| Pinocembrin | Cinnamic acid | E. coli | 353 | [7] |
| Quercetin 3-O-xyloside | Quercetin | E. coli | ~160 | [8] |
| Quercetin 3-O-arabinoside | Quercetin | E. coli | ~160 | [8] |
| Isovitexin | Tyrosine | E. coli | 30.2 | [9] |
| Vitexin | Tyrosine | E. coli | 93.9 | [9] |
| Kaempferol 6-C-glucoside | Tyrosine | E. coli | 14.4 | [9] |
| Kaempferol 8-C-glucoside | Tyrosine | E. coli | 38.6 | [9] |
Table 2: Polyketide and Flavonoid Production in Engineered S. cerevisiae
| Product | Precursor(s) | Host Strain | Titer (mg/L) | Reference |
| 6-Methylsalicylic acid | Glucose | S. cerevisiae | 1700 | [5][10] |
| Kaempferol | Glucose | S. cerevisiae | 956 | [7] |
| Quercetin | Glucose | S. cerevisiae | 930 | [7] |
Experimental Protocols
Protocol 1: Construction of a Flavonoid Biosynthesis Pathway in E. coli
This protocol describes the general steps for constructing an E. coli strain capable of producing flavonoids from a supplemented precursor like p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Select a 4CL gene with broad substrate specificity, such as from Arabidopsis thaliana (At4CL) or Petroselinum crispum (Pc4CL).[11]
-
Chalcone Synthase (CHS): Choose a CHS gene from a plant known to produce the desired class of flavonoids, for example, Glycyrrhiza echinata for naringenin.[4]
-
Chalcone Isomerase (CHI): Co-expression of CHI is often necessary for the efficient conversion of chalcones to flavanones. A commonly used CHI is from Pueraria lobata.[7]
-
Codon Optimization: Codon-optimize all plant-derived genes for expression in E. coli.
-
Gene Synthesis: Synthesize the codon-optimized genes commercially.
-
Vector Selection: Use a high-copy number plasmid with a strong inducible promoter, such as a pET series vector (e.g., pETDuet-1) or a pCDF series vector (e.g., pCDFDuet-1), to allow for co-expression of multiple genes.
-
Cloning Strategy:
-
Design primers to amplify the synthesized genes with appropriate restriction sites for cloning into the multiple cloning sites (MCS) of the chosen expression vector.
-
Digest both the vector and the PCR products with the corresponding restriction enzymes.
-
Ligate the digested gene fragments into the vector.
-
Transform the ligation mixture into a cloning host strain of E. coli (e.g., DH5α).
-
Select for positive clones by antibiotic resistance and confirm the correct insertion by colony PCR and Sanger sequencing.
-
Caption: Workflow for Expression Plasmid Construction.
-
Transform the confirmed expression plasmid into a suitable expression host strain, such as E. coli BL21(DE3).[11]
Protocol 2: Flavonoid Production in E. coli
This protocol outlines a typical lab-scale fermentation for the production of flavonoids.
-
Engineered E. coli strain from Protocol 1.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with 2% glucose.
-
Appropriate antibiotic(s).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Precursor (e.g., p-coumaric acid).
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate 50 mL of fresh LB medium in a 250 mL flask with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[12]
-
Continue to incubate at a lower temperature (e.g., 18-30°C) for 3-4 hours to allow for protein expression.[12]
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in 50 mL of M9 minimal medium containing 2% glucose, the appropriate antibiotic, IPTG, and the precursor (e.g., 1 mM p-coumaric acid).[11][12]
-
Incubate at 30°C with shaking for 24-48 hours for flavonoid production.[6]
-
At the end of the fermentation, collect a sample for analysis.
Protocol 3: 4-Coumarate:CoA Ligase (4CL) Enzyme Assay
This spectrophotometric assay measures the activity of 4CL by monitoring the formation of the CoA thioester.[13][14]
-
Crude cell extract from the engineered E. coli strain.
-
Potassium phosphate buffer (100 mM, pH 7.5).
-
p-Coumaric acid.
-
ATP.
-
Coenzyme A (CoA).
-
MgCl₂.
-
UV-Vis spectrophotometer.
-
Harvest cells from a 50 mL culture by centrifugation.
-
Resuspend the cell pellet in 5 mL of ice-cold potassium phosphate buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant (crude cell extract) and determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
2.5 mM MgCl₂
-
0.5 mM p-Coumaric acid
-
2.5 mM ATP
-
0.5 mM CoA
-
50-100 µg of crude cell extract protein
-
-
Mix gently by inverting the cuvette.
-
Monitor the increase in absorbance at 333 nm (the absorbance maximum for p-coumaroyl-CoA) over time at room temperature.[15]
-
Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA.
Protocol 4: HPLC Analysis of Flavonoids
This protocol provides a general method for the quantification of flavonoids from the fermentation broth.
-
Centrifuge a 1 mL sample of the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, extract the flavonoids from the supernatant with an equal volume of ethyl acetate. Evaporate the ethyl acetate and resuspend the residue in methanol for analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic or acetic acid) and solvent B (e.g., acetonitrile or methanol).[16][17]
-
Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detector at a wavelength appropriate for the target flavonoid (e.g., 290 nm for naringenin, 320 nm for ferulic acid).[16][17]
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a standard curve using authentic standards of the target flavonoids.
Metabolic Engineering Strategies to Enhance Feruloyl-CoA Supply
Increasing the intracellular pool of feruloyl-CoA and its precursors is crucial for maximizing the production of downstream products.
-
Increasing Malonyl-CoA Availability: Malonyl-CoA is a key building block for flavonoids and polyketides. Strategies to increase its supply include:
-
Increasing Acetyl-CoA Supply: As the precursor to malonyl-CoA, enhancing the acetyl-CoA pool can also boost production. This can be achieved by:
-
Optimizing Pathway Gene Expression: Fine-tuning the expression levels of the biosynthetic genes can help to balance the metabolic flux and avoid the accumulation of toxic intermediates. This can be achieved through promoter engineering and the use of different plasmid copy numbers.[7]
Caption: Key Metabolic Engineering Strategies.
References
- 1. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering yeast to produce fraxetin from ferulic acid and lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic pathway engineering for complex polyketide biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Flavonoid O-Pentosides by Escherichia coli through Engineering of Nucleotide Sugar Pathways and Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of Four Flavonoid C-Glucosides in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of heterologous production of the polyketide 6-MSA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Yield Resveratrol Production in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sunlongbiotech.com [sunlongbiotech.com]
- 15. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. Emerging engineering principles for yield improvement in microbial cell design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocatalytic Production of Curcuminoids using Feruloylacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic production of curcuminoids, focusing on the enzymatic cascade involving Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS). This system utilizes feruloyl-CoA and malonyl-CoA as primary substrates to synthesize curcumin and its derivatives, offering a controlled and sustainable alternative to chemical synthesis or extraction from natural sources.
Introduction
Curcuminoids, the bioactive polyphenolic compounds found in turmeric (Curcuma longa), are renowned for their wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] The in vitro biocatalytic synthesis of these compounds provides a powerful platform for producing high-purity curcuminoids for research and pharmaceutical development. The core of this biocatalytic process lies in the sequential action of two type III polyketide synthases (PKSs): Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS).[2][3]
DCS initiates the process by catalyzing the condensation of a feruloyl-CoA starter molecule with a malonyl-CoA extender unit to form feruloyldiketide-CoA.[2][3] Subsequently, CURS facilitates the condensation of this feruloyldiketide-CoA with a second molecule of feruloyl-CoA to yield the final curcumin scaffold.[2][3] By varying the starter molecule (e.g., using p-coumaroyl-CoA), other curcuminoids such as demethoxycurcumin and bisdemethoxycurcumin can be synthesized.[1]
Biocatalytic Pathway
The enzymatic synthesis of curcumin from feruloyl-CoA and malonyl-CoA is a two-step process mediated by DCS and CURS.
Quantitative Data Summary
The following tables summarize the kinetic parameters of the key enzymes involved in curcuminoid biosynthesis.
Table 1: Kinetic Parameters of Diketide-CoA Synthase (DCS) from Curcuma longa
| Substrate | Parameter | Value | Reference |
| Feruloyl-CoA | S50 | 46 µM | [2] |
| kcat | 0.02 s-1 | [2] | |
| Hill slope | 1.8 | [2] | |
| Malonyl-CoA | Km | > 200 µM |
Note: DCS exhibits allosteric (sigmoidal) kinetics with respect to feruloyl-CoA.[2]
Table 2: Kinetic Parameters of Curcumin Synthase (CURS) Isoforms from Curcuma longa
| Enzyme | Starter Substrate | Km (µM) | kcat (s-1) | Reference |
| CURS1 | Feruloyl-CoA | 21 | 0.016 | |
| p-Coumaroyl-CoA | No activity | - | ||
| CURS2 | Feruloyl-CoA | 15 | 0.025 | |
| p-Coumaroyl-CoA | 134 | 0.003 | ||
| CURS3 | Feruloyl-CoA | 28 | 0.021 | |
| p-Coumaroyl-CoA | 24 | 0.018 |
Note: Kinetic parameters for CURS were determined using a diketide-N-acetylcysteamine (NAC) mimic.
Experimental Protocols
The following section provides detailed protocols for the expression and purification of recombinant DCS and CURS, followed by the in vitro biocatalytic synthesis of curcumin.
Protocol for Expression and Purification of His-tagged DCS and CURS
This protocol is adapted for the expression of His-tagged DCS and CURS from Curcuma longa in E. coli BL21(DE3) using a pET expression vector system.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the gene for His-tagged DCS or CURS
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA affinity resin
Procedure:
-
Transformation: Transform the pET expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium containing the antibiotic with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.[4]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Lysate Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged protein.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.
-
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.
-
Purity and Concentration Analysis: Analyze the purity of the enzyme by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol for In Vitro Biocatalytic Synthesis of Curcumin
This protocol describes the co-incubation of purified DCS and CURS for the synthesis of curcumin.
Materials:
-
Purified recombinant DCS
-
Purified recombinant CURS
-
Feruloyl-CoA stock solution
-
Malonyl-CoA stock solution
-
Reaction Buffer: 100 mM potassium phosphate, pH 7.5
-
Quenching Solution: 20% HCl
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Reaction Buffer (to a final volume of 100 µL)
-
Feruloyl-CoA (final concentration: 100 µM)
-
Malonyl-CoA (final concentration: 200 µM)
-
Purified DCS (final concentration: 2 µg)
-
Purified CURS (final concentration: 2 µg)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 20% HCl.
-
Product Extraction: Extract the curcuminoids by adding 200 µL of ethyl acetate and vortexing thoroughly. Centrifuge for 5 minutes at maximum speed and carefully transfer the upper ethyl acetate layer to a new tube. Repeat the extraction once.
-
Sample Preparation for Analysis: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC with a C18 column. Monitor the elution of curcuminoids by absorbance at approximately 425 nm. The identity of the product can be confirmed by comparing its retention time and UV-Vis spectrum with an authentic curcumin standard.
Concluding Remarks
The biocatalytic production of curcuminoids using feruloylacetyl-CoA as a precursor, mediated by the enzymes DCS and CURS, presents a robust and versatile system for obtaining these valuable compounds. The detailed protocols provided herein offer a foundation for researchers to produce and characterize curcumin and its analogs for various applications in drug discovery and development. Optimization of reaction conditions, including enzyme and substrate concentrations, as well as reaction time and temperature, may further enhance product yields.
References
Feruloyl-CoA: A Versatile Precursor for the Synthesis of High-Value Specialty Chemicals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Feruloyl-coenzyme A (feruloyl-CoA) is a key metabolic intermediate in the phenylpropanoid pathway, serving as a versatile precursor for the biosynthesis of a wide array of high-value specialty chemicals. Its unique chemical structure, featuring a reactive thioester bond and a substituted aromatic ring, makes it an ideal starting point for the enzymatic synthesis of compounds with significant applications in the flavor, fragrance, pharmaceutical, and nutraceutical industries. This document provides detailed application notes and experimental protocols for the synthesis of specialty chemicals derived from feruloyl-CoA, with a focus on vanillin and curcuminoids.
Biosynthetic Pathways of Specialty Chemicals from Feruloyl-CoA
Feruloyl-CoA is enzymatically synthesized from ferulic acid, a common phenolic compound found in plant cell walls. The reaction is catalyzed by feruloyl-CoA synthetase (FCS), also known as feruloyl-CoA ligase, and requires ATP and coenzyme A (CoA).[1][2] Once formed, feruloyl-CoA can be channeled into various biosynthetic pathways to produce a range of valuable compounds.
Vanillin Biosynthesis
A prominent application of feruloyl-CoA is in the production of vanillin, a widely used flavoring agent.[3] This biotransformation is a two-step enzymatic process:
-
Activation of Ferulic Acid: Feruloyl-CoA synthetase (FCS) activates ferulic acid to feruloyl-CoA.[1]
-
Conversion to Vanillin: Feruloyl-CoA is then converted to vanillin by the enzyme feruloyl-CoA hydratase/lyase (FCHL). This enzyme catalyzes both the hydration of the double bond in the feruloyl moiety and the subsequent cleavage of the side chain to yield vanillin and acetyl-CoA.[3][4]
Caption: Biosynthetic pathway of vanillin from ferulic acid.
Curcuminoid Biosynthesis
Feruloyl-CoA is also a crucial precursor for the synthesis of curcuminoids, a class of natural phenols that includes curcumin, demethoxycurcumin, and bisdemethoxycurcumin. These compounds are known for their antioxidant and anti-inflammatory properties. The biosynthesis of curcuminoids involves the condensation of feruloyl-CoA with other acyl-CoA molecules, catalyzed by type III polyketide synthases such as diketide-CoA synthase (DCS) and curcumin synthase (CURS).[1][3]
The pathway can be summarized as follows:
-
Diketide Formation: DCS catalyzes the condensation of feruloyl-CoA with malonyl-CoA to form feruloyl-diketide-CoA.[1]
-
Curcuminoid Synthesis: CURS enzymes then catalyze the condensation of feruloyl-diketide-CoA with another molecule of feruloyl-CoA (to produce curcumin) or p-coumaroyl-CoA (to produce demethoxycurcumin).[1]
Caption: Biosynthesis pathway of curcuminoids from feruloyl-CoA.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the production of specialty chemicals from feruloyl-CoA.
Table 1: Production of Aromatic Aldehydes using Engineered E. coli [4][5]
| Phenylpropanoid Acid Substrate | Engineered Feruloyl-CoA Synthetase (FCS) Mutant | Aromatic Aldehyde Product | Productivity (mM/h) |
| Cinnamic acid | FcsCIAE407A/K483L | Benzaldehyde | 6.2 ± 0.3 |
| 4-Methoxycinnamic acid | FcsMAE407R/I481R/K483R | p-Anisaldehyde | 5.1 ± 0.23 |
| 4-Hydroxycinnamic acid | FcsHAE407K/I481K/K483I | p-Hydroxybenzaldehyde | 4.1 ± 0.25 |
| Caffeic acid | FcsCAE407R/I481R/K483T | Protocatechualdehyde | 7.1 ± 0.3 |
| Ferulic acid | FcsFAE407R/I481K/K483R | Vanillin | 8.7 ± 0.2 |
Table 2: Vanillin Production from Ferulic Acid in Bioreactors
| Microbial Host | Bioreactor System | Final Vanillin Concentration (g/L) | Molar Yield (%) | Reference |
| Amycolatopsis sp. ATCC 39116 | Fed-batch solid-liquid two-phase partitioning bioreactor | 19.5 | - | [6] |
| Pseudomonas putida IAR068 | Shake flask with in situ product recovery (XAD-2 resin) | 3.35 | 73.7 | [7] |
| Bacillus subtilis | Stirred packed reactor with biofilm | - | 57.42 | [8] |
Table 3: Curcumin Production from Ferulic Acid in Engineered Saccharomyces cerevisiae [9]
| Engineered Strain | Key Enzymes Expressed | Final Curcumin Titer (mg/L) |
| BY4741 Δfdc1 | FerA (from P. paucimobilis), PKSs (from C. longa) | 2.7 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Feruloyl-CoA
This protocol describes the in vitro synthesis of feruloyl-CoA from ferulic acid using a purified feruloyl-CoA synthetase (FCS).
Materials:
-
Purified feruloyl-CoA synthetase (FCS)
-
Ferulic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Spectrophotometer
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture in a total volume of 1 mL containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl₂
-
0.7 mM ferulic acid
-
2 mM ATP
-
0.4 mM CoA
-
An appropriate amount of purified FCS enzyme.[10]
-
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C.[10]
-
Monitor the formation of feruloyl-CoA spectrophotometrically by measuring the increase in absorbance at 345 nm. The molar extinction coefficient for feruloyl-CoA at 345 nm is 1.9 x 10⁴ M⁻¹ cm⁻¹.[3][10]
-
Terminate the reaction by adding a strong acid (e.g., HCl) or by heat inactivation.
-
Purify the synthesized feruloyl-CoA using reverse-phase HPLC.[11]
Caption: Experimental workflow for enzymatic synthesis of feruloyl-CoA.
Protocol 2: Whole-Cell Biotransformation of Ferulic Acid to Vanillin
This protocol outlines the use of engineered E. coli cells for the conversion of ferulic acid to vanillin.
Materials:
-
Engineered E. coli strain co-expressing fcs and ech genes
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
Inducer (e.g., IPTG)
-
Minimal medium (e.g., HR-MM)
-
Ferulic acid
-
Shaking incubator
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Inoculate a single colony of the engineered E. coli strain into LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow to the mid-log phase.
-
Induce the expression of fcs and ech genes by adding an appropriate concentration of the inducer (e.g., 1 mM IPTG) and continue to grow for several hours.[10]
-
Harvest the cells by centrifugation and wash them with a suitable buffer or minimal medium.
-
Resuspend the cells in the minimal medium containing a defined concentration of ferulic acid (e.g., 3.8 mM).[10]
-
Incubate the cell suspension at 37°C with shaking.
-
Take samples at different time points and analyze the supernatant for the concentration of ferulic acid and vanillin using HPLC.[10]
Protocol 3: Quantification of Feruloyl-CoA and its Derivatives by HPLC
This protocol provides a general method for the analysis of feruloyl-CoA and its derivatives using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column
-
Mobile phase A: Water with 0.1% formic acid or phosphoric acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid or phosphoric acid
-
Standards of feruloyl-CoA and the target specialty chemicals
Procedure:
-
Prepare samples by quenching the enzymatic reaction or centrifuging the cell culture and filtering the supernatant.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient of mobile phase B (e.g., 5% to 95% B over 20-30 minutes).[11]
-
Monitor the absorbance at a wavelength specific to the compounds of interest (e.g., 345 nm for feruloyl-CoA, 280 nm or 310 nm for vanillin).[3][10]
-
Identify and quantify the compounds by comparing their retention times and peak areas with those of the standards.
Conclusion
Feruloyl-CoA is a pivotal precursor in the bio-based synthesis of a variety of specialty chemicals. The enzymatic pathways for the production of vanillin and curcuminoids from feruloyl-CoA are well-characterized and have been successfully implemented in microbial hosts. The protocols and data presented in this document provide a valuable resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development, enabling the further exploration and optimization of feruloyl-CoA-based biotransformations for the sustainable production of high-value compounds.
References
- 1. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijfmr.com [ijfmr.com]
- 4. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Engineering Microbes for Plant Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering yeast for high-level production of stilbenoid antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin biosynthesis from ferulic acid by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of plant-specific stilbene polyketides in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Feruloylacetyl-CoA Dependent Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Feruloyl-coenzyme A (Feruloyl-CoA) is a central intermediate in the metabolism of phenylpropanoids in various organisms. It serves as a substrate for a wide range of enzymes involved in lignin biosynthesis, flavonoid production, and microbial degradation of aromatic compounds. Accurate monitoring of reactions involving Feruloyl-CoA is crucial for understanding these metabolic pathways, characterizing enzyme function, and for the development of novel biocatalysts and therapeutic agents. These application notes provide detailed protocols for spectrophotometric, HPLC, and LC-MS/MS-based monitoring of Feruloyl-CoA dependent reactions.
Application Note 1: Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity
This protocol details a continuous spectrophotometric assay for monitoring the activity of Feruloyl-CoA synthetase (FCS), which catalyzes the formation of Feruloyl-CoA from ferulic acid, Coenzyme A (CoA), and ATP.
Principle: The formation of the thioester bond in Feruloyl-CoA results in a distinct shift in the absorbance spectrum compared to the substrate, ferulic acid. This allows for the direct and continuous monitoring of the reaction by measuring the increase in absorbance at 345 nm.[1][2] The rate of this absorbance increase is directly proportional to the enzyme activity.
Experimental Protocol:
-
Reagent Preparation:
-
Potassium Phosphate Buffer (1 M, pH 7.0): Prepare a 1 M stock solution and adjust the pH to 7.0.
-
Magnesium Chloride (MgCl₂, 1 M): Dissolve MgCl₂ in deionized water.
-
Ferulic Acid (10 mM): Dissolve ferulic acid in a minimal amount of DMSO or ethanol before diluting with the reaction buffer.
-
Coenzyme A (CoA, 10 mM): Prepare fresh in deionized water.
-
ATP (100 mM): Prepare a stock solution in deionized water and adjust the pH to 7.0 with NaOH.
-
Enzyme Preparation: Purified enzyme or cell-free extract in a suitable buffer.
-
-
Assay Procedure:
-
Set up the reaction mixture in a 1 mL cuvette. The final volume is typically 1 mL.[1]
-
Add the following components to the cuvette in the order listed in Table 1.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.[1][2]
-
Initiate the reaction by adding ATP.[1]
-
Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 345 nm over time (e.g., for 5-10 minutes).
-
Data Presentation:
Table 1: Reaction Mixture for Spectrophotometric Assay of Feruloyl-CoA Synthetase
| Component | Stock Concentration | Final Concentration | Volume for 1 mL reaction |
| Potassium Phosphate Buffer | 1 M, pH 7.0 | 100 mM | 100 µL |
| MgCl₂ | 1 M | 2.5 mM | 2.5 µL |
| Ferulic Acid | 10 mM | 0.5 - 0.7 mM | 50 - 70 µL |
| Coenzyme A (CoA) | 10 mM | 0.4 mM | 40 µL |
| Enzyme Preparation | Variable | As required | X µL |
| ATP | 100 mM | 2.0 mM | 20 µL |
| Deionized Water | - | - | To 1 mL |
Data Analysis: Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per minute (ΔA/min).
-
ε is the molar extinction coefficient of Feruloyl-CoA at 345 nm (approximately 19,000 M⁻¹cm⁻¹ or 10 cm² µmol⁻¹).[1][2]
-
c is the concentration of the product formed (mol/L).
-
l is the path length of the cuvette (typically 1 cm).
One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of Feruloyl-CoA per minute under the specified conditions.
Visualization:
Caption: Workflow for the spectrophotometric assay of Feruloyl-CoA synthetase.
Application Note 2: HPLC Analysis of Feruloyl-CoA Dependent Reactions
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of substrates and products in Feruloyl-CoA dependent reactions. It provides a more definitive confirmation of product formation than spectrophotometric assays.[1][3]
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. Ferulic acid, CoA, ATP, and Feruloyl-CoA have different polarities and thus different retention times on a C18 column. By monitoring the elution profile with a UV detector (typically at 320-345 nm), the consumption of substrates and the formation of products can be quantified.[4]
Experimental Protocol:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in Application Note 1, but in a larger volume (e.g., 100-500 µL) in a microcentrifuge tube.
-
Incubate for a defined period (e.g., 0, 5, 15, 30 minutes).
-
Terminate the reaction by adding an equal volume of a quenching solution (e.g., acetonitrile or 0.35 M H₂SO₄).[4][5]
-
Centrifuge the mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the compounds using a C18 column and a suitable mobile phase gradient.
-
Monitor the eluent at a wavelength where both ferulic acid and Feruloyl-CoA absorb (e.g., 320 nm or 345 nm).[4]
-
Identify peaks by comparing their retention times to those of authentic standards.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
Data Presentation:
Table 2: Typical HPLC Parameters for Feruloyl-CoA Analysis
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., ZORBAX Eclipse Plus C18)[4] |
| Mobile Phase A | Water with 0.1% Acetic Acid or 1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 - 1.0 mL/min[4] |
| Gradient | A linear gradient from ~10% B to 90% B over 20-30 minutes |
| Detection Wavelength | 320 nm or 345 nm[4] |
| Injection Volume | 10 - 50 µL |
Visualization:
Caption: General workflow for HPLC-based analysis of Feruloyl-CoA reactions.
Application Note 3: LC-MS/MS for High-Sensitivity Profiling of Acyl-CoAs
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for the analysis of Feruloyl-CoA and other acyl-CoA species, especially in complex biological matrices.[6][7]
Principle: LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After chromatographic separation, molecules are ionized and fragmented. In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for each analyte, providing highly selective and sensitive quantification.[7] For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[7]
Methodology Overview:
-
Sample Preparation:
-
Extraction: Extract metabolites from cells or tissues using a cold solvent mixture, such as isopropanol or a butanol/methanol mixture.[8]
-
Protein Precipitation: Remove proteins, often included in the extraction step.
-
Concentration: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C8 or C18 column for separation.[7]
-
Ionization: Employ electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Operate the mass spectrometer in MRM mode. Program the instrument to detect the specific m/z transitions for Feruloyl-CoA and other target acyl-CoAs.
-
Data Presentation:
Table 3: Key Parameters for LC-MS/MS Analysis of Acyl-CoAs
| Parameter | Description |
| LC Column | C8 or C18 reverse-phase[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of the target acyl-CoA |
| Product Ion (Q3) | Fragment ion resulting from collision-induced dissociation |
| Common Transition | Neutral loss of 507 Da (3'-phospho-ADP)[7] |
| Internal Standard | A non-endogenous acyl-CoA (e.g., crotonoyl-CoA) can be used for normalization.[6] |
Visualization:
Caption: Logical workflow for LC-MS/MS based acyl-CoA profiling.
Summary and Comparison of Methods
Choosing the appropriate method depends on the specific research question, required sensitivity, and available instrumentation.
Table 4: Comparison of Methods for Monitoring Feruloyl-CoA Reactions
| Feature | Spectrophotometry | HPLC-UV | LC-MS/MS |
| Principle | Absorbance change | Chromatographic separation | Mass-to-charge ratio |
| Specificity | Low (potential for interfering compounds) | Moderate (based on retention time) | High (based on mass and fragmentation) |
| Sensitivity | µM range | Low µM to high nM range | nM to pM range[6] |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Quantification | Relative or absolute (with standard) | Absolute (with standard curve) | Absolute (with internal standard) |
| Confirmation | Indirect | Direct | Definitive |
| Cost | Low | Moderate | High |
| Best For | Routine enzyme kinetics, high-throughput screening | Product confirmation, quantification in simple mixtures | Metabolite profiling in complex samples, high-sensitivity detection |
References
- 1. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of a novel feruloyl esterase from Burkholderia pyrrocinia B1213 and its application for hydrolyzing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Application Notes and Protocols for In Vivo Studies with Feruloylacetyl-CoA Precursors and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biosynthesis of ferulic acid, a derivative of feruloylacetyl-CoA, in microbial systems and its subsequent in vivo applications and pharmacokinetic studies in animal models. The information is intended to guide researchers in both the biotechnological production of ferulic acid and the preclinical assessment of its therapeutic potential.
Section 1: Microbial Production of Ferulic Acid
Ferulic acid (FA) is a valuable natural compound with a range of applications in the pharmaceutical, food, and cosmetic industries.[1][2][3] Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae offers a promising and sustainable alternative to chemical synthesis or extraction from plant sources.[1][2] This section details the biosynthetic pathway, key enzymes, and strategies for enhancing FA production in engineered microbes.
Biosynthetic Pathway of Ferulic Acid
The production of ferulic acid in engineered microbes typically starts from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions to first produce p-coumaric acid, then caffeic acid, and finally ferulic acid.
References
Troubleshooting & Optimization
Feruloylacetyl-CoA Synthesis Technical Support Center
Welcome to the technical support center for Feruloylacetyl-CoA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of this compound and related hydroxycinnamoyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary biosynthetic pathways for producing Feruloyl-CoA?
A1: Feruloyl-CoA is primarily synthesized through two main pathways in plants. The first involves the direct ligation of ferulic acid to Coenzyme A (CoA), a reaction catalyzed by feruloyl-CoA synthetase (FCS) or 4-coumarate-CoA ligase (4CL). The second, a CoA-ester-dependent pathway, starts with the conversion of 4-coumaric acid to 4-coumaroyl-CoA, which is then hydroxylated and methylated to form feruloyl-CoA. The latter pathway involves enzymes like caffeoyl-CoA O-methyltransferase (CCoAOMT).[1]
Q2: I am observing a very low yield of Feruloyl-CoA in my in vitro enzymatic synthesis. What are the potential causes?
A2: Low yields in the enzymatic synthesis of feruloyl-CoA can stem from several factors. One common issue is the presence of competing enzymes, such as thioesterases, in crude enzyme preparations, which can hydrolyze the newly formed feruloyl-CoA.[2] Other factors include suboptimal reaction conditions (pH, temperature), degradation of the CoA thioester product, feedback inhibition, or insufficient concentrations of precursors and cofactors like ATP and Mg2+.[3][4] In plant cell culture systems, low yields of secondary metabolites are often due to the lack of fully differentiated cells.
Q3: What is the optimal pH and temperature for Feruloyl-CoA synthetase (FCS) activity?
A3: The optimal pH for feruloyl-CoA synthetase from Streptomyces sp. is 7.0, with a significant loss of activity at pH 5.0 or below and pH 11.0 or higher.[5] The optimal temperature for this enzyme is 30°C, and it denatures at 45°C.[5] Another study on a prokaryotic FCS reported an optimal pH of 9 and an optimal temperature of 37°C.[6] It is crucial to optimize these parameters for the specific enzyme being used.
Troubleshooting Guide for Low this compound Yield
If you are experiencing lower than expected yields of this compound, this guide provides a systematic approach to identify and resolve the issue.
Problem: Low or No Product Formation
Possible Cause 1: Suboptimal Enzyme Activity
-
Solution: Verify and optimize the reaction conditions. Ensure the pH and temperature are optimal for your specific ligase (e.g., 4CL or FCS).[5][6] Also, confirm the presence and optimal concentration of essential cofactors, particularly Mg2+ and ATP.[4][7]
Possible Cause 2: Enzyme Inhibition
-
Solution: Product inhibition can be a limiting factor. Consider strategies to remove the product as it is formed. In whole-cell systems, this might involve transport into a different cellular compartment or conversion to a downstream product.[3] For in vitro reactions, consider using an immobilized enzyme in a flow-based system.
Possible Cause 3: Thioesterase Activity in Enzyme Preparation
-
Solution: If using a crude or partially purified enzyme preparation, contaminating thioesterases may be degrading the feruloyl-CoA product.[2] Further purify your enzyme to remove these competing activities. Alternatively, consider using specific thioesterase inhibitors if they are known and do not affect your primary enzyme.
Possible Cause 4: Substrate or Cofactor Degradation
-
Solution: Ensure the stability of your substrates and cofactors. ATP can be hydrolyzed over long reaction times. Coenzyme A can also be unstable. Prepare solutions fresh and store them appropriately.
Possible Cause 5: Instability of Feruloyl-CoA
-
Solution: Thioesters can be unstable, especially at non-neutral pH.[8][9] Analyze your product at different time points to assess its stability under your reaction and purification conditions. Consider immediate downstream use or rapid purification and storage at low temperatures.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Feruloyl-CoA
This protocol is adapted from methodologies for the in vitro synthesis of hydroxycinnamoyl-CoA thioesters.[2][7]
Materials:
-
Purified 4-Coumarate:CoA Ligase (4CL) or Feruloyl-CoA Synthetase (FCS)
-
Ferulic Acid
-
Coenzyme A (CoA)
-
Adenosine Triphosphate (ATP)
-
Magnesium Chloride (MgCl2)
-
Potassium Phosphate Buffer (pH 7.4)
-
Reaction tubes
-
Incubator/Water Bath
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture in a final volume of 1 mL containing:
-
50 mM Potassium Phosphate Buffer (pH 7.4)
-
400 µM Ferulic Acid
-
800 µM Coenzyme A
-
2.5 mM ATP
-
5 mM MgCl2
-
-
Initiate the reaction by adding the purified 4CL or FCS enzyme (e.g., 40 µg/mL).
-
Incubate the reaction mixture at 30°C in the dark, with gentle mixing, for a predetermined time (e.g., overnight).
-
Terminate the reaction by boiling for 10 minutes or by adding an appropriate quenching agent.
-
Analyze the formation of feruloyl-CoA using reverse-phase HPLC.
Data Presentation
Table 1: Reaction Parameters for Feruloyl-CoA Synthesis and Related Reactions
| Parameter | Value | Source |
| Optimal pH (FCS from Streptomyces sp.) | 7.0 | [5] |
| Optimal Temperature (FCS from Streptomyces sp.) | 30°C | [5] |
| Optimal pH (FCS from lignin-degrading consortium) | 9.0 | [6] |
| Optimal Temperature (FCS from lignin-degrading consortium) | 37°C | [6] |
| Mg2+ Concentration | 5 mM | [4][7] |
| ATP Concentration | 2.5 - 5 mM | [7][10] |
| CoA Concentration | 800 µM - variable | [7][10] |
| Ferulic Acid Concentration | 400 µM - 1 mM | [7][10] |
Table 2: Troubleshooting Summary for Low this compound Yield
| Issue | Potential Cause | Recommended Action |
| Low Enzyme Activity | Suboptimal pH or temperature. | Optimize reaction conditions based on enzyme specifications.[5][6] |
| Insufficient cofactors (Mg2+, ATP). | Ensure optimal concentrations of all necessary cofactors.[4] | |
| Product Degradation | Presence of thioesterases in enzyme prep. | Further purify the enzyme or use specific inhibitors.[2] |
| Chemical instability of the thioester bond. | Minimize reaction time, adjust pH, and purify product quickly.[8][9] | |
| Precursor Limitation | Depletion of Ferulic Acid, CoA, or ATP. | Ensure substrate and cofactor concentrations are not limiting. |
| Inhibition | Product feedback inhibition. | Consider in situ product removal or use of a flow-based reactor.[3] |
Visualizations
Caption: Biosynthetic pathways to Feruloyl-CoA.
Caption: Troubleshooting workflow for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A review on trends in production of secondary metabolites from higher plants by in vitro tissue, organ and cell cultures. | Semantic Scholar [semanticscholar.org]
- 4. Biosynthesis of Feruloyl Glycerol from Ferulic Acid and Glycerol Through a Two-Enzyme Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Stability of Feruloylacetyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Feruloylacetyl-CoA during in vitro experiments.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My this compound solution seems to be degrading rapidly, leading to inconsistent results in my enzymatic assays. What are the likely causes?
A1: Rapid degradation of this compound is a common issue and can be attributed to several factors:
-
Hydrolysis of the Thioester Bond: The thioester bond in this compound is susceptible to hydrolysis, which is significantly influenced by the pH of the solution. Both acidic and alkaline conditions can accelerate this degradation.
-
Enzymatic Degradation: If your experimental setup contains crude cell lysates or other biological materials, endogenous thioesterases may be present and actively hydrolyzing your this compound.
-
Oxidation of the Feruloyl Moiety: The phenolic group of the ferulic acid component is susceptible to oxidation, especially when exposed to light, oxygen, and certain metal ions.
-
Elevated Temperature: Higher temperatures increase the rate of both chemical hydrolysis and enzymatic degradation.
Q2: I am observing a loss of this compound concentration even when storing my stock solutions frozen. Why is this happening and how can I prevent it?
A2: Even at freezing temperatures, degradation can occur over time. Here are some potential reasons and solutions:
-
Suboptimal Freezing Temperature: Storing at -20°C may not be sufficient for long-term stability. For extended storage, -80°C is highly recommended.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce ice crystals that may damage the molecule and expose it to concentrated solutes, accelerating degradation. It is crucial to aliquot your stock solution into single-use volumes.
-
pH of the Stock Solution: If the stock solution is not buffered to a slightly acidic pH (around 4-6), hydrolysis can still occur, albeit at a slower rate, during storage and thawing.
-
Presence of Dissolved Oxygen: Oxygen in the solution can lead to oxidative degradation of the feruloyl group. Before freezing, consider briefly bubbling an inert gas like argon or nitrogen through the solution.
Q3: My HPLC analysis shows multiple peaks besides the expected this compound peak. What could these be?
A3: The appearance of extra peaks in your HPLC chromatogram is indicative of degradation. The primary degradation products are typically:
-
Ferulic Acid and Coenzyme A (CoA-SH): Resulting from the hydrolysis of the thioester bond.
-
Oxidized Feruloyl Derivatives: Arising from the oxidation of the phenolic ring of the ferulic acid moiety.
-
Disulfides of Coenzyme A (CoA-S-S-CoA): Free CoA-SH is prone to oxidation, forming disulfide bridges.
To confirm the identity of these peaks, you can run standards of ferulic acid and Coenzyme A.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for working with this compound in vitro?
A: For maximal stability against non-enzymatic hydrolysis, it is recommended to work in a slightly acidic pH range of 4 to 6. Thioester hydrolysis is generally slowest in this range. However, if your experiment requires a different pH for enzymatic activity, be aware of the increased potential for degradation and minimize the incubation time.
Q: How should I prepare and store my this compound stock solutions?
A: For optimal stability, follow these guidelines:
-
Dissolve the lyophilized this compound powder in a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0) or in high-purity water that has been degassed.
-
Determine the concentration spectrophotometrically.
-
Aliquot the stock solution into small, single-use volumes in polypropylene tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
When needed, thaw an aliquot rapidly and keep it on ice. Use the thawed solution immediately and do not refreeze.
Q: Can I use antioxidants to improve the stability of this compound?
A: Yes, the addition of antioxidants can help prevent the oxidative degradation of the feruloyl moiety. Consider adding low concentrations of antioxidants like ascorbic acid (Vitamin C) or TCEP (tris(2-carboxyethyl)phosphine) to your buffers. However, it is crucial to ensure that these additives do not interfere with your downstream applications.
Q: What type of buffer should I use for my experiments involving this compound?
A: The choice of buffer can impact stability. It is advisable to use buffers with low nucleophilicity to minimize buffer-catalyzed hydrolysis. Buffers such as MES, MOPS, and phosphate buffers are generally suitable. Avoid buffers with primary or secondary amine groups, such as Tris, if your experiment involves long incubation times at neutral or alkaline pH, as these can potentially react with the thioester.
Data Presentation
The stability of this compound is highly dependent on pH and temperature. The following tables provide an estimated overview of its stability based on data from similar thioester compounds.
Table 1: Estimated Half-life of this compound at Different pH Values (25°C)
| pH | Estimated Half-life | Predominant Degradation Pathway |
| 2.0 | Hours | Acid-catalyzed hydrolysis |
| 4.0 | Days to Weeks | Minimal hydrolysis |
| 7.0 | Hours to Days | Base-catalyzed hydrolysis |
| 9.0 | Minutes to Hours | Rapid base-catalyzed hydrolysis |
Table 2: Effect of Temperature on the Stability of this compound (at pH 7.0)
| Temperature | Relative Degradation Rate | Recommended Usage Time |
| 4°C (on ice) | 1x (Baseline) | Within a few hours |
| 25°C (Room Temp) | ~4-8x faster than 4°C | Immediate use recommended |
| 37°C | ~10-20x faster than 4°C | Very short incubation times |
Table 3: Recommended Storage Conditions for this compound
| Storage Condition | Duration | Expected Stability |
| Aqueous solution at 4°C | < 24 hours | Significant degradation likely |
| Frozen at -20°C (aliquoted) | Up to 1-2 months | Gradual degradation may occur |
| Frozen at -80°C (aliquoted) | > 12 months | High stability |
| Lyophilized powder at -20°C or below | > 24 months | Very high stability |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound by HPLC
This protocol allows for the quantitative analysis of this compound degradation over time.
Materials:
-
This compound solution
-
Buffers at various pH values (e.g., sodium acetate pH 4.0, sodium phosphate pH 7.0, sodium bicarbonate pH 9.0)
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Quenching solution (e.g., 10% formic acid)
Procedure:
-
Prepare solutions of this compound in the different pH buffers at a known concentration (e.g., 100 µM).
-
Incubate the solutions at the desired temperature (e.g., 25°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution and immediately mix it with an equal volume of quenching solution to stop the degradation.
-
Analyze the quenched samples by HPLC.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Detection Wavelength: 345 nm (for this compound) and 260 nm (for Coenzyme A)
-
Flow Rate: 1 mL/min
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the t=0 sample.
Visualizations
Caption: Degradation pathways of this compound in vitro.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Optimizing Enzymatic Synthesis of Feruloyl-acetyl-CoA
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the enzymatic synthesis of Feruloyl-acetyl-CoA, primarily using 4-Coumarate:CoA Ligase (4CL).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for synthesizing Feruloyl-CoA from ferulic acid? A1: The most common enzyme is 4-Coumarate:CoA ligase (4CL). This enzyme is a key player in the phenylpropanoid pathway in plants, where it catalyzes the formation of hydroxycinnamoyl-CoA thioesters, including Feruloyl-CoA, from their corresponding hydroxycinnamic acids.[1][2][3]
Q2: What is the reaction mechanism for 4CL? A2: The reaction catalyzed by 4CL occurs in two main steps. First, the carboxylic acid substrate (ferulic acid) reacts with ATP to form an acyl-adenylate intermediate (Feruloyl-AMP) and pyrophosphate (PPi). Second, the activated acyl group is transferred to the thiol group of Coenzyme A (CoA), releasing AMP and forming the final Feruloyl-CoA thioester.[2][4]
Q3: Why are ATP and Magnesium ions (Mg²⁺) essential for the reaction? A3: ATP provides the energy for the activation of ferulic acid by forming the high-energy acyl-adenylate intermediate.[4] Magnesium ions are a crucial cofactor, typically forming a complex with ATP (Mg-ATP) that is the true substrate for the enzyme. Mg²⁺ helps to stabilize the negative charges on the phosphate groups of ATP, facilitating the reaction.[1][5]
Q4: Can other enzymes be used for this synthesis? A4: Yes, other acyl-CoA synthetases can potentially be used. Some studies have focused on engineering feruloyl-coenzyme A (CoA) synthetase (FCS) for enhanced catalytic efficiency and substrate specificity.[6] However, 4CL is the most widely characterized and utilized enzyme for this specific conversion.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of Feruloyl-CoA.
Problem: Low or No Yield of Feruloyl-CoA
Q: My reaction has produced very little or no Feruloyl-CoA, as confirmed by HPLC. What are the potential causes and solutions?
A: Low yield is the most common issue and can stem from problems with the enzyme, substrates, or reaction conditions. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for low Feruloyl-CoA yield.
Detailed Explanations:
-
Enzyme Integrity: 4CL enzymes can be sensitive to storage and handling. Repeated freeze-thaw cycles should be avoided. If activity is questionable, test it with p-coumaric acid, which is often a more readily converted substrate for many 4CLs.[7]
-
Substrate Quality: CoA and ATP can degrade over time, especially in solution. It is recommended to use fresh stock solutions. Ferulic acid may have poor solubility in aqueous buffers; preparing it in a small amount of DMSO before diluting into the reaction mix can help.
-
Reaction Conditions: The optimal pH and temperature can be species-dependent for the 4CL enzyme. A typical starting point is pH 7.5 and 30°C.[8] The reaction is an equilibrium, and the presence of thioesterases in crude or partially purified enzyme preparations can hydrolyze the product, reducing the net yield.[9]
-
Product Degradation: The thioester bond in Feruloyl-CoA is susceptible to hydrolysis, especially at non-neutral pH. Some crude enzyme preparations may contain thioesterase activity that actively degrades the product.[9] Using a more purified enzyme can mitigate this issue.
Problem: Inconsistent Results Between Batches
Q: I am getting variable yields of Feruloyl-CoA across different experiments. How can I improve reproducibility? A: Inconsistency often points to variability in one of the key reagents.
-
Enzyme Batch Variation: If you are purifying the enzyme yourself, ensure the purification protocol is consistent and always measure the specific activity of each new batch before use.
-
Reagent Stability: As mentioned, ATP and CoA are labile. Prepare aliquots of stock solutions to avoid multiple freeze-thaw cycles and make fresh working solutions for each experiment.
-
Pipetting Accuracy: When working with small volumes, ensure your pipettes are calibrated and use appropriate techniques to minimize errors in reagent concentrations.
Quantitative Data Summary
The following tables summarize typical concentrations and conditions used for the enzymatic synthesis of Feruloyl-CoA.
Table 1: Typical Reaction Component Concentrations
| Component | Concentration Range | Purpose | Source(s) |
| Ferulic Acid | 400 µM - 1 mM | Substrate | [8] |
| Coenzyme A (CoA) | 800 µM - 1.5 mM | Co-substrate | [8] |
| ATP | 2.5 mM - 6.25 mM | Energy Source | [8] |
| MgCl₂ | 5 mM | Cofactor | [1][5][8] |
| 4CL Enzyme | 10 - 40 µg/mL | Biocatalyst | [8] |
| Buffer (Tris/Phosphate) | 50 mM - 100 mM | Maintain pH | [8] |
Table 2: Optimized Reaction Conditions from Literature
| Parameter | Optimal Value/Range | Notes | Source(s) |
| pH | 6.0 - 7.5 | Enzyme specific; lower pH can affect CoA stability. | [5][8] |
| Temperature | 25°C - 30°C | Higher temperatures can lead to enzyme denaturation. | [5][8] |
| Incubation Time | 16 hours - Overnight | Reaction may reach equilibrium sooner; can be optimized. | [8] |
Detailed Experimental Protocols
Protocol 1: Enzymatic Synthesis of Feruloyl-CoA
This protocol is a generalized procedure based on common methodologies.[8]
Caption: General workflow for enzymatic Feruloyl-CoA synthesis.
Methodology:
-
Reaction Mixture Preparation: For a 100 µL analytical scale reaction, combine the following in a microcentrifuge tube:
-
50 µL of 200 mM Tris-HCl buffer (pH 7.5)
-
10 µL of 50 mM MgCl₂
-
10 µL of 62.5 mM ATP (freshly prepared)
-
10 µL of 15 mM Coenzyme A
-
5 µL of 20 mM Ferulic Acid (dissolved in 50% DMSO)
-
5 µL of distilled water
-
-
Enzyme Addition: Add 10 µL of purified 4CL enzyme (e.g., 100 µg/mL stock) to initiate the reaction. The final volume is 100 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 16 hours. For preparative scale, the reaction can be scaled up proportionally.[8]
-
Termination: Stop the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid (TFA).
-
Sample Preparation for Analysis: Centrifuge the terminated reaction at >12,000 x g for 10 minutes to pellet the precipitated enzyme. Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HPLC Analysis of Feruloyl-CoA
Methodology:
-
System: A standard reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phase A: Water with 0.1% (v/v) Phosphoric Acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Phosphoric Acid or TFA.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at wavelengths relevant to hydroxycinnamoyl-CoA esters, typically around 346 nm for Feruloyl-CoA.[1][9] The formation of the product can be confirmed by comparing the retention time to a known standard and by LC-MS analysis to verify the molecular weight. Note that Feruloyl-CoA may sometimes appear as two peaks with identical absorbance spectra in HPLC analysis.[8]
References
- 1. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Feruloyl Glycerol from Ferulic Acid and Glycerol Through a Two-Enzyme Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Feruloylacetyl-CoA Quantification by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of Feruloylacetyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during sample preparation, chromatographic separation, and mass spectrometric detection of this compound and other acyl-CoA species.
Sample Preparation
Q1: Why am I seeing low recovery of this compound from my samples?
A1: Low recovery is a frequent issue stemming from the inherent instability of the thioester bond in acyl-CoAs and their varying polarities. Several factors during sample preparation can contribute to this:
-
Inefficient Extraction: The choice of extraction solvent is critical. While methods using trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) are common for acyl-CoAs, they can lead to significant loss of more polar species.[1][2] A simple acidification and dilution process, for instance using 5-sulfosalicylic acid (SSA), can improve recovery by eliminating the need for SPE, which often results in the loss of hydrophilic compounds.[1]
-
Analyte Degradation: Acyl-CoAs are unstable, and their degradation can be accelerated by endogenous enzymes in biological matrices.[3][4] It is crucial to work quickly, on ice, and to use appropriate enzyme inhibitors or rapid deproteinization methods to preserve the analyte.[3]
-
Adsorption to Surfaces: Coenzyme A species can adsorb to plastic surfaces. Using glass or low-adhesion microcentrifuge tubes and vials can decrease signal loss and improve stability.[5]
Q2: My sample extracts are complex, leading to significant matrix effects. How can I minimize this?
A2: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major challenge in LC-MS, especially with electrospray ionization (ESI).[6][7] Here are strategies to mitigate them:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.[2][8]
-
Dilute the Sample: A simple and effective way to reduce matrix effects is to dilute the sample extract, although this may compromise sensitivity if the analyte concentration is low.[9]
-
Optimize Chromatography: Enhance the separation of this compound from matrix components by modifying the LC gradient, changing the column, or using a different stationary phase to improve resolution.[10]
-
Use Isotope-Labeled Internal Standards: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar ionization effects.[10][11]
Liquid Chromatography
Q3: I'm observing poor peak shape (e.g., fronting, tailing, or broad peaks) for this compound. What could be the cause?
A3: Poor peak shape can compromise both identification and quantification. Common causes include:
-
Column Contamination: Buildup of biological materials from repeated injections of tissue or cell extracts can lead to peak shape distortion.[12] Regular column flushing or the use of a guard column is recommended.
-
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak splitting and broadening.[8] Ideally, the sample should be dissolved in a solvent that is as weak as or weaker than the starting mobile phase.[8]
-
Secondary Interactions: Residual silanol groups on silica-based C18 columns can cause peak tailing for polar or basic analytes.[3] Using an acidic mobile phase modifier (e.g., formic acid) can help protonate silanols and reduce these interactions.
-
Column Degradation: Operating silica-based columns at a high pH (e.g., > 7) can cause the silica to dissolve, leading to column voids and poor peak shape.[8] For methods requiring high pH, use a pH-stable column.[12]
Q4: My retention times are shifting between injections. How can I fix this?
A4: Retention time instability affects the reliability of analyte identification. The issue often lies with the LC system or the column.
-
Insufficient Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions between runs. Reversed-phase columns typically require at least 10 column volumes for proper equilibration.[13]
-
Mobile Phase Issues: Check for correct mobile phase composition and ensure solvents are properly degassed. Air bubbles in the pump or tubing can cause pressure fluctuations and retention time shifts.[13]
-
Temperature Fluctuations: Poor control of the column oven temperature can lead to inconsistent retention. Verify that the column compartment is maintaining a stable temperature.[13]
-
Pump Malfunction: Inconsistent flow from the LC pump can cause drift. Check for leaks and ensure pump seals are in good condition.
Mass Spectrometry
Q5: I am having trouble with the sensitivity and fragmentation of this compound. What are the typical MS parameters?
A5: Acyl-CoAs have characteristic fragmentation patterns that can be exploited for sensitive detection using Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in positive ion mode is typically used for the analysis of acyl-CoAs.[1]
-
Common Fragments: All acyl-CoA esters share a common CoA moiety and thus exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP portion.[1][14] Another common product ion is observed at m/z 428.[1][14] These common fragments are useful for developing targeted MRM methods.
-
MRM Transitions: For this compound, you would set the precursor ion (Q1) to its protonated molecular mass [M+H]+ and the product ion (Q3) to one of the characteristic fragments. A second, "qualifier" transition can be monitored for confirmation.
Q6: Why is the signal for my analyte unstable or showing high background noise?
A6: Signal instability or high background can originate from the sample, the LC system, or the MS source.
-
Contaminated Mobile Phase: Impurities in solvents or additives can create a high chemical background. Use high-purity, LC-MS grade solvents and additives.
-
Matrix Effects: As mentioned earlier, co-eluting matrix components can cause ion suppression, leading to a fluctuating or suppressed analyte signal.[11]
-
Dirty Ion Source: Contamination of the ESI source optics (e.g., capillary, skimmer) can lead to poor sensitivity and high background. Regular cleaning of the ion source is essential.
-
Leaks: Leaks in the LC system can introduce air and cause pressure fluctuations, which in turn affect the stability of the ESI spray and the resulting signal.[8]
Experimental Protocols & Data
Sample Extraction Protocol (Acyl-CoAs from Tissues)
This protocol is adapted from methods designed to extract a broad range of acyl-CoAs, minimizing losses of both hydrophobic and hydrophilic species.[1][4]
-
Homogenization: Weigh ~40 mg of frozen tissue and place it in a 2 mL tube containing 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[4] Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like heptadecanoyl-CoA).[4]
-
Solvent Addition: Add 0.5 mL of an acetonitrile:isopropanol:methanol (3:1:1 v/v/v) mixture.[4]
-
Disruption: Homogenize the sample on ice using a tissue disruptor.
-
Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction (Optional but Recommended): Re-extract the pellet with another 0.5 mL of the solvent mixture, centrifuge again, and combine the supernatants.[4]
-
Drying: Dry the combined supernatants under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis.[4] Using glass vials for this step is recommended to prevent adsorption.[5]
Quantitative Data Summary
The following tables provide typical parameters for the LC-MS/MS analysis of acyl-CoAs. These should be used as a starting point and optimized for your specific instrument and application.
Table 1: Example LC Gradient for Acyl-CoA Separation
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (µL/min) |
| 0.0 | 100 | 0 | 40 |
| 0.3 | 100 | 0 | 40 |
| 2.2 | 70 | 30 | 40 |
| 12.0 | 45 | 55 | 40 |
| 13.0 | 0 | 100 | 40 |
| 17.0 | 0 | 100 | 40 |
| 17.5 | 100 | 0 | 40 |
| 20.5 | 100 | 0 | 40 |
Mobile Phase A: 25 mM ammonium formate in 98:2 water:acetonitrile, pH 8.2. Mobile Phase B: 98:2 acetonitrile:water with 5 mM ammonium formate. This is an example based on a published method; adjustments will be necessary.[14]
Table 2: Common MRM Transitions for Acyl-CoA Analysis
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Notes |
| Acetyl-CoA | 810.1 | 303.1 | Quantitative Transition |
| Acetyl-CoA | 810.1 | 428.1 | Qualitative Transition |
| Malonyl-CoA | 854.1 | 347.1 | Quantitative Transition |
| Succinyl-CoA | 868.1 | 361.1 | Quantitative Transition |
| General Acyl-CoA | [M+H]+ | [M-507+H]+ | Characteristic Neutral Loss |
Note: The exact m/z values should be optimized for your specific instrument. The neutral loss of 507 is a hallmark of CoA esters.[1]
Visual Diagrams
Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for this compound quantification and a logical troubleshooting guide.
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for LC-MS analysis issues.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of matrix effects in metabolite profiling based on capillary liquid chromatography electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 11. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Feruloylacetyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Feruloylacetyl-CoA (Feruloyl-CoA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Feruloyl-CoA, particularly when using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Feruloyl-CoA | Enzymatic Degradation: The crude enzyme preparation used for synthesis may contain thioesterase activity, which degrades Feruloyl-CoA.[1] | 1. Optimize Reaction Time: Minimize the incubation time for the enzymatic synthesis to reduce the exposure of Feruloyl-CoA to degradative enzymes.2. Enzyme Purity: If possible, use a more purified Feruloyl-CoA synthetase preparation with reduced thioesterase activity.3. Rapid Purification: Proceed with purification immediately after synthesis to minimize degradation. |
| Suboptimal pH: The activity of Feruloyl-CoA synthetase is pH-dependent, with optimal activity typically between pH 7.0 and 8.5.[2][3] | 1. Buffer Optimization: Ensure the pH of the synthesis reaction is maintained within the optimal range for the specific synthetase being used.2. Monitor pH: Check and adjust the pH of the reaction mixture throughout the synthesis process. | |
| Temperature Instability: Feruloyl-CoA synthetase activity can be significantly affected by temperature. For example, activity can be nearly lost when increasing the temperature from 30°C to 44°C.[2] | 1. Maintain Optimal Temperature: Conduct the enzymatic synthesis at the optimal temperature for the synthetase, typically around 30°C.[3] | |
| Presence of Unexpected Peaks in Chromatogram | Enzymatic Degradation Products: In bacterial systems, Feruloyl-CoA can be degraded into compounds such as vanillin, acetyl-CoA, 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl–CoA, and subsequently vanillic acid and protocatechuic acid.[4][5][6] | 1. Identify Degradation Products: Compare the retention times of the unexpected peaks with standards of potential degradation products.2. Inhibit Degrading Enzymes: If the synthesis is performed in a crude extract, consider adding inhibitors for enoyl-CoA hydratase/aldolase if compatible with the synthetase activity.3. Modify Purification Gradient: Adjust the HPLC gradient to better separate Feruloyl-CoA from these degradation products. |
| Chemical Degradation (Hydrolysis): The thioester bond in Feruloyl-CoA can be susceptible to hydrolysis, especially under non-optimal pH conditions. | 1. Maintain Acidic pH during RP-HPLC: The use of a phosphoric acid-acetonitrile gradient in reverse-phase HPLC helps to maintain the stability of the thioester bond.[1] | |
| Formation of Isomers: During HPLC analysis, both caffeoyl-CoA and feruloyl-CoA have been reported to display two peaks with the same absorbance spectra, possibly indicating the presence of isomers. | 1. Confirm with Mass Spectrometry: Use mass spectrometry to confirm that both peaks correspond to the mass of Feruloyl-CoA.2. Optimize Chromatography: Adjusting the column type, temperature, or mobile phase composition may help to merge or better resolve these peaks if necessary for quantification. | |
| Poor Peak Shape (Tailing, Broadening) | Column Overload: Injecting too much sample can lead to poor peak shape. | 1. Reduce Sample Concentration: Dilute the sample before injection. |
| Secondary Interactions with Column: Residual silanol groups on the silica-based C18 column can interact with the molecule, causing tailing. | 1. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.2. Adjust Mobile Phase: Ensure the mobile phase has a sufficiently low pH (e.g., using phosphoric acid) to suppress the ionization of silanol groups.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a standard method for the purification of Feruloyl-CoA?
A1: A common and effective method for the purification of enzymatically synthesized Feruloyl-CoA is reverse-phase high-performance liquid chromatography (RP-HPLC). A typical protocol involves using a C18 column with a gradient of acetonitrile in an acidic aqueous buffer, such as phosphoric acid.[1]
Q2: What are the expected degradation products of Feruloyl-CoA that could appear as artifacts?
A2: During enzymatic synthesis and subsequent handling, Feruloyl-CoA can be degraded. Common degradation products, particularly in microbial systems, include vanillin, acetyl-CoA, and 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl–CoA.[4][5] Further degradation can lead to vanillic acid and protocatechuic acid.[4]
Q3: How can I monitor the formation of Feruloyl-CoA during a reaction?
A3: The formation of Feruloyl-CoA can be monitored spectrophotometrically. The appearance of the thioester bond results in an increase in absorbance at approximately 345 nm.[3]
Q4: What are the optimal pH and temperature conditions for the enzymatic synthesis of Feruloyl-CoA?
A4: The optimal conditions can vary depending on the source of the Feruloyl-CoA synthetase. However, a pH range of 7.0 to 8.5 and a temperature of around 30°C are generally reported to be effective.[2][3] It is crucial to characterize the specific enzyme being used to determine its optimal operational parameters.
Q5: Why do I see two peaks for my purified Feruloyl-CoA on the HPLC chromatogram?
A5: The observation of two peaks with identical absorbance spectra for Feruloyl-CoA has been previously reported. This could be due to the presence of isomers. It is recommended to confirm the identity of both peaks using mass spectrometry.
Experimental Protocols
Enzymatic Synthesis of Feruloyl-CoA
This protocol is a generalized procedure based on common practices.[3]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl₂
-
0.7 mM ferulic acid
-
2.0 mM ATP
-
0.4 mM Coenzyme A (CoASH)
-
An appropriate amount of Feruloyl-CoA synthetase or a crude enzyme extract.
-
-
Initiation and Incubation: Start the reaction by adding ATP. Incubate the mixture at 30°C.
-
Monitoring: Monitor the reaction progress by measuring the increase in absorbance at 345 nm.
-
Termination: Terminate the reaction by methods such as boiling or the addition of acid, depending on the downstream purification process.
RP-HPLC Purification of Feruloyl-CoA
This protocol is adapted from established methods for the purification of hydroxycinnamoyl-CoAs.[1]
-
HPLC System: Use an HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: Aqueous phosphoric acid (e.g., 0.1% v/v)
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Program a linear gradient to separate the components of the reaction mixture. A typical gradient might be from 5% to 50% Solvent B over a period of 15-20 minutes.
-
Injection and Detection: Inject the terminated reaction mixture (after centrifugation to remove precipitates) onto the column. Monitor the elution profile at 345 nm to detect Feruloyl-CoA.
-
Fraction Collection: Collect the fractions corresponding to the Feruloyl-CoA peak(s).
-
Post-Purification: The collected fractions can be lyophilized for storage. Store the purified Feruloyl-CoA at -20°C or lower.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Feruloyl-CoA.
Caption: Potential degradation pathways of Feruloyl-CoA leading to artifact formation.
References
- 1. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enzyme Kinetics Optimization for Feruloylacetyl-CoA Utilizing Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the kinetic optimization of enzymes that utilize Feruloylacetyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| EKE-001 | No or very low enzyme activity detected. | 1. Inactive Enzyme: Improper folding, degradation, or inhibition of the enzyme. 2. Substrate Instability: this compound may be unstable under the assay conditions. 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. 4. Missing Cofactors: Absence of required cofactors like Mg²⁺ for some synthetases.[1] | 1. Verify Enzyme Integrity: Run an SDS-PAGE to check for degradation. Perform a new purification if necessary.[2][3] Ensure proper storage conditions. 2. Check Substrate Stability: Prepare this compound fresh for each experiment. Analyze its integrity via HPLC. 3. Optimize Reaction Conditions: Systematically vary pH and temperature to find the optimum for your specific enzyme.[1] Test different buffer systems. 4. Ensure Cofactor Presence: Check literature for specific cofactor requirements of your enzyme and include them in the assay buffer. For example, Feruloyl-CoA synthase is activated by Mg²⁺.[1] |
| EKE-002 | High background signal in spectrophotometric assay. | 1. Substrate Autohydrolysis: The substrate may be hydrolyzing spontaneously, releasing a product that absorbs at the detection wavelength. 2. Interfering Substances: Components in the enzyme preparation or buffer may absorb light at the assay wavelength. 3. Contaminating Enzymes: Crude extracts may contain other enzymes that act on the substrate or product.[4] | 1. Run a No-Enzyme Control: Incubate the substrate in the assay buffer without the enzyme to measure the rate of autohydrolysis. Subtract this rate from your experimental data. 2. Buffer Blank: Measure the absorbance of the complete assay mixture, excluding the substrate, to determine the background from other components. 3. Purify the Enzyme: If contaminating activities are suspected, further purify your enzyme using techniques like affinity or ion-exchange chromatography.[2][5] |
| EKE-003 | Non-linear reaction progress curves (burst or lag phase). | 1. Substrate/Product Inhibition: High concentrations of substrate or accumulation of product can inhibit the enzyme. 2. Enzyme Instability: The enzyme may be losing activity over the course of the assay. 3. Pre-steady-state Kinetics: A burst phase can be observed during the initial formation of the enzyme-substrate complex. | 1. Vary Substrate Concentration: Perform the assay at a range of substrate concentrations to identify potential substrate inhibition. For product inhibition, measure initial rates at different starting product concentrations. 2. Check Enzyme Stability: Incubate the enzyme under assay conditions for the duration of the experiment and then measure its residual activity. 3. Focus on Initial Velocity: For determining steady-state kinetic parameters, use only the initial linear phase of the reaction. |
| EKE-004 | Poor reproducibility of kinetic data. | 1. Inaccurate Pipetting: Small volumes of concentrated enzyme or substrate solutions can be a major source of error. 2. Temperature Fluctuations: Inconsistent temperature control between assays. 3. Substrate Precipitation: Poor solubility of this compound or the feruloyl moiety can lead to inconsistent concentrations. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Prepare larger volumes of reaction mixes to minimize pipetting errors. 2. Use a Thermostatted Spectrophotometer/Incubator: Maintain a constant and accurate temperature throughout the experiment. 3. Improve Substrate Solubility: The use of detergents like Triton X-100 in an emulsion can help with the solubility of substrates for spectrophotometric assays.[6][7] For HPLC assays, ensure complete dissolution in the mobile phase. |
Frequently Asked Questions (FAQs)
1. What are the common enzymes that utilize this compound?
Common enzymes include Feruloyl-CoA synthetase (FCS), which catalyzes the formation of Feruloyl-CoA from ferulic acid, ATP, and Coenzyme A.[1] Others are Feruloyl-CoA thioesterases, which hydrolyze Feruloyl-CoA, and various acyltransferases that use Feruloyl-CoA as an acyl donor.
2. How can I monitor the activity of a Feruloyl-CoA utilizing enzyme?
Enzyme activity can be monitored using spectrophotometric or chromatographic (HPLC) methods.
-
Spectrophotometric assays often use artificial substrates that release a chromophore upon reaction, such as 4-nitrophenyl ferulate for feruloyl esterases.[6][7] For Feruloyl-CoA synthetase, the reaction can be coupled to other enzymes to produce a detectable change in absorbance.
-
HPLC-based assays are direct methods that separate and quantify the substrate and product over time.[8][9] This is particularly useful when dealing with complex mixtures or when a suitable chromogenic substrate is not available.[10]
3. What are typical kinetic parameters for Feruloyl-CoA utilizing enzymes?
Kinetic parameters vary depending on the specific enzyme and its source. Below is a table summarizing some reported values for Feruloyl-CoA Synthase and Feruloyl Esterase.
| Enzyme | Source Organism | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Reference |
| Feruloyl-CoA Synthase | Streptomyces sp. | Ferulate | 0.35 | 78.2 | 67.7 | [1] |
| Feruloyl Esterase (LbFAE) | Lentilactobacillus buchneri | Methyl Ferulate | - | - | - | [11] |
4. What are some key considerations for purifying recombinant Feruloyl-CoA utilizing enzymes?
For recombinant enzymes, purification can often be achieved using affinity chromatography if a tag (e.g., His-tag) is included in the protein construct.[2][3] Ion-exchange and size-exclusion chromatography can be used as subsequent steps to achieve higher purity.[5] It is crucial to maintain the stability of the enzyme throughout the purification process by using appropriate buffers, pH, and temperature.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Feruloyl Esterase Activity
This protocol is adapted from a method using 4-nitrophenyl ferulate (4NPF) as a substrate.[6][7] The release of 4-nitrophenol is monitored spectrophotometrically.
Materials:
-
Enzyme preparation (purified or cell-free extract)
-
4-nitrophenyl ferulate (4NPF) stock solution (in a suitable organic solvent like DMSO)
-
Triton X-100
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Spectrophotometer
Procedure:
-
Prepare the substrate emulsion by adding the 4NPF stock solution to the assay buffer containing Triton X-100, followed by vigorous vortexing.
-
In a cuvette, add the assay buffer and the substrate emulsion.
-
Equilibrate the cuvette to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme preparation.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of 4-nitrophenol.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of 4-nitrophenol under the assay conditions.
Protocol 2: HPLC-Based Assay for Feruloyl-CoA Synthetase Activity
This protocol allows for the direct measurement of Feruloyl-CoA synthesis.
Materials:
-
Purified Feruloyl-CoA Synthetase
-
Ferulic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)[12]
-
Quenching solution (e.g., 10% perchloric acid)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ferulic acid, CoA, ATP, and MgCl₂.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
-
Start the reaction by adding the purified enzyme.
-
At different time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Separate the substrate (ferulic acid) and product (Feruloyl-CoA) using a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the absorbance at a wavelength where both compounds can be detected (e.g., 345 nm).
-
Quantify the amount of product formed by integrating the peak area and using a standard curve for Feruloyl-CoA.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. uniprot.org [uniprot.org]
- 2. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A spectrophotometric assay for feruloyl esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Crystal structure of the feruloyl esterase from Lentilactobacillus buchneri reveals a novel homodimeric state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
improving solubility of Feruloylacetyl-CoA in assays
Welcome to the technical support center for handling Feruloyl-CoA in biochemical assays. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is Feruloyl-CoA and why is its solubility a concern in assays?
Feruloyl-CoA is an acyl-CoA thioester formed from the condensation of coenzyme A and ferulic acid.[1] It serves as a key intermediate in the biosynthesis of various valuable compounds, including vanillin, from renewable plant biomass.[2] Its solubility can be a concern in aqueous buffer systems used for biochemical assays due to its relatively hydrophobic nature, which can lead to precipitation and inaccurate experimental results.
Q2: What is the recommended solvent and pH for working with Feruloyl-CoA?
For enzymatic assays involving Feruloyl-CoA, potassium phosphate buffer is commonly used at a pH ranging from 7.0 to 7.8.[3][4] While Tris-HCl buffer has also been used, it's important to note that buffer choice can significantly impact enzyme activity, with some enzymes showing lower activity in Tris-HCl compared to phosphate buffer.[4][5]
Q3: How should I prepare and store Feruloyl-CoA stock solutions?
Feruloyl-CoA is often synthesized enzymatically in vitro.[5] After synthesis and purification, it is recommended to pool the fractions, flash-freeze them in liquid nitrogen, and then lyophilize for long-term storage at -20°C.[5] For immediate use in assays, dissolving the compound in the assay buffer is ideal, but if solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used to prepare a concentrated stock solution.
Q4: Can I use organic co-solvents to improve the solubility of Feruloyl-CoA or its precursors?
Yes, organic co-solvents can be employed to enhance solubility. Dimethyl sulfoxide (DMSO) is a suitable option for improving the solubility of water-insoluble substrates in assays with related enzymes like feruloyl esterases.[6][7] However, it is crucial to carefully titrate the concentration, as low levels (e.g., 10-30%) may enhance enzyme activity, while higher concentrations can be inhibitory.[7] For some substrates, detergents like Triton X-100 have been used to create stable emulsions for spectrophotometric assays.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation observed upon adding Feruloyl-CoA to the assay buffer. | The concentration of Feruloyl-CoA exceeds its solubility limit in the aqueous buffer. | 1. Decrease the final concentration of Feruloyl-CoA in the assay. 2. Prepare a concentrated stock solution in a minimal amount of DMSO and add it to the reaction mixture, ensuring the final DMSO concentration is low (typically < 5%) to avoid enzyme inhibition.[9] 3. Consider using a small amount of a non-ionic detergent like Triton X-100 to maintain a stable emulsion.[8] |
| Low or no enzymatic activity detected in the assay. | 1. Poor Substrate Solubility: The substrate (ferulic acid or Feruloyl-CoA) is not fully dissolved, limiting its availability to the enzyme. 2. Inappropriate Buffer/pH: The buffer system or pH is not optimal for the enzyme.[4] 3. Enzyme Instability: The enzyme may be unstable under the assay conditions. | 1. Address Solubility: Use a co-solvent like DMSO (10-30%) to dissolve the substrate before adding it to the assay.[6][7] Confirm dissolution visually. 2. Optimize Buffer: Test different buffer systems (e.g., potassium phosphate vs. Tris-HCl) and a range of pH values (e.g., 6.5 to 8.0) to find the optimal conditions for your specific enzyme.[4] 3. Enhance Stability: Some enzymes show improved thermal stability in the presence of organic solvents.[6] Alternatively, consider adding stabilizing agents like glycerol, if compatible with your assay. |
| High background signal or assay interference. | The organic co-solvent or detergent is interfering with the assay readout (e.g., absorbance). | 1. Run a control reaction containing all components, including the co-solvent/detergent, but without the enzyme or one of the substrates to measure the background signal. 2. Subtract the background reading from your experimental values. 3. If interference is high, screen for alternative co-solvents or detergents that are compatible with your detection method. |
Experimental Protocols
Protocol: Enzymatic Synthesis and Assay of Feruloyl-CoA
This protocol describes the synthesis of Feruloyl-CoA using a Feruloyl-CoA synthetase (FCS) and its subsequent activity assay, adapted from methods described in the literature.[3][4]
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.8)
-
Magnesium chloride (MgCl₂)
-
ATP
-
Coenzyme A (CoA)
-
Ferulic acid
-
Purified Feruloyl-CoA Synthetase (FCS) enzyme
-
DMSO (if needed for solubility)
-
Microplate reader or spectrophotometer capable of reading at 345 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of MgCl₂, ATP, CoA, and ferulic acid in water or the assay buffer.
-
If ferulic acid has poor solubility, prepare a concentrated stock in DMSO. Ensure the final DMSO concentration in the assay does not inhibit the enzyme.
-
-
Enzymatic Reaction Mixture:
-
In a microplate well or a cuvette, prepare the reaction mixture with the following final concentrations:
-
100 mM Potassium phosphate buffer (pH 7.8)
-
2.5 mM MgCl₂
-
2.0 mM ATP
-
0.4 mM Coenzyme A
-
0.5 mM Ferulic acid
-
-
Add purified FCS enzyme to the mixture (e.g., 40 ng).[4] The total volume is typically 200 µL.[4]
-
-
Assay Execution:
-
Calculation of Activity:
-
Calculate the specific activity using the molar extinction coefficient for Feruloyl-CoA (ε₃₄₅nm = 1.9 x 10⁴ M⁻¹cm⁻¹).[4]
-
Visualizations
Workflow for Troubleshooting Feruloyl-CoA Solubility
Caption: Troubleshooting workflow for Feruloyl-CoA solubility issues.
Enzymatic Pathway: Ferulic Acid to Vanillin
Caption: Key enzymatic steps from Ferulic Acid to Vanillin.
References
- 1. CHEBI:14261 [ebi.ac.uk]
- 2. Feruloyl-CoA synthetases and feruloyl-CoA hydratase/lyases: Expression, biochemical characterisation, and generation of vanillin from ferulic acid and lignocellulosic hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cib.csic.es [cib.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cell-Free Production of Feruloyl-Polyketides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-free systems for the production of polyketides derived from feruloyl-CoA, such as feruloylacetone.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymatic steps for producing feruloyl-polyketides in a cell-free system?
A1: The production of a simple feruloyl-polyketide, like a diketide, involves a two-step enzymatic cascade:
-
Activation of Ferulic Acid: Ferulic acid is converted to its activated thioester form, feruloyl-CoA. This reaction is catalyzed by a Feruloyl-CoA Synthetase (FCS) or a similar 4-coumarate:CoA ligase (4CL).[1][2]
-
Carbon Chain Elongation: A Polyketide Synthase (PKS), such as a chalcone synthase (CHS) or a minimal PKS, utilizes feruloyl-CoA as a starter unit and condenses it with an extender unit, typically malonyl-CoA, to form the polyketide backbone.[3][4]
Q2: My cell-free system is not producing the target feruloyl-polyketide. What are the most common initial checks?
A2: Start by verifying the foundational components of your cell-free system:
-
Protein Expression: Confirm that your enzymes (FCS and PKS) are successfully expressed and active. Run a small-scale cell-free protein synthesis (CFPS) reaction and analyze the output via SDS-PAGE or a specific activity assay for each enzyme.
-
DNA Template Quality: Ensure the purity and integrity of the DNA templates encoding your enzymes. Contaminants from plasmid preparations can inhibit cell-free reactions.
-
Precursor Availability: Check that all necessary precursors are present in sufficient concentrations. This includes ferulic acid, Coenzyme A (CoA), ATP, and a source for malonyl-CoA (either by adding it directly or by providing acetyl-CoA and an acetyl-CoA carboxylase).
Q3: What is the optimal pH and temperature for Feruloyl-CoA Synthetase (FCS) activity?
A3: The optimal conditions for FCS can vary depending on the source organism. For example, FCS from Streptomyces sp. exhibits optimal activity at a pH of 7.0 and a temperature of 30°C. The enzyme's activity significantly decreases at pH values below 5.0 or above 11.0 and it denatures at 45°C.[1]
Q4: Does Feruloyl-CoA Synthetase (FCS) require any specific cofactors?
A4: Yes, FCS activity is dependent on ATP and is activated by magnesium ions (Mg²⁺). Other divalent cations like Mn²⁺ and Co²⁺ can also support activity, but to a lesser extent. Conversely, ions such as Cu²⁺, Ca²⁺, and Fe²⁺ can be inhibitory.[1]
Q5: How can I improve the supply of acetyl-CoA and malonyl-CoA in my cell-free system?
A5: Acetyl-CoA is a critical precursor for malonyl-CoA, the primary extender unit in polyketide synthesis.[3][5] To boost their availability:
-
Direct Supplementation: Add acetyl-CoA and malonyl-CoA directly to the reaction mixture. This offers precise control but can be expensive.
-
Upstream Pathway Engineering: If using a cell extract-based system, you can overexpress enzymes of the native acetyl-CoA synthesis pathway, such as pyruvate dehydrogenase (Pdh).[5]
-
Include Acetyl-CoA Carboxylase (ACC): To generate malonyl-CoA from acetyl-CoA, ensure that an active ACC enzyme is present in the system, along with its necessary cofactors (ATP and biotin).
Troubleshooting Guide
Problem 1: Low or No Feruloyl-CoA Production
| Potential Cause | Suggested Solution |
| Inactive Feruloyl-CoA Synthetase (FCS) | 1. Verify Protein Expression: Use a fresh batch of cell-free extract and high-purity plasmid DNA for FCS expression. Confirm expression with SDS-PAGE. 2. Check Reaction Conditions: Ensure the reaction buffer has an optimal pH of ~7.0 and contains sufficient Mg²⁺ (typically 5-10 mM).[1] 3. Cofactor Depletion: Ensure adequate concentrations of ATP and Coenzyme A are present. ATP regeneration systems (e.g., creatine phosphate/creatine kinase) can be beneficial. |
| Degradation of Feruloyl-CoA | 1. Thioesterase Activity: Crude cell extracts may contain native thioesterases that hydrolyze feruloyl-CoA.[6] Using a purified enzyme system or extracts from engineered strains with reduced thioesterase activity can mitigate this. |
| Substrate Limitation | 1. Increase Ferulic Acid Concentration: Titrate the concentration of ferulic acid to find the optimal level. Be mindful of potential substrate inhibition at very high concentrations. |
Problem 2: Feruloyl-CoA is Produced, but No Final Polyketide Product
| Potential Cause | Suggested Solution |
| Inactive Polyketide Synthase (PKS) | 1. Post-Translational Modification: PKS enzymes require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active.[7] Ensure that a suitable PPTase (like Sfp) is co-expressed or added to the reaction. 2. Protein Folding Issues: Some PKSs are large and complex, and may not fold correctly in a cell-free system. Try expressing the PKS at a lower temperature (e.g., 16-25°C) to improve folding. |
| Lack of Malonyl-CoA Extender Units | 1. Direct Supplementation: Add malonyl-CoA directly to the reaction mixture. 2. In-situ Generation: If generating malonyl-CoA from acetyl-CoA, ensure that Acetyl-CoA Carboxylase (ACC) is active and that its substrates (acetyl-CoA, ATP, bicarbonate) and cofactor (biotin) are present. |
| Incorrect Starter Unit Specificity | 1. Verify PKS Specificity: Confirm from literature or prior experiments that the chosen PKS can accept feruloyl-CoA as a starter unit. Some PKSs have strict specificity for other starter units like acetyl-CoA.[3] |
Quantitative Data Summary
The following table summarizes key kinetic parameters for a representative Feruloyl-CoA Synthetase. This data is crucial for optimizing reaction conditions.
| Enzyme | Substrate | Kₘ | Vₘₐₓ | Optimal pH | Optimal Temp. | Source |
| Feruloyl-CoA Synthetase (Streptomyces sp.) | Ferulate | 0.35 mM | 78.2 µmol/min/mg | 7.0 | 30°C | [1] |
Experimental Protocols
Protocol 1: Cell-Free Expression of Pathway Enzymes
-
Prepare a cell-free protein synthesis (CFPS) reaction mixture using an E. coli S30 extract or a commercial kit.
-
Add plasmids encoding Feruloyl-CoA Synthetase and the chosen Polyketide Synthase to the reaction mixture at a final concentration of 10-15 nM. If required, also add a plasmid for a PPTase like Sfp.
-
Incubate the reaction at 30°C with shaking for 4-6 hours to allow for enzyme expression.
-
The resulting mixture containing the freshly synthesized enzymes can be used directly in the downstream reaction.
Protocol 2: In Vitro Production of Feruloyl-Polyketide
-
To the cell-free reaction mixture containing the expressed enzymes, add the following substrates and cofactors to the final desired concentrations:
-
Ferulic Acid: 0.5 - 2 mM
-
ATP: 2 - 5 mM
-
Coenzyme A: 0.5 - 1 mM
-
Malonyl-CoA: 1 - 2 mM
-
Magnesium Acetate: 5 - 10 mM
-
-
If an ATP regeneration system is used, add creatine phosphate (20-30 mM) and creatine kinase.
-
Incubate the reaction at 30°C for 12-24 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate or another suitable organic solvent.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Analyze the organic phase for the product using HPLC or LC-MS.
Visualizations
Caption: Biochemical pathway for feruloyl-polyketide synthesis.
References
- 1. uniprot.org [uniprot.org]
- 2. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-free synthetic biology for in vitro biosynthesis of pharmaceutical natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Feruloylacetyl-CoA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Feruloylacetyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically utilizes a Feruloyl-CoA synthetase (FCS) or a 4-coumarate-CoA ligase (4CL) enzyme to catalyze the reaction between ferulic acid and Coenzyme A (CoA) in the presence of ATP and magnesium ions. Chemical synthesis involves the activation of the carboxylic acid group of ferulic acid, followed by reaction with the thiol group of Coenzyme A. Common activation methods include the formation of mixed anhydrides or N-hydroxysuccinimide (NHS) esters.[1][2]
Q2: My enzymatic synthesis of this compound has a very low yield. What are the potential causes?
A2: Low yields in enzymatic synthesis can stem from several factors. A primary cause is the presence of competing enzymes, particularly thioesterases, in crude enzyme preparations, which hydrolyze the newly formed this compound back to ferulic acid and CoA.[3] Other factors include suboptimal reaction conditions (pH, temperature), enzyme instability, and insufficient concentrations of substrates or cofactors.
Q3: What are the expected side products in the enzymatic synthesis of this compound?
A3: The most significant side product is ferulic acid, resulting from the hydrolysis of this compound by contaminating thioesterases.[3] If the enzyme preparation is not pure, other potential side products can arise from the further enzymatic conversion of this compound, for instance, to vanillin and acetyl-CoA by feruloyl-CoA hydratase/lyase.
Q4: What are the potential side reactions in the chemical synthesis of this compound?
A4: In chemical synthesis, side reactions depend on the coupling method used. For instance, in the mixed anhydride method, disproportionation to form symmetric anhydrides of ferulic acid can occur, reducing the efficiency of the reaction.[4] If carbodiimide and NHS chemistry is used, various byproducts can form depending on the reaction conditions.[5] Incomplete reactions or side reactions with the phenolic hydroxyl group of ferulic acid can also occur if it is not properly protected.
Q5: How can I purify my synthesized this compound?
A5: A common and effective method for the purification of this compound is reverse-phase high-performance liquid chromatography (RP-HPLC).[3] For chemically synthesized acyl-CoAs, purification can also involve precipitation and washing steps.[6]
Troubleshooting Guides
Enzymatic Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | 1. Suboptimal Reaction Conditions: The pH and temperature are not optimal for the Feruloyl-CoA synthetase (FCS) enzyme. | - Verify the optimal pH and temperature for your specific FCS. For example, some bacterial FCS enzymes have an optimal pH of around 9.0 and a temperature of 37°C.[7] - Ensure the buffer system is appropriate and at the correct concentration. |
| 2. Enzyme Inactivity: The enzyme may have denatured or lost activity. | - Use a fresh batch of enzyme or test the activity of the current batch with a standard assay. - Ensure proper storage conditions for the enzyme. | |
| 3. Hydrolysis by Thioesterases: Crude enzyme preparations often contain thioesterases that degrade the product.[3] | - Use a purified Feruloyl-CoA synthetase if possible.[8] - Minimize reaction time to reduce the extent of hydrolysis. - Consider adding inhibitors of thioesterases if they are known and do not affect your primary enzyme. | |
| 4. Insufficient Substrates or Cofactors: The concentrations of ferulic acid, CoA, ATP, or Mg²⁺ are limiting. | - Ensure all reactants are at their optimal concentrations. A typical starting point is a molar excess of CoA to the carboxylic acid.[9] - Use fresh, high-quality reagents. | |
| Multiple Peaks on HPLC Analysis | 1. Presence of Unreacted Substrates: Peaks corresponding to ferulic acid, CoA, and ATP/ADP/AMP. | - Optimize reaction time and enzyme concentration to drive the reaction to completion. |
| 2. Formation of Hydrolysis Product: A major peak corresponding to ferulic acid from the hydrolysis of this compound. | - Refer to the troubleshooting steps for "Low or No Yield" due to thioesterase activity. | |
| 3. Formation of Other Byproducts: If using a crude enzyme preparation, other enzymes may be acting on the product. | - Characterize the unexpected peaks using mass spectrometry. - Use a more purified enzyme source. |
Chemical Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | 1. Inefficient Activation of Ferulic Acid: The carboxylic acid is not being effectively converted to a reactive intermediate (e.g., mixed anhydride, NHS-ester). | - Ensure anhydrous conditions for the activation step. - Use fresh, high-quality activating agents (e.g., carbodiimide, chloroformate). - Optimize the reaction time and temperature for the activation. |
| 2. Side Reactions of the Activated Intermediate: The activated ferulic acid is undergoing side reactions, such as disproportionation to a symmetric anhydride.[4] | - Adjust the stoichiometry of the reactants. - Change the solvent or the base used in the reaction, as these can significantly influence the outcome.[10] | |
| 3. Degradation of CoA: The free thiol group of CoA can be sensitive to oxidation. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. | |
| Complex Product Mixture | 1. Incomplete Reaction: The presence of unreacted ferulic acid and CoA. | - Increase the reaction time or temperature. - Use a larger excess of the activated ferulic acid. |
| 2. Formation of Byproducts: Presence of symmetric anhydrides, urethane byproducts (in mixed anhydride synthesis), or byproducts from reactions involving the phenolic hydroxyl group.[10] | - Use a protecting group for the phenolic hydroxyl group of ferulic acid. - Optimize the choice of base and solvent to minimize side reactions.[10] - Purify the final product using RP-HPLC. |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on commonly cited methods.[7][9]
Materials:
-
Ferulic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH adjusted to the optimum for the enzyme)
-
Purified Feruloyl-CoA synthetase (FCS) or 4-coumarate-CoA ligase (4CL)
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Potassium phosphate buffer
-
1 mM Ferulic acid
-
1.5 mM Coenzyme A
-
2.5 mM ATP
-
5 mM MgCl₂
-
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified enzyme (e.g., 10 µg/mL).
-
Incubate the reaction at the optimal temperature with gentle mixing for a predetermined time (e.g., 1-4 hours).
-
Monitor the formation of this compound by spectrophotometry (absorbance at ~345 nm) or by HPLC.
-
Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding an acid (e.g., perchloric acid).
-
Purify the this compound from the reaction mixture using RP-HPLC.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in enzymatic synthesis.
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 5. Carbodiimide/NHS derivatization of COOH-terminated SAMs: activation or byproduct formation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Feruloylacetyl-CoA Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of Feruloylacetyl-CoA and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Feruloyl-CoA?
A1: Feruloyl-CoA is primarily degraded in microorganisms through two main CoA-dependent pathways:
-
Non-β-Oxidative Pathway: This pathway involves the direct cleavage of the side chain of Feruloyl-CoA. The key enzyme, enoyl-CoA hydratase/aldolase (Ech), catalyzes the hydration and subsequent retro-aldol cleavage of feruloyl-CoA to produce vanillin and acetyl-CoA.[1][2][3] This pathway has been identified in several bacteria, including various Pseudomonas species.[1][2]
-
β-Oxidative Deacetylation Pathway: This pathway is analogous to fatty acid β-oxidation.[4] It involves a series of enzymatic reactions, including hydration and oxidation, leading to the formation of different intermediates. Key intermediates that have been identified include 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA and 4-hydroxy-3-methoxyphenyl-β-ketopropionyl-CoA.[1] This pathway ultimately leads to the production of vanillic acid and protocatechuic acid.[1]
Q2: I am not detecting the expected degradation products in my experiment. What could be the issue?
A2: Several factors could contribute to the lack of detectable degradation products. Consider the following troubleshooting steps:
-
Enzyme Activity: Verify the activity of your key enzymes, such as feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydratase/aldolase (Ech). Ensure optimal reaction conditions, including pH, temperature, and cofactor concentrations.
-
Substrate Availability: Confirm the presence and stability of Feruloyl-CoA in your reaction mixture. Feruloyl-CoA can be unstable, so proper handling and storage are crucial.
-
Incorrect Pathway: Your organism or experimental system may utilize a different degradation pathway than you hypothesized. Consider screening for intermediates of both the non-β-oxidative and β-oxidative pathways.
-
Further Metabolism: The initial degradation products (e.g., vanillin) might be rapidly converted into subsequent products (e.g., vanillic acid).[5] Analyze samples at multiple time points to capture transient intermediates.
-
Analytical Sensitivity: Your analytical method (e.g., HPLC, GC-MS) may not be sensitive enough to detect low concentrations of the degradation products. Optimize your analytical method or consider concentrating your sample.
Q3: How can I differentiate between the non-β-oxidative and β-oxidative degradation pathways?
A3: To distinguish between the two pathways, you can look for specific hallmark intermediates and end products.
-
For the non-β-oxidative pathway, you would expect to find vanillin and acetyl-CoA as the primary products.
-
For the β-oxidative pathway, the key intermediates to look for are 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA and 4-hydroxy-3-methoxyphenyl-β-ketopropionyl-CoA , with vanillic acid and protocatechuic acid as the downstream products.
Using techniques like HPLC or LC-MS/MS to analyze the reaction mixture at different time points can help identify these specific compounds and elucidate the dominant pathway.
Quantitative Data Summary
The following table summarizes the key enzymes and products involved in the two primary degradation pathways of Feruloyl-CoA.
| Pathway | Key Enzymes | Primary Degradation Products |
| Non-β-Oxidative | Feruloyl-CoA synthetase (Fcs), Enoyl-CoA hydratase/aldolase (Ech) | Vanillin, Acetyl-CoA |
| β-Oxidative | Feruloyl-CoA synthetase (Fcs), Phenylhydroxypropionyl-CoA dehydrogenase, 4-hydroxy-3-methoxyphenyl-β-ketopropionic acid (HMPKP)–CoA β-keto-thiolase | 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl–CoA, 4-hydroxy-3-methoxyphenyl-β-ketopropionyl–CoA, Vanillic acid, Protocatechuic acid |
Experimental Protocols
Protocol 1: Assay for Feruloyl-CoA Synthetase (Fcs) Activity
This spectrophotometric assay measures the formation of feruloyl-CoA from ferulic acid.
Materials:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl₂
-
0.7 mM Ferulic acid
-
2 mM ATP
-
0.4 mM Coenzyme A (CoA)
-
Enzyme extract or purified Fcs
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ferulic acid, and CoA.
-
Add the enzyme extract or purified Fcs to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Monitor the increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA.[2]
-
Calculate the enzyme activity based on the initial rate of absorbance change.
Protocol 2: Assay for Enoyl-CoA Hydratase/Aldolase (Ech) Activity
This assay can be performed by monitoring the conversion of feruloyl-CoA to vanillin.
Materials:
-
Synthesized Feruloyl-CoA
-
100 mM Potassium phosphate buffer (pH 7.0)
-
Enzyme extract or purified Ech
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and a known concentration of Feruloyl-CoA.
-
Add the enzyme extract or purified Ech to initiate the reaction.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction at various time points by adding a quenching agent (e.g., acid).
-
Analyze the reaction mixture by HPLC to quantify the formation of vanillin and the consumption of Feruloyl-CoA.[5]
Visualizations
Caption: Overview of Feruloyl-CoA degradation pathways.
Caption: Troubleshooting workflow for degradation experiments.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of Thermophilic Bacilli Degrading Cinnamic, 4-Coumaric, and Ferulic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating Feruloylacetyl-CoA Identity: A Comparative Guide to HRMS and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of key metabolic intermediates is paramount in biochemical research and drug development. Feruloylacetyl-CoA, a crucial molecule in various biosynthetic pathways, requires robust analytical methods for its unambiguous characterization. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the validation of this compound identity, supported by experimental data and detailed protocols.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation
HRMS offers unparalleled accuracy and specificity in determining the elemental composition of a molecule, making it the primary method for validating the identity of this compound.
Key Validation Parameters in HRMS
The validation of this compound using HRMS relies on two key principles: accurate mass measurement and characteristic fragmentation patterns.
-
Accurate Mass Measurement: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically < 5 ppm error). This allows for the determination of the elemental formula of the molecule, providing strong evidence for its identity. The theoretical exact mass of the protonated this compound ([M+H]⁺) is 985.17312 Da .
-
Tandem Mass Spectrometry (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the precursor ion in the mass spectrometer generates a unique fragmentation pattern that serves as a molecular fingerprint. Acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern, which includes:
The presence of both the accurate mass of the precursor ion and these characteristic fragment ions provides a very high degree of confidence in the identification of this compound.
Quantitative Data Summary
| Parameter | Theoretical Value for this compound ([M+H]⁺) | Typical Experimental Acceptance Criteria |
| Monoisotopic Mass | 985.17312 Da | |
| Precursor Ion m/z | 985.17312 | < 5 ppm mass error |
| Characteristic Neutral Loss | 507.0 Da | ± 0.1 Da |
| Characteristic Fragment Ion | 428.0365 m/z | < 5 ppm mass error |
Alternative and Complementary Analytical Techniques
While HRMS is the definitive method, other analytical techniques can provide valuable complementary information for the validation of this compound identity.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the connectivity of atoms and the chemical environment of each nucleus (¹H, ¹³C). | Unambiguous structure elucidation. | Requires relatively large amounts of pure sample; less sensitive than MS. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, particularly the conjugated system of the feruloyl group. | Simple, rapid, and non-destructive; useful for quantification. | Lacks structural specificity; many compounds can have similar UV-Vis spectra. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates the compound from a mixture and provides retention time and UV absorbance data. | Excellent for purification and quantification; can be coupled to MS. | Retention time is not a unique identifier; co-elution can occur. |
¹H NMR Spectroscopy Data for Feruloyl-CoA
| Proton | Chemical Shift (ppm) |
| H-2' | 7.21 |
| H-5' | 7.07 |
| H-6' | 7.15 |
| H-7' (trans) | 7.59 |
| H-8' (trans) | 6.51 |
| -OCH₃ | 3.89 |
Data obtained for Feruloyl-SCoA.[3]
Experimental Protocols
HRMS Analysis of this compound
1. Sample Preparation:
-
Synthesize this compound enzymatically.[1]
-
Purify the product using reverse-phase HPLC.[1]
-
Dissolve the purified compound in a suitable solvent for mass spectrometry analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other components.
-
Flow Rate: 0.2-0.4 mL/min.
3. Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan (MS1) Analysis: Acquire data in the m/z range of 200-1200 with a resolution of >60,000.
-
Tandem MS (MS/MS) Analysis: Select the precursor ion corresponding to [M+H]⁺ of this compound (m/z 985.17) for fragmentation using an appropriate collision energy.
NMR Spectroscopy
1. Sample Preparation:
-
Lyophilize a highly purified sample of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Utilize appropriate pulse sequences for structural elucidation (e.g., COSY, HSQC, HMBC).
UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a solution of purified this compound of a known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0).
2. Data Acquisition:
-
Record the absorbance spectrum from 200 to 600 nm using a UV-Vis spectrophotometer.
-
The feruloyl moiety is expected to have a characteristic absorbance maximum around 320-345 nm.
Visualizing the Workflow and Relationships
Caption: Experimental workflow for the synthesis, purification, and analytical validation of this compound.
References
A Head-to-Head Comparison: Feruloylacetyl-CoA and Feruloyl-CoA as Enzyme Substrates
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar enzyme substrates is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of Feruloylacetyl-CoA and feruloyl-CoA, detailing their enzymatic contexts, kinetic profiles, and the experimental protocols for their study.
Feruloyl-CoA, a key intermediate in the phenylpropanoid pathway, is a well-established substrate for a variety of enzymes involved in the biosynthesis of lignin, flavonoids, and other natural products. In contrast, this compound (also known as feruloyldiketide-CoA) is a more specialized substrate, primarily recognized for its role in the biosynthesis of curcuminoids in plants like Curcuma longa (turmeric). This comparison will illuminate the distinct roles these two molecules play in enzymatic reactions.
At a Glance: Key Differences in Enzymatic Utilization
| Feature | This compound | Feruloyl-CoA |
| Primary Enzymatic Role | Extender unit in polyketide synthesis (e.g., curcuminoid biosynthesis) | Acyl donor and precursor in various biosynthetic pathways |
| Key Enzymes | Diketide-CoA Synthase (DCS), Curcumin Synthase (CURS) | 4-Coumarate-CoA Ligase (4CL), Feruloyl-CoA Synthetase (FCS), Enoyl-CoA Hydratase/Aldolase (ECH), Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL) |
| Enzyme Kinetics | Utilized by allosteric enzymes (DCS) and enzymes following Michaelis-Menten kinetics (CURS) | Primarily utilized by enzymes following Michaelis-Menten kinetics |
In-Depth Comparison of Enzyme Kinetics
The enzymatic utilization of this compound and feruloyl-CoA is governed by distinct kinetic parameters, reflecting the specific metabolic functions of the enzymes that act upon them.
Enzymes Utilizing this compound
The biosynthesis of curcuminoids provides the primary context for the enzymatic activity of this compound. This pathway involves two key type III polyketide synthases: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS).
Diketide-CoA Synthase (DCS): This enzyme catalyzes the formation of this compound by condensing one molecule of feruloyl-CoA with one molecule of malonyl-CoA.[1][2] A key characteristic of DCS is its allosteric behavior, exhibiting a sigmoidal dependence on the concentration of its substrate, feruloyl-CoA.[2] This suggests a cooperative binding mechanism where the binding of one substrate molecule influences the binding of subsequent molecules.
Curcumin Synthase (CURS): CURS utilizes this compound as an extender substrate, condensing it with another molecule of feruloyl-CoA (the starter substrate) to form curcumin.[1][3] Unlike DCS, CURS isoforms generally follow Michaelis-Menten kinetics.
Table 1: Kinetic Parameters of Enzymes Utilizing this compound
| Enzyme | Substrate(s) | Km / S50 (µM) | kcat (min-1) | Hill Slope | Organism |
| Diketide-CoA Synthase (DCS) | Feruloyl-CoA, Malonyl-CoA | 46 ± 9 (S50 for Feruloyl-CoA) | 1.2 ± 0.2 | 1.8 ± 0.2 | Curcuma longa[4] |
| Curcumin Synthase 1 (CURS1) | Feruloyl-CoA | - | 1.1 | - | Curcuma longa[5] |
| Curcumin Synthase 2 (CURS2) | Feruloyl-CoA | - | 0.41 | - | Curcuma longa |
| Curcumin Synthase 3 (CURS3) | Feruloyl-CoA, p-Coumaroyl-CoA | 2.2 (for Feruloyl-CoA), 3.4 (for p-Coumaroyl-CoA) | 0.19 (for Feruloyl-CoA), 0.36 (for p-Coumaroyl-CoA) | - | Curcuma longa[6] |
Enzymes Utilizing Feruloyl-CoA
Feruloyl-CoA serves as a central hub in phenylpropanoid metabolism and is a substrate for a broader range of enzymes, which typically exhibit Michaelis-Menten kinetics.
4-Coumarate-CoA Ligase (4CL) and Feruloyl-CoA Synthetase (FCS): These enzymes are responsible for the activation of ferulic acid to its CoA thioester, feruloyl-CoA.[7][8] They exhibit varying affinities for a range of hydroxycinnamic acids.
Enoyl-CoA Hydratase/Aldolase (ECH) and 4-Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL): These enzymes catalyze the degradation of feruloyl-CoA. For instance, HCHL from Pseudomonas fluorescens hydrates and cleaves feruloyl-CoA to produce vanillin and acetyl-CoA.[9][10]
Table 2: Kinetic Parameters of Enzymes Utilizing Feruloyl-CoA
| Enzyme | Substrate | Km (µM) | Vmax / kcat | Organism |
| 4-Coumarate-CoA Ligase (4CL-9) | Ferulic Acid | ~100 | - | Populus trichocarpa x Populus deltoides[7] |
| 4-Coumarate-CoA Ligase 1 (At4CL1) | Ferulic Acid | 199 | - | Arabidopsis thaliana[11] |
| 4-Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL) | Feruloyl-CoA | 2.4 | 2.3 s-1 (catalytic center activity) | Pseudomonas fluorescens[9][10] |
Experimental Protocols
Accurate measurement of enzymatic activity is fundamental to comparing these substrates. Below are detailed methodologies for key enzymes.
Assay for Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) Activity
This protocol is adapted from the methodology used to characterize the enzymes from Curcuma longa.[4]
Reaction Mixture (100 µL total volume):
-
100 mM potassium phosphate buffer (pH 7.5)
-
Substrates:
-
For DCS: 2.5–50 µM malonyl-CoA and 100 µM feruloyl-CoA
-
For CURS (with diketide mimic): Starter substrates (e.g., feruloyl-CoA) and cinnamoyldiketide-N-acetylcysteamine (a mimic of this compound)
-
-
Enzyme: 4.0 µg of purified DCS or an appropriate amount of purified CURS
Procedure:
-
Pre-incubate the reaction mixture (without substrates) at 37 °C for 2 minutes.
-
Initiate the reaction by adding the substrates.
-
Incubate the reaction for 5 minutes at 37 °C.
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC).
HPLC Analysis:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water containing a small percentage of formic acid.
-
Detection: Monitor the absorbance at a wavelength appropriate for the expected products (e.g., curcuminoids).
Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity
This method allows for the continuous monitoring of feruloyl-CoA formation.
Reaction Mixture (1 mL total volume):
-
100 mM potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl₂
-
0.7 mM ferulic acid
-
2 mM ATP
-
0.4 mM Coenzyme A (CoA)
-
Appropriate amount of enzyme extract or purified enzyme
Procedure:
-
Combine all reaction components except for ATP in a cuvette.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
Visualizing the Pathways and Workflows
To further clarify the roles of these substrates, the following diagrams illustrate the curcuminoid biosynthetic pathway and a general experimental workflow for enzyme characterization.
Caption: Curcuminoid Biosynthesis Pathway
Caption: Enzyme Characterization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin synthase - Wikipedia [en.wikipedia.org]
- 4. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL)--An enzyme of phenylpropanoid chain cleavage from Pseudomonas. | Semantic Scholar [semanticscholar.org]
- 10. 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL)--An enzyme of phenylpropanoid chain cleavage from Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insight of two 4-Coumarate CoA ligase (4CL) isoforms in Leucaena suggests targeted genetic manipulations could lead to better lignin extractability from the pulp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Feruloylacetyl-CoA and N-acetylcysteamine Thioesters in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
In the study of enzymes that utilize acyl-coenzyme A (CoA) thioesters, such as acyltransferases and synthases, the choice of substrate is critical for obtaining reliable and reproducible data. While acyl-CoAs are the natural substrates, their complex structure and often challenging synthesis have led to the exploration of simpler mimics. This guide provides an objective comparison between Feruloyl-CoA and its biomimetic analog, Feruloyl-N-acetylcysteamine (Feruloyl-SNAC), for use in biochemical assays.
Introduction to Feruloyl-CoA and Feruloyl-SNAC
Feruloyl-CoA is the activated form of ferulic acid, a key intermediate in the biosynthesis of lignin and other phenylpropanoids in plants. It serves as an acyl donor in reactions catalyzed by various acyltransferases. The large coenzyme A moiety is crucial for enzyme recognition and binding.
N-acetylcysteamine (SNAC) thioesters are structurally simplified analogs of CoA thioesters.[1] They retain the reactive thioester bond but replace the complex adenosine 3',5'-bisphosphate and pantetheine portions of CoA with a simple N-acetyl group. This simplification makes them easier to synthesize and handle, offering a more accessible alternative for in vitro enzyme studies.[2]
Performance Comparison: Quantitative Data
Table 1: Kinetic Comparison of Acetyl-CoA and Acetyl-SNAC with a Wax Synthase [3]
| Substrate | Enzyme | Km (µM) | kcat/Km (mM-1min-1) |
| Acetyl-CoA | Wax Synthase (WS-SCo) | - | 2.392 ± 0.394 |
| Acetyl-SNAC | Wax Synthase (WS-SCo) | 28.261 ± 0.104 | 4.897 ± 1.093 |
Data from a study on a Streptomyces wax synthase demonstrates that acetyl-SNAC can effectively replace acetyl-CoA as a substrate. Notably, the enzyme exhibited a higher affinity (lower Km) and a two-fold higher catalytic efficiency (kcat/Km) with acetyl-SNAC.[3]
Table 2: Relative Priming Efficiency of Cinnamoyl-CoA and Cinnamoyl-SNAC with Chalcone Synthase [4]
| Substrate | Enzyme | Relative Efficiency |
| Cinnamoyl-CoA | Chalcone Synthase (CHS) | High |
| Cinnamoyl-SNAC | Chalcone Synthase (CHS) | Almost as efficient as Cinnamoyl-CoA |
A study on chalcone synthase from Scutellaria baicalensis revealed that cinnamoyl-SNAC primed the enzyme reaction almost as efficiently as the natural substrate, cinnamoyl-CoA.[4]
These data suggest that N-acetylcysteamine thioesters are viable and, in some cases, superior substitutes for their coenzyme A counterparts in enzymatic assays. Their smaller size may allow for better access to the active site of some enzymes, leading to enhanced catalytic efficiency.[3]
Experimental Protocols
Below are detailed methodologies for key experiments involving the synthesis and use of feruloyl-CoA in enzymatic assays. These can be adapted for use with feruloyl-SNAC.
1. Enzymatic Synthesis of Feruloyl-CoA
This protocol is adapted from methods for the synthesis of hydroxycinnamate-CoA thioesters using a 4-coumarate:CoA ligase (4CL).
-
Reaction Mixture:
-
50 mM Potassium Phosphate Buffer (pH 7.4)
-
400 µM Ferulic Acid
-
800 µM Coenzyme A
-
2.5 mM ATP
-
5 mM MgCl2
-
40 µg/ml Purified 4CL enzyme
-
-
Procedure:
-
Combine all components except the enzyme in a reaction vessel.
-
Initiate the reaction by adding the purified 4CL enzyme.
-
Incubate the mixture at 30°C in the dark with mixing at 200 rpm overnight.
-
Monitor the formation of feruloyl-CoA by measuring the absorbance at 346 nm.
-
The product can be purified by reverse-phase HPLC.
-
2. Feruloyl-CoA Synthetase Activity Assay
This spectrophotometric assay measures the formation of feruloyl-CoA.
-
Reaction Mixture (1 ml total volume):
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
2.5 mM MgCl2
-
0.7 mM Ferulic Acid
-
0.4 mM Coenzyme A
-
Appropriate amount of cell extract or purified enzyme
-
2 mM ATP
-
-
Procedure:
-
Combine all components except ATP in a cuvette.
-
Initiate the reaction by adding ATP.
-
Immediately measure the increase in absorbance at 345 nm at 30°C.
-
The activity is calculated based on the initial rate of absorbance increase, using the molar extinction coefficient for feruloyl-CoA.[5]
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring a Streptomyces wax synthase using acyl-SNACs as donor substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing biosynthesis of plant polyketides with synthetic N-acetylcysteamine thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Curcumin and its Biosynthetic Precursor, Feruloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of curcumin, a well-researched polyphenolic compound, and its biosynthetic precursor, Feruloyl-CoA. Due to a significant gap in the scientific literature regarding the specific biological activities of Feruloylacetyl-CoA, this comparison focuses on curcumin and its parent compound, ferulic acid, and its derivatives, to provide a scientifically grounded comparative analysis. Curcumin, chemically known as diferuloylmethane, is synthesized in plants from two molecules of feruloyl-CoA.[1][2] This guide synthesizes available experimental data to offer insights into their respective antioxidant, anti-inflammatory, and cytotoxic properties.
Biosynthetic Relationship
Curcumin is formed in the plant Curcuma longa through a series of enzymatic reactions involving feruloyl-CoA. A type III polyketide synthase enzyme, curcumin synthase 1 (CURS1), catalyzes the condensation of feruloyl-diketide-CoA (derived from feruloyl-CoA and malonyl-CoA) with another molecule of feruloyl-CoA to form curcumin.[1] This biosynthetic linkage underscores the chemical relationship between these compounds.
Caption: Biosynthesis of curcumin from ferulic acid via feruloyl-CoA.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the antioxidant and cytotoxic activities of curcumin and ferulic acid derivatives.
Table 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Assay | EC50 / IC50 | Source |
| Curcumin | DPPH | ~25 µM | [3] |
| Ferulic Acid | DPPH | 86.51 µmol/L | [4] |
| α-Phenylferulic Acid Derivatives | DPPH | EC50 values vary | [4] |
| Thiazolidin-4-one derivatives of ferulic acid | Total Antioxidant Activity & Ferric Reducing Power | One derivative was ~4 times more active than ferulic acid | [5][6] |
Note: EC50/IC50 values are highly dependent on specific experimental conditions.
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Source |
| Curcumin | Osteosarcoma cell lines | 14.4 to 24.6 µM | [7] |
| MCF-7 (Breast Cancer) | 13.10 µM (Isoxazole analogue) | [3] | |
| MDA-MB-231 (Breast Cancer) | 3.37 µM (Isoxazole analogue) | [3] | |
| KG-1a (Leukemia) | 9.19 ± 0.49 µg/mL | [8] | |
| KG-1 (Leukemia) | 7.31 ± 1.45 µg/mL | [8] | |
| EoL-1 (Leukemia) | 5.55 ± 0.46 µg/mL | [8] | |
| U937 (Leukemia) | 3.55 ± 0.54 µg/mL | [8] | |
| MDAH-2774 (Ovarian Cancer) | ~20 µM (free curcumin) | [9] | |
| SKOV-3 (Ovarian Cancer) | ~11 µM (free curcumin, 72h) | [9] | |
| Ferulic Acid Derivatives | Not directly compared in the provided search results. | - |
Modulation of Signaling Pathways
Curcumin is known to modulate a multitude of signaling pathways, which is central to its anti-inflammatory and anti-cancer effects.[10][11] Ferulic acid also exhibits anti-inflammatory properties through the modulation of similar pathways.[12]
Curcumin's Impact on NF-κB and MAPK Signaling
Curcumin is a potent inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation.[13][[“]] It can inhibit the activation of IKK (IκB kinase), which prevents the phosphorylation and subsequent degradation of IκBα.[15] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory genes.[13][15]
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also key targets of curcumin.[16][17][18] These pathways are involved in cellular responses to stress, inflammation, and apoptosis.[16] Curcumin has been shown to inhibit the activation of p38 and JNK, which contributes to its anti-inflammatory and pro-apoptotic effects in cancer cells.[18][19]
Caption: Simplified overview of Curcumin's inhibitory effects on NF-κB and MAPK pathways.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
-
Reagent Preparation: A solution of DPPH in methanol or ethanol is prepared to a specific concentration (e.g., 0.1 mM).[20] The test compound is dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution, from which serial dilutions are made.[20][21]
-
Reaction: A small volume of the test compound solution at various concentrations is added to the DPPH solution in a 96-well plate or cuvettes.[20][21]
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[20]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[20][21]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[21]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23]
Caption: General experimental workflow for an MTT cell viability assay.
-
Cell Plating: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[24]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive only the vehicle (e.g., DMSO).[24]
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.[24]
-
MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for another 1-4 hours.[23][25] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: A solubilizing agent (such as DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.[23]
-
Measurement: The absorbance is measured on a microplate reader at a wavelength between 500 and 600 nm.[23]
-
Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]
Conclusion
The available scientific evidence demonstrates that curcumin possesses a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and cytotoxic effects. Its mechanisms of action are multifaceted, involving the modulation of numerous key signaling pathways such as NF-κB and MAPK. In contrast, there is a significant lack of research on the specific biological activities of this compound, with the literature primarily identifying it as a biosynthetic intermediate of curcumin.
Comparisons with ferulic acid and its derivatives suggest that the core chemical structure has inherent antioxidant properties. However, the dimerization into curcumin appears to significantly enhance its biological potency and range of activities. The data presented in this guide highlights the well-established potential of curcumin as a therapeutic agent and underscores the need for further research to elucidate the specific biological roles, if any, of its direct precursor, this compound. Such studies could reveal novel activities or synergistic effects and provide a more complete understanding of the pharmacology of curcuminoids.
References
- 1. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalajocs.com [journalajocs.com]
- 3. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of In Vitro Antioxidant activity of Some New Ferulic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revmedchir.ro [revmedchir.ro]
- 7. Cytotoxic effects of curcumin on osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-Treatments of Edible Curcumin from Turmeric Rhizomes and Chemotherapeutic Drugs on Cytotoxicity and FLT3 Protein Expression in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. consensus.app [consensus.app]
- 15. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of curcumin on p38 MAPK: therapeutic implications | Semantic Scholar [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 2.1.4. DPPH assay [bio-protocol.org]
- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Curcumin Synthase Isoforms for Feruloyl-acetyl-CoA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of the three known isoforms of curcumin synthase (CURS1, CURS2, and CURS3) from Curcuma longa (turmeric). The focus is on their activity with feruloyl-acetyl-CoA (more accurately termed feruloyl-diketide-CoA) and other relevant physiological substrates. This information is critical for researchers in natural product biosynthesis, metabolic engineering, and drug development seeking to understand and manipulate the production of curcuminoids.
Introduction to Curcumin Synthase and Curcuminoid Biosynthesis
Curcuminoids, the yellow pigments of turmeric, are a class of diarylheptanoid compounds with a wide range of attributed pharmacological activities. Their biosynthesis is a multi-step enzymatic process culminating in the action of curcumin synthase (CURS), a type III polyketide synthase (PKS).[1][2] There are three known isoforms of this enzyme: CURS1, CURS2, and CURS3, each exhibiting distinct substrate preferences that ultimately determine the profile of curcuminoids produced in the plant.[1][3]
The biosynthesis of curcuminoids involves the convergence of the phenylpropanoid and polyketide pathways. Phenylalanine is converted to cinnamic acid and subsequently to p-coumaric acid and ferulic acid. These precursors are then activated to their corresponding CoA esters, p-coumaroyl-CoA and feruloyl-CoA.[4] Another key enzyme, diketide-CoA synthase (DCS), catalyzes the condensation of a starter CoA-ester (like feruloyl-CoA or p-coumaroyl-CoA) with a molecule of malonyl-CoA to form a diketide-CoA intermediate.[4][5] It is this diketide-CoA, specifically feruloyl-diketide-CoA (also referred to as feruloylacetyl-CoA), that serves as a crucial substrate for curcumin synthase.[5]
CURS then catalyzes the final condensation step: it utilizes a starter molecule (e.g., feruloyl-CoA) and the diketide-CoA to produce the characteristic diarylheptanoid scaffold of curcuminoids.[1][5] The specific combination of starter and diketide-CoA substrates utilized by each CURS isoform dictates whether curcumin, demethoxycurcumin, or bisdemethoxycurcumin is synthesized.[3]
Comparative Analysis of Substrate Specificity
The three curcumin synthase isoforms exhibit differential substrate preferences, which has a direct impact on the relative abundance of different curcuminoids. The following table summarizes the available kinetic data for the starter substrates feruloyl-CoA and p-coumaroyl-CoA for each isoform.
| Enzyme Isoform | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (min⁻¹µM⁻¹) | Primary Product(s) |
| CURS1 | Feruloyl-CoA | 18 | 1.1 | 0.061 | Curcumin |
| p-Coumaroyl-CoA | 189 | 0.85 | 0.0045 | Demethoxycurcumin | |
| CURS2 | Feruloyl-CoA | 4.3 | 0.41 | 0.095 | Curcumin, Demethoxycurcumin |
| p-Coumaroyl-CoA | 89 | 0.94 | 0.011 | ||
| CURS3 | Feruloyl-CoA | 2.2 | 0.19 | 0.086 | Curcumin, Demethoxycurcumin, Bisdemethoxycurcumin |
| p-Coumaroyl-CoA | 3.4 | 0.36 | 0.106 |
Key Observations:
-
CURS1 shows a strong preference for feruloyl-CoA, with a K_m_ value approximately 10-fold lower than that for p-coumaroyl-CoA, indicating a much higher affinity for the former. This aligns with its primary role in curcumin synthesis.
-
CURS2 also demonstrates a higher affinity for feruloyl-CoA (lower K_m_). However, its catalytic efficiency with p-coumaroyl-CoA is not insignificant, explaining its ability to produce both curcumin and demethoxycurcumin.
-
CURS3 is the most versatile of the three isoforms, exhibiting high affinity and catalytic efficiency for both feruloyl-CoA and p-coumaroyl-CoA. This promiscuity allows it to synthesize all three major curcuminoids: curcumin, demethoxycurcumin, and bisdemethoxycurcumin.
Experimental Protocols
The following is a generalized protocol for the in vitro enzymatic assay of curcumin synthase activity, based on methodologies described in the literature.
1. Reagents and Buffers:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Starter substrates: Feruloyl-CoA, p-coumaroyl-CoA (stock solutions in water)
-
Extender substrate: Feruloyl-diketide-CoA or a suitable mimic (e.g., cinnamoyldiketide-N-acetylcysteamine)
-
Purified recombinant CURS enzyme (CURS1, CURS2, or CURS3)
-
Quenching solution: 6 M HCl
-
Extraction solvent: Ethyl acetate
-
HPLC grade solvents for analysis (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
2. Enzyme Assay Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 100 µM starter substrate (feruloyl-CoA or p-coumaroyl-CoA), and 100 µM extender substrate in a total volume of 100 µL.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified CURS enzyme (e.g., 4 µg).
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Terminate the reaction by adding 20 µL of 6 M HCl.
-
Extract the reaction products by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Carefully transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried residue in a suitable solvent (e.g., methanol) for analysis.
3. Product Analysis:
-
The reaction products are analyzed by reverse-phase high-performance liquid chromatography (HPLC).
-
A C18 column is typically used with a gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Products are detected by monitoring the absorbance at a wavelength appropriate for curcuminoids (e.g., 425 nm).
-
The identity of the products (curcumin, demethoxycurcumin, bisdemethoxycurcumin) is confirmed by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Quantitative analysis is performed by integrating the peak areas and comparing them to a standard curve of the respective curcuminoid.
Visualizing the Biosynthetic Pathway and Experimental Workflow
To further clarify the processes described, the following diagrams illustrate the curcuminoid biosynthetic pathway and a typical experimental workflow for analyzing curcumin synthase activity.
Caption: The curcuminoid biosynthetic pathway.
Caption: Workflow for in vitro curcumin synthase assay.
Conclusion
The substrate specificity of curcumin synthase isoforms is a key determinant of the final curcuminoid composition in Curcuma longa. CURS1 is highly specific for feruloyl-CoA, leading primarily to the synthesis of curcumin. CURS2 also prefers feruloyl-CoA but can utilize p-coumaroyl-CoA, resulting in a mix of curcumin and demethoxycurcumin. CURS3 is the most versatile, efficiently using both substrates to produce a mixture of all three major curcuminoids. This detailed understanding of enzyme kinetics and reaction mechanisms is invaluable for the targeted biotechnological production of specific curcuminoids for pharmaceutical and other applications.
References
- 1. Curcumin synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation: Feruloylacetyl-CoA vs. Ferulic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization of synthesized compounds for research and drug development. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and quantitative precision. This guide provides a comparative overview of the HPLC validation of Feruloylacetyl-CoA and a common, structurally related alternative, Ferulic Acid. While specific experimental data for this compound is not widely published, this guide presents a typical HPLC protocol and representative data by comparing it with the well-established methods for Ferulic Acid analysis.
Comparative Purity Analysis
The purity of both this compound and Ferulic Acid can be effectively determined using reverse-phase HPLC. The key difference in their chromatographic behavior will primarily be their retention time, owing to the difference in polarity imparted by the Coenzyme A and acetyl groups in this compound compared to the carboxylic acid group in Ferulic Acid.
Below is a table summarizing representative quantitative data obtained from the HPLC analysis of both compounds. Please note that the data for this compound is illustrative, based on expected chromatographic behavior, while the data for Ferulic Acid is representative of typical experimental results.
| Parameter | This compound (Illustrative) | Ferulic Acid (Representative) |
| Retention Time (min) | 8.5 | 5.7[1] |
| Peak Area (mAU*s) | 1250 | 1180 |
| Calculated Purity (%) | 98.5 | 99.2 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.3 µg/mL |
Experimental Protocol: HPLC Purity Validation
This protocol outlines a standard reverse-phase HPLC method applicable for the purity determination of both this compound and Ferulic Acid, with adjustments to the mobile phase gradient to ensure optimal separation.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3][4]
2. Reagents and Materials:
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)[4][5][6][7][8]
-
This compound standard
-
Ferulic Acid standard[7]
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min[3][4][6][8][9] |
| Column Temperature | 30 °C[4][6] |
| Detection Wavelength | 320 nm[1][3][6][9] |
| Injection Volume | 10 µL[9] |
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard (this compound or Ferulic Acid) in methanol or a suitable solvent at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Signaling Context
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for HPLC purity validation and the biosynthetic relationship of this compound.
Caption: Experimental workflow for HPLC purity validation.
Caption: Simplified biosynthetic relationship of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 3. scispace.com [scispace.com]
- 4. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Ferulic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jfda-online.com [jfda-online.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Feruloyl-CoA Metabolic Flux in the Phenylpropanoid Pathway
For Researchers, Scientists, and Drug Development Professionals
Feruloyl-CoA is a central intermediate in the phenylpropanoid pathway, a major route of secondary metabolism in plants. This pathway is responsible for the biosynthesis of a wide array of phenolic compounds, including lignin, flavonoids, and hydroxycinnamic acids, which are crucial for plant development, defense, and interaction with the environment. The metabolic flux through the feruloyl-CoA node is a critical determinant of the final profile of these bioactive compounds, making it a key target for metabolic engineering in various applications, from improving biofuel production to enhancing the nutritional value of crops and developing novel therapeutics.
This guide provides a comparative analysis of feruloyl-CoA metabolic flux, drawing upon experimental data from studies on the phenylpropanoid pathway. While direct comparative flux data for Feruloylacetyl-CoA is limited in publicly available research, the analysis of its immediate precursor, feruloyl-CoA, and related metabolites offers significant insights into the regulation and dynamics of this vital metabolic junction.
Quantitative Data on Phenylpropanoid Metabolic Flux
The following table summarizes quantitative data from a metabolic flux analysis of the phenylpropanoid pathway in potato tuber tissue. The study compared the biosynthetic flux (Jin) and catabolic flux (Jout) of key metabolites under control conditions and after treatment with a β-1,3-glucooligosaccharide elicitor, which simulates a pathogen attack and induces defense responses. The fluxes are presented in nmol (g FW)-1 h-1. This data provides a quantitative insight into how metabolic flux is redirected through the pathway in response to external stimuli.
| Metabolite | Condition | Biosynthetic Flux (Jin) [nmol (g FW)-1 h-1] | Catabolic Flux (Jout) [nmol (g FW)-1 h-1] |
| p-Coumaroyl-octopamine | Control | 1.15 | 0.96 |
| Elicitor-treated | 9.80 | 9.60 | |
| p-Coumaroyl-tyramine | Control | 0.58 | 0.48 |
| Elicitor-treated | 5.20 | 5.00 | |
| Feruloyl-octopamine | Control | 0.25 | 0.20 |
| Elicitor-treated | 2.50 | 2.30 | |
| Feruloyl-tyramine | Control | 0.12 | 0.10 |
| Elicitor-treated | 1.30 | 1.10 | |
| Chlorogenic Acid | Control | 4.63 | 0.42 |
| Elicitor-treated | 1.20 | 0.20 |
Data adapted from a study on elicitor-treated potato tuber tissue.[1][2]
Experimental Protocols
The determination of metabolic flux in the phenylpropanoid pathway typically involves stable isotope labeling experiments coupled with mass spectrometry. The following is a generalized methodology based on established protocols for metabolic flux analysis.[1][2][3]
1. Stable Isotope Labeling:
-
Plant tissues (e.g., potato tuber discs) or cell cultures are incubated with a stable isotope-labeled precursor of the phenylpropanoid pathway, commonly 13C- or 2H-labeled L-phenylalanine.
-
The labeled precursor is taken up by the cells and incorporated into the downstream metabolites of the pathway, including p-coumaroyl-CoA and feruloyl-CoA derivatives.
-
Samples are collected at multiple time points to monitor the incorporation of the isotopic label.
2. Metabolite Extraction:
-
Metabolism is quenched rapidly, often by flash-freezing the tissue in liquid nitrogen.
-
Metabolites are extracted from the homogenized tissue using a suitable solvent system, typically a mixture of methanol, chloroform, and water, to separate polar and non-polar compounds.
-
The extract is then centrifuged to remove cell debris, and the supernatant containing the metabolites is collected.
3. Metabolite Analysis by Mass Spectrometry:
-
The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). LC separates the different metabolites in the extract based on their physicochemical properties.
-
The mass spectrometer detects the mass-to-charge ratio of the metabolites and their isotopologues (molecules containing the stable isotope label).
-
By measuring the abundance of the different isotopologues for each metabolite over time, the rate of label incorporation can be determined.
4. Metabolic Flux Calculation:
-
The isotopic labeling data, along with the measured pool sizes of the metabolites, are used to calculate the metabolic fluxes.
-
This is typically done by fitting the experimental data to a mathematical model of the metabolic pathway.
-
The model consists of a set of differential equations that describe the change in concentration and isotopic enrichment of each metabolite over time.
-
By solving these equations, the rates of synthesis (Jin) and degradation (Jout) for each metabolite can be quantified.
Visualization of the Phenylpropanoid Pathway
The following diagrams illustrate the core reactions of the general phenylpropanoid pathway leading to the formation of Feruloyl-CoA and a simplified workflow for metabolic flux analysis.
Caption: General Phenylpropanoid Pathway to Feruloyl-CoA.
Caption: Workflow for Metabolic Flux Analysis (MFA).
References
The Pivotal Role of Feruloylacetyl-CoA: A Comparative Guide for Plant Researchers
A comprehensive assessment of Feruloylacetyl-CoA's function across different plant species, offering insights for researchers, scientists, and drug development professionals.
This compound stands as a critical intermediate in the phenylpropanoid pathway, playing a central role in the biosynthesis of key structural and defense compounds in plants. Its metabolic fate significantly influences the composition and properties of the plant cell wall, impacting processes from growth and development to disease resistance and biomass recalcitrance. This guide provides a comparative overview of the role of this compound in different plant species, supported by available experimental data and detailed methodologies for its study.
Comparative Analysis of this compound Metabolism
This compound is a branch point in the phenylpropanoid pathway, leading to the synthesis of lignin, suberin, and feruloylated polysaccharides. The flux through these branches varies considerably among plant species, particularly between monocots and dicots, reflecting their distinct cell wall architectures.
In grasses (monocots), this compound is a key precursor for feruloylation of arabinoxylans, a process that cross-links polysaccharide chains and strengthens the cell wall.[1] This feruloylation is also thought to create nucleation sites for lignification. In dicots, while feruloylation of pectins can occur, the role of this compound in lignin biosynthesis is more direct, serving as a precursor to monolignols, the building blocks of the lignin polymer.
Furthermore, this compound is a substrate for the biosynthesis of suberin, a protective lipophilic barrier in roots and wounded tissues. The enzyme Feruloyl-CoA transferase is essential for incorporating ferulate into the suberin polymer in the model plant Arabidopsis thaliana.
| Enzyme Family | Enzyme Name | Plant Species | Substrate(s) | Product(s) | Kinetic Parameters (Km, kcat) | Reference(s) |
| Acyl-CoA Synthetase | Feruloyl-CoA synthase (FCS) | Streptomyces sp. (bacterial model) | Ferulate, ATP, CoA | Feruloyl-CoA, AMP, PPi | Km = 0.35 mM (for ferulate), kcat = 67.7 s⁻¹ | [2] |
| BAHD Acyltransferase | Feruloyl-CoA monolignol transferase (FMT) | Oryza sativa (Rice), other monocots | Feruloyl-CoA, Monolignols | Monolignol ferulates | Not specified | [1] |
| BAHD Acyltransferase | Spermidine hydroxycinnamoyl transferase (SHT) | Arabidopsis thaliana | Feruloyl-CoA, Spermidine | Feruloyl spermidine | Not specified | [3] |
| O-methyltransferase | Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Arabidopsis thaliana | Caffeoyl-CoA | Feruloyl-CoA | Not specified | [2][4] |
| O-methyltransferase | Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Populus spp. (Poplar) | Caffeoyl-CoA | Feruloyl-CoA | Not specified | [5][6] |
| O-methyltransferase | Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Zea mays (Maize) | Caffeoyl-CoA | Feruloyl-CoA | Not specified | [7][8] |
Key Metabolic Pathways Involving this compound
The metabolic fate of this compound is determined by the action of several key enzyme families. The diagrams below illustrate the central position of this compound in the phenylpropanoid pathway and its subsequent conversion into major plant cell wall components.
Experimental Protocols
Precise and reproducible experimental protocols are essential for assessing the role of this compound. Below are detailed methodologies for key experiments.
Protocol 1: Extraction and Quantification of Feruloyl-CoA from Plant Tissues by LC-MS/MS
This protocol provides a robust method for the extraction and sensitive quantification of Feruloyl-CoA from various plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots, stems)
-
Liquid nitrogen
-
Extraction buffer: 10% (w/v) trichloroacetic acid (TCA) in water
-
Internal standard (e.g., ¹³C-labeled Feruloyl-CoA)
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)
-
Methanol
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction:
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold 10% TCA extraction buffer.
-
Add a known amount of the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of 50% acetonitrile with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the compounds using a C18 reverse-phase column with a gradient of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).
-
Detect and quantify Feruloyl-CoA using multiple reaction monitoring (MRM) in positive ion mode. The transition for Feruloyl-CoA is typically m/z 898.2 → 409.1.
-
Quantify the endogenous Feruloyl-CoA by comparing its peak area to that of the internal standard.
-
Protocol 2: In Vitro Assay of BAHD Acyltransferase Activity
This protocol describes a general method for assaying the activity of BAHD acyltransferases, such as Feruloyl-CoA monolignol transferase (FMT), using Feruloyl-CoA as a substrate.[3]
Materials:
-
Purified recombinant BAHD acyltransferase
-
Feruloyl-CoA (acyl donor)
-
Acyl acceptor substrate (e.g., coniferyl alcohol for FMT)
-
Reaction buffer: 100 mM Tris-HCl, pH 7.5
-
Quenching solution: 20% acetic acid
-
LC-MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 µL of 2x reaction buffer
-
10 µL of 1 mM Feruloyl-CoA
-
10 µL of 10 mM acyl acceptor
-
Purified enzyme (e.g., 1-5 µg)
-
Nuclease-free water to a final volume of 100 µL.
-
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 10 µL of 20% acetic acid.
-
Product Analysis:
-
Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of the product by LC-MS. The product can be identified by its mass and retention time compared to a standard, if available. Quantification can be performed using a standard curve.
-
Conclusion
This compound is a linchpin in the metabolic network that constructs the plant cell wall. Its differential metabolism across plant species contributes significantly to the diverse structural and chemical properties of plant biomass. While this guide provides a foundational understanding and key experimental approaches, further comparative studies are needed to fully elucidate the quantitative differences in this compound pools and enzyme kinetics across a broader range of plant species. Such knowledge will be invaluable for applications in agriculture, biofuel production, and the development of novel plant-derived therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. uniprot.org [uniprot.org]
- 3. Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both caffeoyl Coenzyme A 3-O-methyltransferase 1 and caffeic acid O-methyltransferase 1 are involved in redundant functions for lignin, flavonoids and sinapoyl malate biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications in lignin and accumulation of phenolic glucosides in poplar xylem upon down-regulation of caffeoyl-coenzyme A O-methyltransferase, an enzyme involved in lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Downregulation of caffeoyl-CoA O-methyltransferase (CCoAOMT) by RNA interference leads to reduced lignin production in maize straw - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of caffeoyl coenzyme A O-methyltransferase genes in maize AND The role of maysin in maize as a defense response to herbivory - Blacklight [etda.libraries.psu.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of Feruloylacetyl-CoA
This document provides immediate safety and logistical information for the proper disposal of Feruloylacetyl-CoA, ensuring the safety of laboratory personnel and compliance with standard regulations. The procedural guidance herein is based on best practices for handling similar chemical compounds in a research environment.
Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses or goggles are essential to prevent eye irritation.
-
Skin Protection: Wear standard laboratory gloves and a lab coat. Avoid prolonged or repeated exposure[1].
-
Respiratory Protection: If handling the compound as a powder or in a way that could generate dust or aerosols, use appropriate respiratory protection to avoid irritation[1].
Hazard Summary for Related Compound: Ferulic Acid
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation[1]. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]. |
| Eye Irritation (Category 2A) | Causes serious eye irritation[1]. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]. |
| Specific target organ toxicity (single exposure) (Category 3) | May cause respiratory irritation[1]. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with official regulations for hazardous laboratory waste[1][2]. Do not dispose of this compound down the drain or with household garbage[1].
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Segregate it from other waste streams to avoid unintended chemical reactions. Store acids and bases separately[2].
-
-
Containerization:
-
Use a compatible, leak-proof container with a secure screw cap for waste collection. The container material should not react with the compound[2].
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name "this compound".
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion[2].
-
-
Storage:
-
Final Disposal:
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This guide is intended for informational purposes and is based on general laboratory safety principles. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for any chemical you are working with.
References
Safe Handling and Disposal of Feruloylacetyl-CoA: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Feruloylacetyl-CoA in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on best laboratory practices and data from structurally related compounds, such as Ferulic Acid, is strongly recommended. Ferulic acid is known to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize potential exposure.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Wear two pairs of gloves when handling the compound.[2] Change gloves immediately if contaminated, torn, or punctured.[2] |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Ensure proper ventilation to minimize inhalation of any potential aerosols or dust.[3] |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical for ensuring safety and minimizing contamination. The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Experimental Protocols: General Guidelines
While specific experimental protocols will vary, the following general guidelines should be integrated into all procedures involving this compound:
-
Ventilation: Always handle solid this compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures. Do not attempt to clean up a large spill without appropriate training and equipment.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, absorbent materials), must be disposed of as chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
